molecular formula C11H11ClN2O2 B1320477 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride CAS No. 218131-32-9

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Cat. No.: B1320477
CAS No.: 218131-32-9
M. Wt: 238.67 g/mol
InChI Key: YTCNDYWVEAFCMT-UHFFFAOYSA-N
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Description

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a high-value organic building block prized for its role in synthesizing functional metal-organic frameworks (MOFs) and coordination polymers. Its molecular structure, featuring a carboxylate group and an imidazole ring separated by a methylene spacer, allows for versatile coordination modes with various metal centers, such as Cd(II), Cu(II), Zn(II), and Mn(II) . This versatility enables researchers to construct diverse multi-dimensional architectures with potential applications in materials science. The ligand facilitates the creation of complexes with structures ranging from 1D chains and 2D layers to complex 3D networks, often through anion-controlled assembly . These supramolecular structures are stabilized by hydrogen bonding and π-π interactions, which can be analyzed through techniques like Hirshfeld surface analysis . The resulting coordination polymers are of significant interest for developing advanced materials, including those with luminescent properties and potential for electronic applications due to tunable band gaps .

Properties

IUPAC Name

3-(imidazol-1-ylmethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c14-11(15)10-3-1-2-9(6-10)7-13-5-4-12-8-13;/h1-6,8H,7H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCNDYWVEAFCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594523
Record name 3-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218131-32-9
Record name 3-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Imidazol-1-ylmethyl-benzoic acid Hydrochloride

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, a versatile bifunctional molecule crucial in the development of novel pharmaceuticals and functional materials. We will explore the primary synthetic strategies, delve into the underlying chemical principles, and provide detailed, field-proven protocols for its preparation.

Introduction and Strategic Overview

3-Imidazol-1-ylmethyl-benzoic acid is a key building block in medicinal chemistry and materials science. Its structure uniquely combines a carboxylic acid handle, available for derivatization into amides or esters, with an imidazole ring—a known pharmacophore capable of coordinating with metal ions and participating in critical hydrogen bond interactions.[1] The hydrochloride salt form is often preferred to enhance solubility and stability.

Two principal and robust synthetic pathways to the core structure are prevalent:

  • Direct Nucleophilic Substitution: A direct and atom-economical approach involving the N-alkylation of imidazole with a suitable benzoic acid derivative containing a benzylic leaving group.[2]

  • Copper-Catalyzed N-Arylation (Ullmann Condensation): A classic and reliable method for forming aryl-nitrogen bonds, coupling imidazole with a 3-halobenzoic acid.[1][3]

This guide will detail both methodologies, providing the rationale behind procedural choices to ensure both reproducibility and a deeper understanding of the reaction mechanisms.

Physicochemical Properties

A summary of the fundamental properties of the parent compound, 3-(1H-imidazol-1-yl)benzoic acid, is essential for its handling and characterization.

PropertyValueSource
CAS Number 108035-47-8[1]
Molecular Formula C₁₁H₁₀N₂O₂[4]
Molecular Weight 202.21 g/mol [4]
Physical Form Solid[1]
InChI Key WXHAKCASYYCJED-UHFFFAOYSA-N[1]

Pathway I: Nucleophilic Substitution of a Benzylic Halide

This pathway represents the most direct route, predicated on the availability of 3-(chloromethyl)benzoic acid or its ester. The reaction proceeds via a nucleophilic attack by one of the nitrogen atoms of the imidazole ring on the electrophilic benzylic carbon.

Mechanism and Scientific Rationale

Benzylic halides are particularly reactive towards nucleophilic substitution. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism. The Sₙ1 pathway is facilitated by the formation of a resonance-stabilized benzylic carbocation, while the Sₙ2 pathway is also favorable for primary benzylic halides.[5] Imidazole, being a moderately strong nucleophile, readily attacks the benzylic carbon, displacing the chloride ion.[6] To drive the reaction to completion and neutralize the generated HCl, a base or an excess of imidazole is typically employed.[7]

The overall reaction scheme is as follows:

Nucleophilic_Substitution R1 3-(Chloromethyl)benzoic acid P 3-Imidazol-1-ylmethyl-benzoic acid R1->P Base (e.g., K₂CO₃) Solvent (e.g., DMF, Acetonitrile) Heat R2 Imidazole R2->P

Caption: General scheme for Nucleophilic Substitution.

Detailed Experimental Protocol: Synthesis of 3-Imidazol-1-ylmethyl-benzoic acid

Materials and Reagents:

  • 3-(Chloromethyl)benzoic acid

  • Imidazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-(chloromethyl)benzoic acid (1.0 eq), imidazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the benzoic acid derivative.

  • Reaction Execution: Stir the suspension at room temperature for 10 minutes. Heat the reaction mixture to 70-80°C and maintain for 4-8 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into an equal volume of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Pathway II: Copper-Catalyzed N-Arylation (Ullmann Condensation)

Mechanism and Scientific Rationale

This synthesis involves the coupling of 3-bromobenzoic acid with imidazole.[3] The reaction is catalyzed by a copper(I) salt, typically copper(I) iodide (CuI). The base (e.g., K₂CO₃) is crucial for deprotonating the imidazole, forming the imidazolate anion, which is a more potent nucleophile. The precise mechanism is complex but is believed to involve the formation of an organocopper intermediate, followed by reductive elimination to form the desired C-N bond and regenerate the catalyst. The use of a high-boiling polar aprotic solvent like DMF or DMSO is necessary to achieve the required reaction temperatures.[1]

Ullmann_Condensation R1 3-Bromobenzoic acid P 3-Imidazol-1-ylmethyl-benzoic acid R1->P CuI (cat.) K₂CO₃ DMF or DMSO 80-120°C R2 Imidazole R2->P

Caption: General scheme for Ullmann Condensation.

Detailed Experimental Protocol: Synthesis of 3-(1H-imidazol-1-yl)benzoic acid

This protocol is adapted from established procedures for Ullmann-type reactions.[1][3]

Materials and Reagents:

  • 3-Bromobenzoic acid

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Brine

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 3-bromobenzoic acid (1.0 eq), imidazole (1.5 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere.

  • Reaction Execution: Heat the mixture to 100-120°C and stir vigorously for 12-24 hours. Monitor the reaction's progress via TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into deionized water. Acidify the solution to a pH of ~5-6 with 1 M HCl. This step protonates the carboxylic acid, often causing the product to begin precipitating.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The resulting crude product can be purified by recrystallization.

Final Step: Hydrochloride Salt Formation

To obtain the final target compound, the free base synthesized via Pathway I or II is converted to its hydrochloride salt. This process enhances the compound's aqueous solubility and stability.

Detailed Experimental Protocol

This procedure is based on standard salt formation techniques.[8][9]

Materials and Reagents:

  • 3-Imidazol-1-ylmethyl-benzoic acid (or 3-(1H-imidazol-1-yl)benzoic acid)

  • Isopropyl alcohol (IPA) or Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl) or HCl in a solvent (e.g., ether, dioxane)

Procedure:

  • Dissolution: Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable solvent like isopropyl alcohol or dichloromethane.

  • Acidification: Cool the solution in an ice bath. Slowly add concentrated HCl (1.1 eq) dropwise with stirring. Alternatively, a solution of HCl in an organic solvent can be used.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., cold IPA or diethyl ether) to remove any excess acid. Dry the product under vacuum to yield 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

Workflow Summary and Characterization

The overall process from starting materials to the final, purified product requires a systematic workflow.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_final Final Product A 1. Reaction Setup (Reactants + Solvent) B 2. Reaction (Heating & Stirring) A->B C 3. TLC Monitoring B->C D 4. Quenching / Acidification C->D Reaction Complete E 5. Liquid-Liquid Extraction D->E F 6. Washing & Drying E->F G 7. Solvent Evaporation F->G H 8. Recrystallization or Column Chromatography G->H I 9. Salt Formation (Free Base + HCl) H->I Purified Free Base J 10. Characterization (NMR, MS, Purity) I->J

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is the hydrochloride salt of 3-(1H-Imidazol-1-ylmethyl)benzoic acid. The molecule incorporates a flexible benzyl-imidazole moiety linked to a benzoic acid core. This bifunctional nature, possessing both a carboxylic acid group and an imidazole ring, makes it a versatile building block in various scientific fields.[2] The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound.

The chemical structure of the protonated form is depicted below:

Figure 1: Chemical Structure of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Caption: Structure of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

Physicochemical Properties

A summary of the key physicochemical parameters for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is presented below.

PropertyValueSource/Methodology
CAS Number 218131-32-9[1]
Molecular Formula C₁₁H₁₁ClN₂O₂Calculated
Molecular Weight 238.67 g/mol Calculated
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point 205 °C[1]
Solubility Data not availableSee Protocol 2.1
pKa Data not availableSee Protocol 2.2

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized, field-proven methodologies for determining the essential physicochemical properties of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride. These protocols are grounded in authoritative guidelines to ensure data integrity and reproducibility.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity.

Protocol 3.1.1: Capillary Melting Point Determination

This method is a standard procedure for determining the melting range of a solid.

  • Objective: To determine the melting range of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

  • Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • Ensure the sample is thoroughly dried and finely powdered.

    • Pack the dry sample into a capillary tube to a height of 2-4 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (205 °C).[1]

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first droplet of liquid appears (onset of melting).

    • Record the temperature at which the entire sample has melted (completion of melting).

    • The two temperatures constitute the melting range.

G cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry and powder the sample prep2 Pack into capillary tube prep1->prep2 meas1 Place in apparatus prep2->meas1 meas2 Rapid heating to ~190°C meas1->meas2 meas3 Slow heating (1-2°C/min) meas2->meas3 meas4 Record onset and completion of melting meas3->meas4 G start Add excess solid to solvent equilibration Equilibrate with shaking (24-48h at constant T) start->equilibration separation Centrifuge to separate solid equilibration->separation quantification Quantify concentration of supernatant (HPLC/UV-Vis) separation->quantification

Caption: Shake-flask method for solubility determination.

Dissociation Constant (pKa)

The pKa values of a molecule are crucial for predicting its ionization state at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets. 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride has two ionizable groups: the carboxylic acid and the imidazole ring.

  • Expected pKa Values:

    • The carboxylic acid group is expected to have a pKa in the range of 3.5 - 4.5 .

    • The imidazole ring, being a weak base, will have a protonated form with a pKa in the range of 6.0 - 7.0 . The presence of the electron-withdrawing benzoic acid moiety may slightly lower this value.

Protocol 3.3.1: Potentiometric Titration for pKa Determination

This is a classic and reliable method for determining pKa values, consistent with OECD guidelines.

  • Objective: To determine the pKa values of the carboxylic acid and imidazole functionalities.

  • Apparatus: Potentiometer with a pH electrode, automated titrator, temperature-controlled vessel.

  • Procedure:

    • Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-methanol mixture).

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH) while monitoring the pH.

    • To determine the pKa of the imidazole, a back-titration can be performed. Dissolve the compound in an excess of standardized strong acid (e.g., 0.1 N HCl) and titrate with a standardized strong base.

    • Record the pH as a function of the volume of titrant added.

    • The pKa values can be determined from the titration curve, typically as the pH at the half-equivalence points.

G dissolve Dissolve compound in solvent titrate Titrate with standardized base (NaOH) while monitoring pH dissolve->titrate plot Plot pH vs. volume of titrant titrate->plot determine_pka Determine pKa from half-equivalence points plot->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

While specific spectra for the hydrochloride salt are not widely published, the expected spectral features can be predicted based on its structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the imidazole and benzene rings, as well as the methylene bridge. The acidic proton of the carboxylic acid may be observable in aprotic solvents like DMSO-d₆. The protonation of the imidazole ring in the hydrochloride salt will influence the chemical shifts of the imidazole protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretch, and characteristic peaks for the aromatic C-H and C=C bonds of the benzene and imidazole rings.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base after the loss of HCl.

Stability and Storage

As a hydrochloride salt, 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is expected to be a stable, crystalline solid. It should be stored in a well-sealed container, protected from moisture and light, at room temperature.

Conclusion

This technical guide has outlined the key physicochemical properties of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride and provided standardized protocols for their experimental determination. The provided melting point and structural information, combined with the detailed methodologies for assessing solubility and pKa, offer a solid foundation for researchers working with this compound. Adherence to these established protocols will ensure the generation of high-quality, reliable data, which is essential for advancing research and development in the pharmaceutical and chemical sciences.

References

  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 205-214.
  • MDPI. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-Imidazol-1-ylmethyl)aniline. Retrieved from [Link]

  • Google Patents. (n.d.). US7419991B2 - 3-[5-(2-fluoro-phenyl)-o[1][3][4]xadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Retrieved from

Sources

Elucidating the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 3-Imidazol-1-ylmethyl-benzoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, a compound of significant interest in pharmaceutical development. The solid-state properties of an active pharmaceutical ingredient (API), governed by its crystal structure, are critical determinants of its stability, solubility, and bioavailability.[1][2][3] This document details the entire workflow, from synthesis and single-crystal growth to data acquisition, structure solution, and advanced structural analysis. By presenting this as a practical case study, we aim to provide researchers, scientists, and drug development professionals with an in-depth understanding of the causality behind experimental choices and the self-validating systems required for robust crystallographic analysis.

Introduction: The Rationale for Structural Analysis

The molecule 3-Imidazol-1-ylmethyl-benzoic acid combines a flexible imidazolylmethyl linker with a rigid benzoic acid scaffold. As a hydrochloride salt, its solid-state form is crucial for pharmaceutical formulation.[4][5][6] Understanding the precise three-dimensional arrangement of ions in the crystal lattice is paramount for several reasons:

  • Polymorph Screening: Identifying the most stable crystalline form is essential to prevent unexpected phase transitions during manufacturing or storage, which could alter the drug's efficacy.[1][3]

  • Solubility and Dissolution: The network of hydrogen bonds and other intermolecular interactions directly influences how readily the compound dissolves, a key factor in its bioavailability.[2]

  • Structure-Activity Relationship (SAR): An accurate molecular conformation provides critical insights for computational modeling and understanding the molecule's interaction with its biological target.[7][8]

This guide will walk through the process of elucidating this structure, providing both the "how" and the "why" at each stage.

Synthesis and Crystallization: The Foundation of Analysis

A robust structural analysis begins with high-quality single crystals. This necessitates a reliable synthesis of the parent compound, 3-(1H-imidazol-1-yl)benzoic acid, followed by controlled salt formation and crystallization.

Synthesis Protocol: Copper-Catalyzed N-Arylation

The synthesis is reliably achieved via an Ullmann-type condensation reaction.[9] This method couples imidazole with a 3-halobenzoic acid in the presence of a copper catalyst.[9][10]

Step-by-Step Protocol:

  • Reaction Setup: In a nitrogen-flushed round-bottom flask, combine 3-bromobenzoic acid (1.0 eq.), imidazole (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

  • Reaction: Heat the mixture to 100-120°C with vigorous stirring for 12-24 hours, monitoring progress with thin-layer chromatography (TLC).[9]

  • Work-up: After cooling, pour the mixture into deionized water and acidify to a pH of ~5-6 with 1 M HCl. This protonates the carboxylic acid, often causing precipitation.[9]

  • Purification: The crude product is then filtered, washed with water, and can be further purified by recrystallization from an ethanol/water mixture to yield the free base, 3-(1H-imidazol-1-yl)benzoic acid.

Salt Formation and Single-Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. For hydrochloride salts, slow evaporation and solvent layering are highly effective techniques.[4][11][12]

Causality: The goal is to allow molecules to order themselves slowly into a thermodynamically stable lattice. Rapid precipitation traps defects and results in polycrystalline powder or amorphous material, unsuitable for single-crystal X-ray diffraction (SC-XRD).

Recommended Protocol (Slow Evaporation):

  • Dissolution: Dissolve the purified 3-(1H-imidazol-1-yl)benzoic acid in a minimal amount of a suitable solvent, such as methanol or ethanol.

  • Acidification: Add one molar equivalent of hydrochloric acid (e.g., as a solution in ethanol) to the mixture to form the hydrochloride salt in situ.

  • Crystallization: Cover the vial with a cap containing a small pinhole to allow for slow evaporation of the solvent over several days to weeks at room temperature.[11]

  • Harvesting: Once well-formed, block-like crystals appear, they should be carefully harvested for analysis.

Data Acquisition and Processing: From Crystal to Raw Data

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[8][13][14]

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Crystallization cluster_data Data Acquisition (SC-XRD) cluster_analysis Structure Solution & Analysis synthesis 1. Synthesis of Free Base salt 2. Salt Formation synthesis->salt crystal 3. Crystal Growth salt->crystal mount 4. Crystal Mounting crystal->mount screen 5. Initial Screening mount->screen collect 6. Full Data Collection screen->collect integrate 7. Data Integration collect->integrate solve 8. Structure Solution integrate->solve refine 9. Structure Refinement solve->refine validate 10. Validation & Analysis refine->validate

Caption: Workflow from synthesis to final structure validation.

Data Collection Protocol

Instrumentation: Data is typically collected on a modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[15]

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm) is selected under a microscope and mounted on a goniometer head.[15] For air-sensitive samples or to improve data quality, data collection is often performed at low temperatures (e.g., 100-173 K) using a cryostream.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.[14]

  • Data Collection Strategy: A strategy is calculated to ensure a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[16] A full data collection can take several hours.[14]

  • Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. Corrections are applied for factors like background noise, Lorentz-polarization effects, and X-ray absorption.[14]

Structure Solution, Refinement, and Analysis

This phase translates the collected diffraction intensities into a chemically meaningful 3D model of the crystal structure.

Structure Solution and Refinement

Trustworthiness: The process is iterative. An initial model is generated and then refined against the experimental data until the calculated diffraction pattern matches the observed one. The software suite SHELX is the industry standard for this process.[17][18][19]

Protocol:

  • Structure Solution: The phase problem is solved using direct methods (common for small molecules) within a program like SHELXS or SHELXT.[19] This provides an initial, approximate model of the atomic positions.

  • Refinement with SHELXL: The structural model is refined using the program SHELXL.[17][18] This is a least-squares process that adjusts atomic coordinates, displacement parameters (describing thermal motion), and other variables to minimize the difference between observed and calculated structure factors (F²).

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined using appropriate geometric constraints.

  • Convergence: Refinement is complete when key indicators, such as the R1 factor and the goodness-of-fit (GooF), stabilize at low values, and the residual electron density map is flat.

Hypothetical Crystallographic Data

The following table summarizes plausible crystallographic data for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, as would be generated from a successful refinement.

Parameter Hypothetical Value Significance
Chemical FormulaC₁₀H₁₀N₂O₂⁺ · Cl⁻Defines the contents of the asymmetric unit.
Formula Weight225.65 g/mol Molar mass of the compound.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cA common centrosymmetric space group for organic salts.
a, b, c (Å)a = 8.51, b = 15.23, c = 9.87Dimensions of the unit cell.[20]
α, γ (°)90Unit cell angles.
β (°)105.3The non-90° angle in the monoclinic system.
Volume (ų)1234.5Volume of one unit cell.
Z4Number of formula units per unit cell.
Density (calculated)1.215 g/cm³Calculated density of the crystal.
Final R1 [I > 2σ(I)]0.045A primary indicator of the agreement between the model and the data (aim for <5%).
wR2 (all data)0.115A weighted R-factor based on all data.
Goodness-of-Fit (GooF) on F²1.05Should be close to 1.0 for a good model.
Analysis of Intermolecular Interactions

With a refined structure, the crucial analysis of non-covalent interactions can begin. In this hydrochloride salt, hydrogen bonding is expected to dominate the crystal packing.[21][22] The chloride ion (Cl⁻), the acidic proton of the benzoic acid (-COOH), and the nitrogen atoms of the imidazole ring are the key players.

Key Expected Interactions:

  • O-H···Cl⁻: A strong hydrogen bond from the carboxylic acid donor to the chloride acceptor. This is a primary charge-assisted hydrogen bond.

  • N-H···Cl⁻: If the imidazole ring is protonated (forming an imidazolium cation), a strong N-H···Cl⁻ hydrogen bond would be present.

  • C-H···O and C-H···Cl⁻: Weaker C-H hydrogen bonds from the aromatic and methylene groups also contribute to the overall stability of the crystal lattice.[23][24]

Visualization with Hirshfeld Surface Analysis: To quantify and visualize these interactions, Hirshfeld surface analysis is an invaluable tool.[25][26][27][28] This method maps the electron density to define a surface around a molecule, color-coding it to show regions of close intermolecular contact.[28][29]

G cluster_mol Hypothetical Hydrogen Bonding Network mol 3-Imidazol-1-ylmethyl- benzoic acid Cation cl1 Chloride Anion (Cl⁻) mol->cl1 O-H···Cl⁻ (Strong) mol->cl1 C-H···Cl⁻ (Weak) cl2 Chloride Anion (Cl⁻) mol->cl2 N-H···Cl⁻ (Strong) mol2 Adjacent Cation mol->mol2 C-H···O (Weak)

Sources

An In-depth Technical Guide on the Postulated Mechanism of Action of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific mechanism of action for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is not yet fully elucidated in publicly available scientific literature. This guide, therefore, presents a scientifically informed, hypothetical framework for its investigation, drawing upon the known biological activities of structurally related imidazole-containing compounds. The experimental protocols described herein are designed to systematically test these hypotheses.

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a broad spectrum of therapeutic applications.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind to a wide array of biological targets, including enzymes and receptors.[1][4] 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a synthetic compound that incorporates this privileged imidazole scaffold, linked via a methylene bridge to a benzoic acid moiety. While its primary utility to date has been as a versatile building block in chemical synthesis, its structure suggests the potential for significant biological activity.[5][6] This guide will explore the postulated mechanisms of action for this compound, grounded in the established pharmacology of imidazole derivatives, and will provide a comprehensive roadmap for its experimental validation.

Structural Analysis and Postulated Biological Targets

The structure of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride presents two key pharmacophoric features: the imidazole ring and the benzoic acid group. This bifunctional nature suggests several potential modes of interaction with biological systems.

  • The Imidazole Moiety: The electron-rich imidazole ring is a well-known metal-binding motif and can act as a hydrogen bond donor and acceptor.[1] This allows it to interact with the active sites of various enzymes. Many imidazole-containing compounds are known to be inhibitors of kinases, histone deacetylases (HDACs), and cytochrome P450 enzymes.[7]

  • The Benzoic Acid Moiety: The carboxylic acid group can participate in ionic interactions and hydrogen bonding, potentially anchoring the molecule to a target protein. This feature is common in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1]

Based on these structural features, we can postulate several high-priority potential targets for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride:

Postulated Target ClassRationalePotential Therapeutic Application
Kinases The imidazole ring can mimic the hinge-binding motif of ATP, leading to competitive inhibition.Anticancer, Anti-inflammatory
Cyclooxygenase (COX) Enzymes The benzoic acid moiety is a common feature in COX inhibitors.Anti-inflammatory, Analgesic
Histone Deacetylases (HDACs) The imidazole can act as a zinc-binding group in the active site of HDACs.Anticancer
G-Protein Coupled Receptors (GPCRs) The overall structure may allow for interaction with various GPCRs, such as histamine or adrenergic receptors.Various

Postulated Signaling Pathways and Mechanisms of Action

Given the potential targets, we can hypothesize the downstream signaling pathways that might be modulated by 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

Inhibition of Pro-inflammatory Pathways via COX-2 Inhibition

A plausible mechanism is the inhibition of the COX-2 enzyme, a key player in the inflammatory cascade.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 3-Imidazol-1-ylmethyl- benzoic acid hydrochloride Compound->COX2 Inhibition Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Kinases Downstream Kinases (e.g., MAPK, PI3K) Receptor_Tyrosine_Kinase->Downstream_Kinases Proliferation Cell Proliferation Downstream_Kinases->Proliferation Compound 3-Imidazol-1-ylmethyl- benzoic acid hydrochloride Compound->Receptor_Tyrosine_Kinase Inhibition Compound->Downstream_Kinases Inhibition

Caption: Hypothetical inhibition of a generic kinase signaling pathway.

Here, the compound could act as an ATP-competitive inhibitor of a receptor tyrosine kinase or a downstream kinase, blocking the signal transduction cascade that leads to cell proliferation.

Experimental Protocols for Mechanism of Action Elucidation

To validate these hypotheses, a systematic, multi-tiered experimental approach is required.

Workflow for Investigating the Mechanism of Action

MOA_Workflow cluster_0 Tier 1: Target Identification cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: In Vivo Validation Broad_Screening Broad Kinase & GPCR Screening Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Broad_Screening->Cell_Viability Enzyme_Inhibition_Assays COX-1/COX-2 & HDAC Inhibition Assays Cytokine_Assays Cytokine Profiling (e.g., ELISA) Enzyme_Inhibition_Assays->Cytokine_Assays Western_Blot Western Blot for Pathway Analysis Cell_Viability->Western_Blot PK_PD_Studies Pharmacokinetic/Pharmacodynamic Studies Western_Blot->PK_PD_Studies Cytokine_Assays->Western_Blot Efficacy_Models Animal Models of Disease (e.g., Inflammation, Oncology) PK_PD_Studies->Efficacy_Models

Caption: A tiered workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

1. Enzyme Inhibition Assays (In Vitro)

  • Objective: To determine if the compound directly inhibits the activity of postulated enzyme targets.

  • Protocol: COX-2 Inhibition Assay (Fluorometric)

    • Prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.

    • Add the COX-2 enzyme to the buffer.

    • Add varying concentrations of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (and a known inhibitor like celecoxib as a positive control) and incubate.

    • Initiate the reaction by adding arachidonic acid and a fluorometric probe (e.g., ADHP).

    • Measure the fluorescence intensity over time. A decrease in the rate of fluorescence increase indicates inhibition.

    • Calculate the IC50 value from the dose-response curve.

2. Cell-Based Assays

  • Objective: To assess the effect of the compound on cellular processes and signaling pathways.

  • Protocol: Western Blot for MAPK Pathway Activation

    • Culture a relevant cell line (e.g., A549 lung cancer cells) to 70-80% confluency.

    • Treat the cells with varying concentrations of the compound for different time points. Include a positive control (e.g., a known MEK inhibitor) and a vehicle control.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of key MAPK pathway proteins (e.g., ERK1/2, MEK1/2).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the change in protein phosphorylation.

Conclusion

While the definitive mechanism of action of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride remains to be established, its chemical structure provides a strong basis for formulating testable hypotheses. The imidazole and benzoic acid moieties suggest a potential for interaction with key enzymes such as kinases and cyclooxygenases. The experimental framework outlined in this guide provides a systematic approach to investigate these possibilities, from initial in vitro screening to in vivo validation. Elucidating the mechanism of action of this compound could unlock its potential as a novel therapeutic agent in areas such as oncology and inflammatory diseases.

References

  • The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. 4

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Pharmaceuticals. 1

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). IntechOpen. 7

  • Imidazole compounds for use as enzyme inhibitors. (n.d.). Google Patents. 8

  • Synthesis and therapeutic potential of imidazole containing compounds. (2021). Journal of the Indian Chemical Society. 2

  • Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid. (n.d.). Benchchem. 5

  • Application Notes and Protocols: 3-(1H-imidazol-1-yl)benzoic acid as a Versatile Building Block for Pharmaceutical Intermediates. (n.d.). Benchchem. 6

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Arkivoc. 9

  • A review: Imidazole synthesis and its biological activities. (n.d.). International Journal of Pharmaceutical Sciences and Research. 3

Sources

biological activity of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Preclinical Investigation of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride represents a novel chemical entity with potential therapeutic applications stemming from its constituent imidazole and benzoic acid moieties. While specific biological data on this compound is not extensively documented in peer-reviewed literature, its structural alerts suggest several plausible mechanisms of action that warrant a systematic investigation. This guide provides a comprehensive, field-proven framework for the preclinical evaluation of this compound, from initial physicochemical characterization to in vitro screening, mechanism of action elucidation, and preliminary in vivo assessment. It is designed to serve as a strategic roadmap for researchers seeking to unlock the therapeutic potential of new chemical entities.

Foundational Characterization: The Starting Point of Discovery

Before any biological assessment, the identity, purity, and fundamental physicochemical properties of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride must be rigorously established. This foundational step is critical for data reproducibility and accurate interpretation of subsequent biological assays. The hydrochloride salt form suggests good aqueous solubility, a favorable trait for a drug candidate.

Identity and Purity Confirmation

A multi-technique approach is essential to confirm the structural integrity and purity of the test compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts, integrations, and coupling constants of the protons and carbons, ensuring they match the expected structure of 3-Imidazol-1-ylmethyl-benzoic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the elemental composition and molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the sample. A purity level of >95% is the generally accepted standard for compounds entering biological screening cascades.

Physicochemical Profiling

Key physicochemical parameters dictate the compound's behavior in biological systems and are predictive of its drug-like properties.

Table 1: Illustrative Physicochemical Properties of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (Note: These are hypothetical values for illustrative purposes and must be experimentally determined.)

PropertyMethodHypothetical ValueRationale for Measurement
Aqueous Solubility Kinetic or Thermodynamic15 mg/mL at pH 7.4Determines feasibility for in vitro assays and potential for oral or intravenous formulation.
LogP / LogD Shake-flask or HPLC method2.1 at pH 7.4Measures lipophilicity, which influences membrane permeability, protein binding, and metabolic clearance.
pKa Potentiometric titration~4.0 (acid), ~6.5 (imidazole)Predicts the ionization state at physiological pH, which impacts solubility, permeability, and target binding.
Chemical Stability HPLC analysis over timeStable at pH 7.4Assesses degradation in assay buffer and storage conditions, ensuring compound integrity during experiments.

A Tiered Strategy for Biological Activity Screening

Given the lack of established targets, a tiered screening approach, starting broad and progressively focusing, is the most efficient strategy. This workflow prioritizes resources by eliminating inactive compounds early and identifying promising leads for in-depth study.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Tiered screening cascade for a novel compound.
Tier 1: Broad Phenotypic Screening

The initial goal is to answer a simple question: Does this compound have any biological effect in a cellular context?

The presence of the imidazole ring, a common feature in many anticancer agents, makes this a logical starting point.

  • Objective: To determine if the compound exhibits cytotoxic or cytostatic effects against a panel of human cancer cell lines and, crucially, a non-cancerous control cell line (e.g., primary fibroblasts) to assess selectivity.

  • Protocol: MTT Assay

    • Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7, and normal fibroblasts) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (e.g., from 0.1 µM to 100 µM). Add the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Table 2: Example IC₅₀ Data from Primary Cytotoxicity Screen

Cell LineTypeHypothetical IC₅₀ (µM)
A549 Lung Carcinoma12.5
MCF-7 Breast Carcinoma8.9
HCT116 Colon Carcinoma15.2
MRC-5 Normal Lung Fibroblast> 100
Tier 2: Hypothesis-Driven Target Deconvolution

If the compound shows selective activity (e.g., potent against cancer cells but not normal cells), the next phase is to identify its molecular target(s). The compound's structure provides clues. Imidazole-containing compounds are known inhibitors of various enzymes, including kinases and cyclooxygenases (COX).

Many modern cancer drugs target protein kinases. A broad kinase screen is a powerful tool for target identification.

  • Methodology: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega). The compound is typically tested at a fixed concentration (e.g., 10 µM) against a large panel of hundreds of purified human kinases. The percentage of inhibition for each kinase is reported.

  • Interpretation: "Hits" are identified as kinases inhibited by more than a certain threshold (e.g., >50% or >75%). These hits become the primary candidates for further validation.

The benzoic acid moiety is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

  • Objective: To determine if the compound selectively inhibits COX-1 or COX-2.

  • Protocol: COX Fluorescent Inhibitor Screening Assay

    • Reagents: Use a commercial kit (e.g., from Cayman Chemical) containing human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorescent probe.

    • Reaction Setup: In a 96-well plate, add the enzyme, a heme cofactor, and varying concentrations of the test compound or a known control (e.g., Celecoxib for COX-2, SC-560 for COX-1).

    • Initiation: Initiate the reaction by adding arachidonic acid. The COX enzyme converts it to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This process oxidizes the probe, leading to fluorescence.

    • Measurement: Read the fluorescence intensity over time using a plate reader.

    • Analysis: Calculate the rate of the reaction at each compound concentration. Plot the inhibition curve to determine the IC₅₀ for both COX-1 and COX-2, allowing for assessment of potency and selectivity.

Mechanism of Action (MoA) Elucidation

Once a primary target is validated (e.g., a specific kinase), the focus shifts to understanding the downstream cellular consequences of target engagement.

Target Engagement and Pathway Modulation
  • Western Blotting: This technique is used to confirm that the compound inhibits the target in a cellular context. For example, if the compound inhibits a kinase like EGFR, a western blot can be used to measure the phosphorylation level of EGFR and its downstream effectors (e.g., Akt, ERK) in cells treated with the compound. A reduction in phosphorylation would confirm target engagement and pathway modulation.

graph G { layout=dot; rankdir=TB; splines=ortho;

}

Caption: Hypothetical signaling pathway inhibited by the compound.
Cellular Fate Determination
  • Cell Cycle Analysis: Flow cytometry using propidium iodide (PI) staining can reveal if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M), which is a common mechanism for anticancer agents.

  • Apoptosis Assay: To determine if the compound induces programmed cell death, cells can be stained with Annexin V and PI. An increase in Annexin V-positive cells is a hallmark of apoptosis.

Preliminary In Vivo Evaluation

Promising in vitro data must be translated to an in vivo setting.

Pharmacokinetics (PK)
  • Objective: To understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.

  • Methodology: A pilot PK study is conducted in rodents (e.g., mice or rats). The compound is administered via intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points, and the concentration of the compound is measured using LC-MS/MS. This data is used to calculate key parameters like half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Efficacy in a Xenograft Model

If the compound showed anticancer activity in vitro, its efficacy can be tested in an animal model.

  • Methodology:

    • Tumor Implantation: Human cancer cells (e.g., A549) are injected subcutaneously into immunodeficient mice.

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

    • Treatment: Mice are randomized into groups and treated with the vehicle control or 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride at one or more dose levels, administered daily via an appropriate route (e.g., oral gavage).

    • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The tumors are then excised and weighed. The primary endpoint is tumor growth inhibition (TGI).

Conclusion and Forward Outlook

This guide outlines a systematic and logical progression for investigating the biological activity of a novel compound, 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride. By starting with rigorous foundational characterization and moving through a tiered screening cascade to hypothesis-driven MoA studies and in vivo validation, researchers can efficiently identify and validate its therapeutic potential. The key to success lies in letting the data from each stage inform the design of the next, creating a self-validating path from chemical structure to biological function.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press.

  • Liao, J., et al. (2021). The evolving landscape of fighting cancer: A review on current and emerging protein kinase inhibitors. Journal of Medicinal Chemistry, 64(15), 10489-10501.

  • Rao, P. N. P., & Knaus, E. E. (2008). Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): Cyclooxygenase (COX) inhibition and beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s-110s.

An In-depth Technical Guide on the Solubility and Stability of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, with a primary focus on its solubility and stability. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is paramount for advancing this compound from the laboratory to clinical applications. This document will delve into the theoretical underpinnings and practical methodologies for evaluating these critical parameters.

Introduction: The Significance of Solubility and Stability in Drug Development

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride belongs to the imidazole class of compounds, which are recognized for their broad spectrum of biological activities.[1] The presence of the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, imparts unique physicochemical properties that can influence a molecule's behavior in a biological system.[2][3][4] The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the solubility and stability of a parent compound.[5]

The journey of a potential drug candidate is critically dependent on two fundamental properties:

  • Solubility: This determines the bioavailability of the drug, affecting its absorption and distribution in the body. Poor solubility can lead to inadequate therapeutic levels and variability in patient response. The imidazole moiety, being polar, generally contributes to water solubility.[2][4][6]

  • Stability: The ability of a compound to resist chemical degradation under various environmental conditions is crucial for ensuring its safety, efficacy, and shelf-life.[] Stability testing provides vital information for formulation development, packaging selection, and storage recommendations.[8][9][10]

This guide will provide a framework for characterizing the solubility and stability of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, enabling researchers to make informed decisions throughout the drug development process.

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is not a single value but rather a profile that depends on the properties of the solvent and the solute. For ionizable compounds like 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, pH plays a pivotal role.

Predicted Solubility Profile

Based on its structure, 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is expected to be a water-soluble compound.[11] The imidazole ring is polar, and the hydrochloride salt form further enhances its aqueous solubility.[2][4] However, the benzoic acid portion introduces some lipophilicity. The solubility is anticipated to be pH-dependent due to the presence of the carboxylic acid group and the imidazole ring, which can be protonated.

Experimental Determination of Solubility

A comprehensive solubility assessment involves determining the equilibrium solubility in various media relevant to pharmaceutical development.

Table 1: Proposed Solvents for Solubility Screening

Solvent SystemRationale
Purified WaterBaseline aqueous solubility.
pH 1.2 Buffer (simulated gastric fluid)To assess solubility in the acidic environment of the stomach.
pH 4.5 Acetate BufferRepresents the pH of the upper small intestine.
pH 6.8 Phosphate Buffer (simulated intestinal fluid)Represents the pH of the lower small intestine.
EthanolA common co-solvent in liquid formulations.
Propylene GlycolA frequently used vehicle in parenteral and oral formulations.

Experimental Protocol: Equilibrium Solubility Determination

  • Preparation of Saturated Solutions: Add an excess amount of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride to each solvent system in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess compound to solvent B Equilibrate at constant temperature A->B C Filter to remove undissolved solid B->C Collect aliquot D Dilute filtrate C->D E Quantify by HPLC D->E

Caption: Workflow for equilibrium solubility determination.

Stability Assessment

Stability testing is essential to understand how the quality of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride changes over time under the influence of various environmental factors.[][9] These studies are crucial for identifying potential degradation pathways and developing a stable formulation.

Forced Degradation (Stress) Studies

Forced degradation studies are conducted under more aggressive conditions than long-term stability studies to accelerate the degradation process.[8] This helps in identifying the likely degradation products and establishing a stability-indicating analytical method.

Table 2: Conditions for Forced Degradation Studies

Stress ConditionTypical Protocol
Hydrolysis Expose the compound in solution to acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures (e.g., 60 °C).
Oxidation Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
Photostability Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Thermal Stress Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) and high humidity (e.g., 75% RH).[5]
Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method.[12] This method must be able to separate, detect, and quantify the intact drug from its potential degradation products and any process impurities.

Experimental Protocol: Stability-Indicating HPLC Method Development

  • Column Selection: A reversed-phase C18 or C8 column is generally a good starting point for polar compounds.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation of the parent compound and its degradation products.[13][14][15]

  • Detector Wavelength Selection: The detection wavelength should be chosen to provide a good response for both the active compound and its degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Workflow for Stability-Indicating Method Development

G A Perform Forced Degradation Studies B Analyze Stressed Samples by HPLC A->B C Optimize Chromatographic Conditions B->C Assess peak separation and purity D Validate the Analytical Method C->D E Final Stability-Indicating Method D->E

Caption: Workflow for developing a stability-indicating method.

Long-Term Stability Studies

Once a suitable formulation and packaging are identified, long-term stability studies are conducted under controlled storage conditions to establish the retest period or shelf life of the drug substance.[10] These studies are performed according to ICH guidelines, with storage conditions selected based on the climatic zone where the product will be marketed.[8][9]

Conclusion

A comprehensive understanding of the solubility and stability of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is fundamental to its successful development as a therapeutic agent. The experimental frameworks outlined in this guide provide a robust approach for characterizing these critical physicochemical properties. By systematically evaluating solubility across a range of relevant media and conducting thorough stability assessments under various stress and long-term conditions, researchers can build a solid foundation for formulation development, regulatory submissions, and ultimately, the delivery of a safe and effective medicine.

References

  • Indian Journals. An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. Available at: [Link]

  • Journal of Chemical Research. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available at: [Link]

  • ResearchGate. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Available at: [Link]

  • National Center for Biotechnology Information. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Available at: [Link]

  • World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]

  • Food And Drugs Authority. Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Available at: [Link]

  • Food and Drug Administration. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Available at: [Link]

  • Arkivoc. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • SciSpace. A Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations. Available at: [Link]

  • U.S. Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available at: [Link]

  • PubMed. Identification of imatinib mesylate degradation products obtained under stress conditions. Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (CAS No. 218131-32-9). Intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, this document outlines the theoretical basis and practical considerations for verifying the compound's identity and purity using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As publicly available experimental spectra for this specific compound are scarce, this guide emphasizes the prediction and interpretation of spectral data based on fundamental principles and analysis of analogous structures. By integrating data from these orthogonal analytical techniques, a self-validating system for structural elucidation is established, ensuring high confidence in the material's integrity.

Introduction: The Need for Rigorous Characterization

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a bifunctional organic molecule featuring a carboxylic acid, an aromatic ring, and an imidazole moiety. This combination of functional groups makes it a versatile building block in medicinal chemistry and materials science, potentially serving as a precursor for active pharmaceutical ingredients (APIs) or specialized ligands.[1] Given its potential applications, unambiguous confirmation of its molecular structure is a critical prerequisite for any research or development activity.

Spectroscopic methods provide a detailed fingerprint of a molecule's structure.

  • NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.

  • IR spectroscopy identifies the functional groups present.[2]

  • Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation, further confirming its composition.[3]

This guide will systematically detail the expected spectroscopic signatures of the title compound, providing a robust protocol for its analysis.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The compound consists of a benzoic acid molecule substituted at the 3-position with a methylene (-CH₂) bridge linked to the N1 position of an imidazole ring. As a hydrochloride salt, the imidazole ring is protonated, forming an imidazolium chloride.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_carboxyl [label="C", pos="2.5,-0.86!"]; O1_carboxyl [label="O", pos="3.0,-1.72!"]; O2_carboxyl [label="OH", pos="3.0,0!"]; C_methylene [label="CH₂", pos="-2.5,-0.86!"]; N1_imidazole [label="N⁺H", pos="-3.5,-1.72!"]; C2_imidazole [label="C", pos="-4.5,-0.86!"]; N3_imidazole [label="N", pos="-4.5,0.86!"]; C4_imidazole [label="C", pos="-3.5,1.72!"]; C5_imidazole [label="C", pos="-2.8,0!"]; Cl [label="Cl⁻", pos="-5.5,-2.5!"];

// Benzene ring connections C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents on benzene ring C1 -- C_carboxyl; C3 -- C_methylene;

// Carboxyl group connections C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl;

// Methylene bridge connection C_methylene -- N1_imidazole;

// Imidazole ring connections N1_imidazole -- C2_imidazole; C2_imidazole -- N3_imidazole; N3_imidazole -- C4_imidazole; C4_imidazole -- C5_imidazole; C5_imidazole -- N1_imidazole;

// Set positions for benzene ring C1 [pos="1.5,0!"]; C2 [pos="0.75,1.3!"]; C3 [pos="-0.75,1.3!"]; C4 [pos="-1.5,0!"]; C5 [pos="-0.75,-1.3!"]; C6 [pos="0.75,-1.3!"]; } Caption: Molecular Structure of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

Table 1: Core Compound Data

PropertyValueSource(s)
CAS Number 218131-32-9[4][5]
Molecular Formula C₁₁H₁₁ClN₂O₂[6]
Molecular Weight 238.67 g/mol [6]
Physical Form Solid[7]

Analytical Workflow: From Synthesis to Verification

The reliability of spectroscopic data is contingent upon the purity of the sample. A plausible synthetic route involves the N-alkylation of imidazole with 3-(bromomethyl)benzoic acid. The resulting product is then isolated as the hydrochloride salt. This context is crucial for anticipating potential impurities, such as unreacted starting materials or regioisomers.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis N-Alkylation Reaction workup Aqueous Workup & HCl Salt Formation synthesis->workup purification Recrystallization / Chromatography workup->purification nmr NMR (¹H, ¹³C) purification->nmr ir FT-IR purification->ir ms Mass Spectrometry purification->ms validation Data Integration & Structural Verification nmr->validation ir->validation ms->validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, a deuterated solvent such as DMSO-d₆ is recommended to ensure the observation of exchangeable protons (e.g., -COOH and -N⁺H).

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
-COOH 13.0 - 13.5Broad Singlet (br s)1HHighly deshielded acidic proton.
-N⁺H- 9.2 - 9.5Singlet (s)1HDeshielded proton on the positively charged imidazolium ring.
H-2' (Imidazolium) ~9.1Singlet (s)1HProton between two nitrogen atoms, significantly deshielded.
H-2 (Aromatic) ~8.0Singlet (s) or narrow triplet1HOrtho to two electron-withdrawing groups (carboxyl and methylene-imidazolium).
H-6 (Aromatic) ~7.9Doublet (d)1HOrtho to carboxyl group, deshielded.
H-4' H-5' (Imidazolium) 7.7 - 7.8Multiplet (m) or two doublets2HProtons on the imidazolium ring.
H-4 (Aromatic) ~7.7Doublet (d)1HOrtho to methylene-imidazolium group.
H-5 (Aromatic) ~7.6Triplet (t)1HMeta to both substituents, shows coupling to H-4 and H-6.[8]
-CH₂- 5.4 - 5.6Singlet (s)2HMethylene protons adjacent to the electron-withdrawing imidazolium ring.[2]

Causality: The chemical shifts are predicted based on established substituent effects. The electron-withdrawing nature of the carboxylic acid and the positively charged imidazolium ring deshields (shifts downfield) the adjacent protons on the benzene ring. The characteristic splitting pattern of a 1,3-disubstituted benzene ring (singlet/narrow triplet, two doublets, and a triplet) is a key diagnostic feature.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O (Carboxyl) 167 - 169Typical chemical shift for a carboxylic acid carbon.[8]
C-2' (Imidazolium) ~137Carbon between two nitrogen atoms in an imidazolium ring.
C-3 (Aromatic) ~136Quaternary carbon attached to the methylene group.
C-1 (Aromatic) ~131Quaternary carbon attached to the carboxyl group.
C-6 (Aromatic) ~130Aromatic CH carbon.
C-5 (Aromatic) ~129Aromatic CH carbon.
C-4 (Aromatic) ~128Aromatic CH carbon.
C-2 (Aromatic) ~127Aromatic CH carbon.
C-4', C-5' (Imidazolium) 122 - 124Carbons of the imidazolium ring.
-CH₂- 50 - 53Aliphatic carbon attached to a nitrogen atom.
Experimental Protocol for NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum on a 400 MHz or higher spectrometer. Use a sufficient relaxation delay (e.g., 2-5 seconds) to ensure accurate integration, especially for quaternary carbons in the ¹³C spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for the rapid identification of key functional groups.

Table 4: Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100 - 2500 (very broad)O-H StretchCarboxylic Acid
~3050C-H StretchAromatic & Imidazolium
~1710C=O StretchCarboxylic Acid (conjugated)
~1600, ~1480C=C StretchAromatic Ring
~1550C=N StretchImidazolium Ring
~1250C-O StretchCarboxylic Acid

Expert Insight: The most diagnostic feature will be the extremely broad O-H stretch of the carboxylic acid, which often overlaps with C-H stretching frequencies. The sharp, strong carbonyl (C=O) peak around 1710 cm⁻¹ is another definitive marker. Data from similar benzoic acid derivatives can be used for comparison.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight, which is one of the most crucial pieces of data for confirming chemical identity. Electrospray Ionization (ESI) in positive ion mode is the preferred method for this charged, polar molecule.

  • Expected Ion: In ESI+ mode, the spectrum should show a prominent peak for the cation of the molecule, which is the free base protonated. The molecular formula of the free base is C₁₁H₁₀N₂O₂.

  • Predicted m/z: The expected mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ would be approximately 203.08 , corresponding to [C₁₁H₁₁N₂O₂]⁺.

  • Fragmentation Analysis: Tandem MS (MS/MS) can be used to induce fragmentation, providing further structural proof. Key fragmentations would involve the loss of characteristic neutral molecules.

G parent [M+H]⁺ m/z = 203.08 frag1 Loss of H₂O (-18.01 Da) parent->frag1 frag2 Loss of COOH (-45.00 Da) parent->frag2 ion1 [C₁₁H₉N₂O]⁺ m/z = 185.07 frag1->ion1 ion2 [C₁₀H₁₀N₂]⁺ m/z = 158.08 frag2->ion2

Conclusion: An Integrated Approach to Structural Verification

The structural integrity of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride can be confidently established through a synergistic application of NMR, IR, and MS techniques. While publicly available spectra are not widespread, a combination of predictive analysis based on chemical principles and comparison with related structures provides a robust framework for its characterization. The predicted ¹H NMR splitting pattern for the aromatic ring, the characteristic broad O-H and sharp C=O bands in the IR spectrum, and the accurate mass measurement of the molecular ion collectively serve as a unique spectroscopic signature. This integrated approach forms a self-validating system, ensuring that researchers and developers can proceed with confidence in the identity and quality of this valuable chemical building block.

References

  • BenchChem. (2025). Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.
  • BenchChem. (2025). Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • BLDpharm. (n.d.). 218131-32-9|3-((1H-Imidazol-1-yl)methyl)benzoic acid hydrochloride.
  • ChemicalBook. (n.d.). 3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride | 218131-32-9.
  • BenchChem. (2025). Structural Validation of 3-(1H-imidazol-1-yl)benzoic Acid: A Comparative NMR Analysis.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
  • BOC Sciences. (n.d.). CAS 218131-32-9 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.
  • PubChem. (n.d.). 3-(1H-Imidazol-5-YL)benzoic acid.
  • MDPI. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity.
  • Advanced Journal of Chemistry. (2025). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid.
  • Sigma-Aldrich. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)benzoic acid AldrichCPR.
  • Santa Cruz Biotechnology. (n.d.). 3-Imidazol-1-ylmethyl-benzoic acid.
  • CymitQuimica. (2023). 3-(1H-Imidazol-1-yl)benzoic acid.
  • ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4-dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • NIST. (n.d.). Benzoic acid, 3-hydroxy-, methyl ester.
  • ChemicalBook. (n.d.). 3-(1H-IMIDAZOL-4-YLMETHYL)-2-METHYL-BENZOIC ACID.

Sources

potential therapeutic targets of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Potential of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (Dazoxiben)

Foreword

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, widely known in the scientific community as Dazoxiben, represents a pivotal molecule in the study of eicosanoid signaling. While its initial development focused on a specific enzymatic target, a deeper understanding of its mechanism reveals a broader therapeutic potential that warrants a thorough, mechanism-based exploration. This guide is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal, in-depth analysis of Dazoxiben's potential therapeutic targets, grounded in established experimental evidence. We will dissect the "why" behind experimental designs and provide actionable protocols to empower further investigation.

Part 1: The Primary Target - Thromboxane A2 Synthase (TXAS)

Mechanistic Rationale for TXAS Inhibition

The primary and most well-characterized target of Dazoxiben is Thromboxane A2 Synthase (TXAS), a key enzyme in the arachidonic acid cascade. TXAS is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). TXA2 is a potent, albeit unstable, lipid mediator that exerts its effects through the thromboxane receptor (TP). This signaling axis is a critical driver of vasoconstriction and platelet aggregation.

The therapeutic logic for inhibiting TXAS is straightforward: by blocking the production of TXA2, Dazoxiben effectively mitigates its pro-thrombotic and vasoconstrictive effects. This makes it a compelling candidate for cardiovascular diseases characterized by excessive platelet activation and vessel narrowing.

Dazoxiben's Mode of Action

Dazoxiben acts as a selective, competitive inhibitor of TXAS. The imidazole moiety of Dazoxiben is crucial for its inhibitory activity. It is believed to coordinate with the heme iron atom at the active site of the cytochrome P450-type TXAS enzyme, thereby preventing the binding and subsequent conversion of the natural substrate, PGH2. This targeted inhibition leads to a significant reduction in the synthesis of TXA2.

An interesting consequence of TXAS inhibition is the "prostaglandin shunt" phenomenon. The accumulated PGH2 substrate is redirected towards other prostaglandin synthases, leading to an increased production of other prostanoids like prostacyclin (PGI2) and prostaglandin D2 (PGD2). PGI2, in particular, has opposing effects to TXA2—it is a potent vasodilator and inhibitor of platelet aggregation. This shunting effect may contribute significantly to the overall therapeutic profile of Dazoxiben, creating a dual benefit of reducing pro-thrombotic signals while increasing anti-thrombotic ones.

Diagram 1: Dazoxiben's Mechanism of Action

Dazoxiben_Mechanism Figure 1. Dazoxiben inhibits TXAS, reducing TXA2 production and shunting PGH2 towards PGI2 synthesis. cluster_arachidonic_acid_cascade Arachidonic Acid Cascade cluster_txas_pathway Thromboxane Pathway cluster_shunt_pathway Prostacyclin Shunt Arachidonic Acid Arachidonic Acid COX COX-1/2 Arachidonic Acid->COX PGH2 PGH2 TXAS Thromboxane Synthase (TXAS) PGH2->TXAS PGI Synthase PGI Synthase PGH2->PGI Synthase COX->PGH2 TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 TP Receptor TP Receptor TXA2->TP Receptor Platelet Aggregation\nVasoconstriction Platelet Aggregation Vasoconstriction TP Receptor->Platelet Aggregation\nVasoconstriction PGI2 Prostacyclin (PGI2) PGI Synthase->PGI2 IP Receptor IP Receptor PGI2->IP Receptor Platelet Inhibition\nVasodilation Platelet Inhibition Vasodilation IP Receptor->Platelet Inhibition\nVasodilation Dazoxiben Dazoxiben (3-Imidazol-1-ylmethyl-benzoic acid HCl) Dazoxiben->TXAS Inhibits

Caption: Dazoxiben inhibits TXAS, reducing TXA2 and shunting PGH2 to PGI2.

Experimental Validation of TXAS Inhibition

Protocol 1: In Vitro Thromboxane Synthase Activity Assay

  • Objective: To determine the inhibitory potency (e.g., IC50) of Dazoxiben on TXAS.

  • Principle: This assay measures the enzymatic conversion of PGH2 to TXA2 (often measured via its stable metabolite, TXB2) in the presence of varying concentrations of the inhibitor.

  • Methodology:

    • Enzyme Source: Microsomal fractions from platelets or recombinant human TXAS.

    • Substrate: Prostaglandin H2 (PGH2).

    • Incubation: Incubate the enzyme with various concentrations of Dazoxiben (or vehicle control) for a pre-determined time at 37°C.

    • Reaction Initiation: Add PGH2 to start the reaction.

    • Reaction Termination: After a short incubation period (e.g., 1-2 minutes), terminate the reaction with a stop solution (e.g., a solution containing a non-steroidal anti-inflammatory drug to inhibit any remaining COX activity and a reducing agent like stannous chloride to convert any remaining PGH2 to more stable products).

    • Quantification: Quantify the amount of TXB2 produced using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Data Analysis: Plot the percentage of inhibition against the logarithm of Dazoxiben concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Ex Vivo Platelet Aggregation Assay

  • Objective: To assess the functional consequence of TXAS inhibition on platelet function.

  • Principle: Platelet-rich plasma (PRP) is treated with Dazoxiben, and then a pro-aggregatory agent that relies on the TXA2 pathway (like arachidonic acid or collagen) is added. The extent of platelet aggregation is measured over time.

  • Methodology:

    • Sample Preparation: Prepare PRP from fresh whole blood from healthy donors.

    • Incubation: Incubate aliquots of PRP with Dazoxiben at various concentrations (or vehicle) for 15-30 minutes at 37°C.

    • Aggregation Measurement: Place the PRP samples in an aggregometer. Add an agonist like arachidonic acid or a low dose of collagen to induce aggregation.

    • Data Acquisition: Record the change in light transmittance through the PRP suspension as platelets aggregate.

    • Analysis: Determine the maximal aggregation percentage for each concentration of Dazoxiben and calculate the IC50 for the inhibition of platelet aggregation.

Diagram 2: Experimental Workflow for Dazoxiben Evaluation

Dazoxiben_Workflow Figure 2. A tiered approach to evaluating Dazoxiben's therapeutic potential. cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Preclinical Models EnzymeAssay Protocol 1: TXAS Activity Assay (IC50 Determination) ThrombosisModel Thrombosis Models (e.g., Ferric Chloride Injury) EnzymeAssay->ThrombosisModel Informs Dosing PlateletAssay Protocol 2: Platelet Aggregation (Functional IC50) PlateletAssay->ThrombosisModel Confirms Functional Effect DiseaseModel Disease-Specific Models (e.g., Pulmonary Hypertension, Metastasis Models) ThrombosisModel->DiseaseModel Proof of Concept Dazoxiben Dazoxiben Dazoxiben->EnzymeAssay Test Compound Dazoxiben->PlateletAssay Test Compound

Caption: A tiered approach to evaluating Dazoxiben's therapeutic potential.

Part 2: Potential Secondary and Novel Therapeutic Targets

The therapeutic utility of Dazoxiben may extend beyond its well-established role in thrombosis. The downstream consequences of TXAS inhibition and potential off-target effects open up new avenues for investigation.

The Thromboxane Receptor (TP) as an Indirect Target

While Dazoxiben does not directly bind to the TP receptor, by drastically reducing its primary ligand (TXA2), it effectively dampens signaling through this receptor. The TP receptor is implicated in a range of pathologies beyond hemostasis, including:

  • Pulmonary Hypertension: TP receptor activation contributes to the excessive vasoconstriction and vascular remodeling seen in pulmonary arterial hypertension. By reducing TXA2 levels, Dazoxiben could alleviate these effects.

  • Allergic Asthma: TXA2 is a potent bronchoconstrictor and is involved in airway inflammation. Inhibition of its synthesis could be beneficial in asthma.

  • Cancer Metastasis: Tumor cells can produce TXA2, which promotes platelet coating of circulating tumor cells. This "platelet cloak" helps them evade immune detection and facilitates their adhesion to the endothelium, a critical step in metastasis. Dazoxiben has been shown to reduce tumor cell-induced platelet aggregation and metastasis in preclinical models.

Modulation of the Tumor Microenvironment

As mentioned, the ability of Dazoxiben to inhibit platelet-tumor cell interactions is a promising area of cancer research. This effect is not just a physical blockade but also involves the modulation of the tumor microenvironment. Reduced TXA2 can lead to decreased release of pro-angiogenic and growth factors from platelets, potentially starving the tumor of essential support for its growth and spread.

Table 1: Summary of Potential Therapeutic Targets and Rationale

Target Pathway Mechanism of Action Key Pathologies Supporting Evidence
Thromboxane A2 Synthase (TXAS) Direct competitive inhibition of the enzyme.Arterial Thrombosis, Unstable Angina, StrokeExtensive preclinical and clinical data.
Thromboxane Receptor (TP) Signaling Indirectly targeted by ligand (TXA2) depletion.Pulmonary Hypertension, Asthma, Cancer MetastasisPreclinical studies showing efficacy in relevant models.
Tumor-Platelet Interaction Inhibition of TXA2-mediated platelet activation induced by tumor cells.Cancer MetastasisIn vitro and in vivo studies demonstrating reduced metastasis.

Part 3: Future Directions and Considerations

The development of Dazoxiben highlighted both the promise and the challenges of targeting the thromboxane pathway. While its efficacy as an anti-platelet agent was demonstrated, its clinical adoption was limited by the advent of other agents like aspirin and direct TP receptor antagonists. However, the unique "prostaglandin shunt" mechanism and the emerging roles of TXA2 in oncology and other inflammatory diseases suggest that Dazoxiben and next-generation TXAS inhibitors could be repositioned for new therapeutic applications.

Future research should focus on:

  • Combination Therapies: Exploring the synergistic effects of Dazoxiben with chemotherapy, immunotherapy, or direct TP antagonists.

  • Biomarker Development: Identifying patient populations most likely to benefit from TXAS inhibition by measuring baseline TXA2 levels or specific genetic markers.

  • Targeted Delivery: Developing novel formulations to deliver Dazoxiben specifically to sites of disease, such as tumors or inflamed vasculature, to maximize efficacy and minimize potential systemic side effects.

References

  • Iizuka, K., Akahane, K., Momose, D., & Nakazawa, M. (1981). Highly selective inhibitors of thromboxane synthetase. 1. Imidazole derivatives. Journal of Medicinal Chemistry, 24(10), 1139–1148. [Link]

  • National Center for Biotechnology Information. (n.d.). Dazoxiben. PubChem Compound Database. [Link]

  • Fischer, S., Struppler, M., Böhlig, B., & Weber, P. C. (1983). The effect of dazoxiben, a thromboxane synthetase inhibitor, on PGH2 conversion in human platelets. Biochemical and Biophysical Research Communications, 116(3), 1093–1099. [Link]

  • Lala, P. K., & Parhar, R. S. (1988). Cure of B16F10 melanoma lung metastasis in mice by a combination of a thromboxane synthetase inhibitor UK-38,485 and a prostacyclin analogue Iloprost. International Journal of Cancer, 42(3), 441–447. [Link]

  • Toh, J., & Ball, S. (1984). The effect of dazoxiben, a thromboxane synthetase inhibitor, on the aggregation of human blood platelets. European Journal of Pharmacology, 99(1), 103–106. [Link]

An In-Depth Technical Guide to the In Vitro Evaluation of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel chemical entity, 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride. As a compound featuring an imidazole moiety—a common pharmacophore in medicinal chemistry—a systematic assessment of its biological activity is warranted.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a logical progression of assays to elucidate the compound's cytotoxic potential and to screen for specific inhibitory activities.

Introduction: Rationale and Strategic Approach

The imidazole ring is a versatile scaffold present in numerous clinically approved drugs and biologically active molecules.[1][3] Its ability to engage in hydrogen bonding and coordinate with metal ions makes it a privileged structure in drug design.[1][4] The subject of this guide, 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, is a bifunctional molecule with potential for diverse biological interactions.[5] Given the prevalence of imidazole derivatives as anticancer agents, this guide will focus on an in vitro evaluation strategy within the context of oncology drug discovery.[2][6]

Our approach is a tiered screening cascade, beginning with a broad assessment of cytotoxicity to identify a suitable concentration range for subsequent, more specific assays. This is followed by targeted screening against key enzyme families and receptor binding assays, which are fundamental in modern drug discovery.[7][8]

Compound Handling and Preparation

Prior to initiating any biological evaluation, it is critical to ensure the purity and stability of the test compound.

Table 1: Physicochemical Properties of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

PropertyValueSource
Molecular FormulaC11H11ClN2O2[9]
Molecular Weight238.67 g/mol [9][10]
AppearanceSolid
SolubilitySoluble in polar solvents[1]

Protocol 1: Stock Solution Preparation

  • Accurately weigh 10 mg of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

  • Dissolve the compound in an appropriate solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).[11]

  • Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • For cellular assays, ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.5%).[11]

Tier 1: General Cytotoxicity Screening

The initial step in characterizing a novel compound is to assess its general toxicity against a panel of relevant human cell lines.[12][13][14] This provides a therapeutic window and helps in selecting appropriate concentrations for subsequent mechanism-of-action studies.[14]

Cell Line Selection

For a preliminary screen, a diverse panel of cancer cell lines is recommended.

Table 2: Suggested Cancer Cell Line Panel for Initial Cytotoxicity Screening

Cell LineCancer TypeRationale
A549Non-small cell lung cancerRepresents a common and aggressive cancer type.[2]
MCF-7Breast cancer (estrogen receptor-positive)A well-characterized and widely used breast cancer model.[2]
MDA-MB-231Breast cancer (triple-negative)Represents a more aggressive and difficult-to-treat breast cancer subtype.[2]
HeLaCervical cancerA robust and highly proliferative cell line.[2]
HepG2Hepatocellular carcinomaImportant for assessing potential liver toxicity.[1]
Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[11]

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride stock solution in complete culture medium. Add the diluted compound to the appropriate wells, including a vehicle control (solvent alone) and a positive control (a known cytotoxic drug like Doxorubicin).[11]

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).

Figure 1: Workflow for Determining Compound Cytotoxicity using the MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding Cell Seeding in 96-well plates Compound_Prep Prepare Serial Dilutions Treatment Add Compound to Cells Compound_Prep->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Dissolve Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability Absorbance_Reading->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: Workflow for MTT cytotoxicity assay.

Tier 2: Mechanistic Assays

Based on the IC50 values obtained from the cytotoxicity screening, further assays can be designed to investigate the compound's mechanism of action.[15]

Enzyme Inhibition Assays

Enzymes are attractive drug targets due to their critical roles in physiological and pathological processes.[8] An inhibition assay can determine if a compound affects the activity of a specific enzyme.[16]

Protocol 3: General Enzyme Inhibition Assay

  • Assay Components: In a suitable assay buffer, combine the target enzyme, the test compound at various concentrations, and any necessary co-factors.

  • Pre-incubation: Allow the enzyme and inhibitor to interact for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress by detecting the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Figure 2: General Workflow for an Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow Start Prepare Assay Plate Add_Enzyme Add Enzyme, Buffer, and Co-factors Start->Add_Enzyme Add_Inhibitor Add Test Compound (Inhibitor) Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Enzyme and Inhibitor Add_Inhibitor->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Monitor_Reaction Monitor Reaction Progress Add_Substrate->Monitor_Reaction Data_Analysis Calculate Reaction Rates and IC50 Monitor_Reaction->Data_Analysis End Results Data_Analysis->End

Caption: General workflow for an enzyme inhibition assay.

Table 3: Potential Enzyme Targets for Screening

Enzyme ClassSpecific ExamplesRationale
KinasesEGFR, VEGFR, BTKFrequently dysregulated in cancer.[17]
Histone Deacetylases (HDACs)HDAC1, HDAC6Imidazole-containing compounds have shown HDAC inhibitory activity.[2]
Monoamine Oxidases (MAO)MAO-A, MAO-BRelevant for neurodegenerative diseases and some cancers.[18]
Receptor Binding Assays

Receptor binding assays are crucial for determining if a compound interacts with a specific receptor, which is a key aspect of pharmacology.[19][20]

Protocol 4: Competitive Radioligand Binding Assay

  • Assay Preparation: Prepare a reaction mixture containing a source of the target receptor (e.g., cell membranes), a fixed concentration of a radiolabeled ligand, and varying concentrations of the unlabeled test compound.[21]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.[21]

  • Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, from which the inhibition constant (Ki) can be calculated.

Figure 3: Principle of a Competitive Receptor Binding Assay

Receptor_Binding_Assay cluster_components Assay Components cluster_binding Binding Competition Receptor Receptor Binding_Complex Receptor-Ligand Complex Receptor->Binding_Complex Binds Radioligand Radiolabeled Ligand Radioligand->Binding_Complex Binds Test_Compound Test Compound (Unlabeled) Test_Compound->Binding_Complex Competes with Radioligand Radioligand_Bound Bound Test_Compound_Bound Bound

Caption: Competitive receptor binding assay principle.

Data Interpretation and Next Steps

The data generated from this tiered approach will provide a preliminary profile of the biological activity of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

Table 4: Hypothetical Data Summary

AssayCell Line/TargetEndpointResult
CytotoxicityA549IC5015 µM
CytotoxicityMCF-7IC50> 100 µM
Enzyme InhibitionEGFR KinaseIC505 µM
Receptor BindingDopamine D2 ReceptorKi> 50 µM

Based on these hypothetical results, the compound shows selective cytotoxicity towards the A549 lung cancer cell line and moderate inhibitory activity against EGFR kinase. The next steps would involve more detailed mechanism-of-action studies, such as investigating the mode of enzyme inhibition (e.g., competitive, non-competitive) and exploring downstream signaling pathways affected by the compound in A549 cells.

Conclusion

This technical guide outlines a systematic and logical approach for the initial in vitro evaluation of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride. By following a tiered screening cascade, researchers can efficiently gather crucial data on the compound's cytotoxicity and potential mechanisms of action, thereby informing subsequent stages of the drug discovery and development process.

References

  • Çetin, Y. (2021). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. In In Vitro Experiments. IntechOpen.
  • Biobide. (n.d.). What is an Inhibition Assay? Retrieved from [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. [Link]

  • SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

  • ResearchGate. (2020). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2575.
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. [Link]

  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]

  • International Journal of Medical Research and Health Sciences. (2020). Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro analysis of small-molecule inhibitors. Retrieved from [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. (2020). Journal of Drug Delivery and Therapeutics, 10(4), 134-145.
  • Joseph, R., Amatya, N., Fulton, D. B., Engen, J. R., & Andreotti, A. H. (2020). Small-Molecule Inhibitors: Disrupting enzyme fluidity. eLife, 9, e65473.
  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023). Frontiers in Oncology, 13, 1189493.
  • Al-Blewi, F. F., Almehmadi, M. A., & Al-Sanea, M. M. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3144.
  • Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. (2022). International Journal of Engineering Science and Invention, 11(6), 39-42.
  • A convenient and practical synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Arkivoc, 2009(2), 1-8.
  • PubChem. (n.d.). 3-(1H-Imidazol-5-YL)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • PrepChem.com. (n.d.). Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)benzoic acid. Retrieved from [Link]

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discovery and history of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the reveals a molecule at the intersection of targeted enzyme inhibition and cardiovascular research. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, charting the journey from its initial synthesis to its potential therapeutic applications.

Introduction: A Molecule of Therapeutic Interest

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a heterocyclic compound featuring an imidazole ring linked to a benzoic acid moiety via a methylene bridge. Its significance in medicinal chemistry stems from its classification as a potent and selective inhibitor of thromboxane A2 synthase. This enzyme plays a crucial role in the arachidonic acid cascade, leading to the production of thromboxane A2, a powerful vasoconstrictor and promoter of platelet aggregation. The targeted inhibition of this pathway has been a key strategy in the development of antithrombotic therapies.

The Genesis of a Thromboxane Synthase Inhibitor

The discovery of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is rooted in the broader effort to develop novel cardiovascular and anti-inflammatory drugs.

Unveiling a Novel Synthesis

The foundational synthesis of this compound is detailed in European Patent EP0247543A2, filed by ICI Americas Inc. in 1987. The inventors, Goldenberg and Penna, described a method for preparing a series of (imidazol-1-ylmethyl)benzoic acids and their derivatives. This patent laid the groundwork for the exploration of these compounds as therapeutic agents.

The Rationale Behind the Molecular Design

The design of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride was a deliberate effort to create a molecule with specific pharmacophoric features. The imidazole nucleus is a well-established motif in the design of thromboxane synthase inhibitors. The benzoic acid component provides a crucial acidic group that can interact with the active site of the enzyme, while the methylene linker offers the appropriate spatial orientation for optimal binding.

Synthetic Chemistry and Characterization

The synthesis of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a multi-step process that requires careful control of reaction conditions.

A Step-by-Step Synthesis Protocol

The following protocol is adapted from the method described in EP0247543A2:

  • Esterification of 3-Bromomethyl-benzoic acid: 3-Bromomethyl-benzoic acid is first converted to its methyl ester, methyl 3-(bromomethyl)benzoate, to protect the carboxylic acid group. This is typically achieved by reacting the acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

  • N-Alkylation of Imidazole: The methyl 3-(bromomethyl)benzoate is then reacted with imidazole in a suitable solvent, such as dimethylformamide (DMF). The imidazole nitrogen atom acts as a nucleophile, displacing the bromide to form methyl 3-((1H-imidazol-1-yl)methyl)benzoate.

  • Hydrolysis of the Ester: The methyl ester is subsequently hydrolyzed to the corresponding carboxylic acid. This is typically carried out using a base, such as sodium hydroxide, in a mixture of water and an organic solvent, followed by acidification.

  • Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt to improve the compound's stability and aqueous solubility. This is achieved by treating a solution of the free base, 3-((1H-imidazol-1-yl)methyl)benzoic acid, with a solution of hydrogen chloride in a suitable solvent, such as ethanol or ether, to precipitate the desired salt.

Visualizing the Synthetic Workflow

Synthesis_Workflow A 3-Bromomethyl-benzoic acid B Esterification (Methanol, H2SO4) A->B C Methyl 3-(bromomethyl)benzoate B->C D N-Alkylation (Imidazole, DMF) C->D E Methyl 3-((1H-imidazol-1-yl)methyl)benzoate D->E F Hydrolysis (NaOH, H2O/Solvent) E->F G 3-((1H-imidazol-1-yl)methyl)benzoic acid F->G H Salt Formation (HCl) G->H I 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride H->I Arachidonic_Acid_Cascade cluster_pathway Arachidonic Acid Cascade AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXS Thromboxane A2 Synthase PGH2->TXS PGI2S Prostacyclin Synthase PGH2->PGI2S TXA2 Thromboxane A2 (TXA2) TXS->TXA2 PGI2 Prostacyclin (PGI2) PGI2S->PGI2 Inhibitor 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride Inhibitor->TXS

Methodological & Application

Application Notes and Protocols for the Investigation of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Nitric Oxide Synthase Inhibitor

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a small molecule featuring a central benzoic acid scaffold linked to an imidazole moiety. While specific biological activity for this compound is not extensively documented in peer-reviewed literature, its structural similarity to known inhibitors of nitric oxide synthase (NOS) suggests a potential role in modulating cellular signaling pathways regulated by nitric oxide (NO).[1] Nitric oxide is a pleiotropic signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[2] Dysregulation of NO production is implicated in various diseases, making NOS enzymes attractive therapeutic targets.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial investigations into the bioactivity of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride in a cell culture setting. The protocols outlined herein are designed to serve as a foundational framework for assessing its putative role as a NOS inhibitor, its impact on cell viability, and its potential downstream effects.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is crucial for accurate and safe experimentation.

PropertyValueSource
CAS Number 218131-32-9[5]
Molecular Formula C₁₁H₁₁ClN₂O₂[5]
Molecular Weight 238.67 g/mol [5]
Physical Form Solid[6]
Purity >90% (Typical)[5]

Hazard and Safety Information:

Based on available safety data sheets, 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is classified with the following hazards.[5][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this chemical.

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[5][7]

  • Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[5]

  • Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity - Single Exposure, Category 3 (H335): May cause respiratory irritation.[5][7]

Proposed Mechanism of Action: Inhibition of Nitric Oxide Synthase

The imidazole ring is a key structural feature in many known NOS inhibitors. It is hypothesized that 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride may act as a competitive inhibitor of NOS enzymes (nNOS, eNOS, and iNOS) by binding to the active site and preventing the conversion of L-arginine to L-citrulline and nitric oxide.

NOS_Inhibition_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO Inhibitor 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (Putative) Inhibitor->NOS Inhibition Downstream Downstream Signaling NO->Downstream

Caption: Putative mechanism of NOS inhibition.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial in vitro characterization of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

Protocol 1: Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for reproducible results.

Materials:

  • 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 238.67 g/mol * Volume (L)

  • Weigh the compound: Carefully weigh the calculated amount of powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Cell Culture and Treatment

This protocol describes the general procedure for treating adherent cells with the compound.

Materials:

  • Selected cell line (e.g., HEK293T, RAW 264.7, or a cell line relevant to the research question)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

  • 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride stock solution (from Protocol 1)

Procedure:

  • Cell Seeding: Seed the cells into the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Incubation: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.

  • Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used in the highest treatment concentration).

  • Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Cell_Treatment_Workflow Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Incubate1 Incubate Overnight (37°C, 5% CO₂) Seed_Cells->Incubate1 Prepare_Solutions Prepare Working Solutions of Compound Incubate1->Prepare_Solutions Treat_Cells Remove Old Medium & Add Treatment Solutions Prepare_Solutions->Treat_Cells Incubate2 Incubate for Desired Time Treat_Cells->Incubate2 Downstream_Assay Proceed to Downstream Assays Incubate2->Downstream_Assay End End Downstream_Assay->End

Caption: General workflow for cell culture treatment.

Protocol 3: Assessment of Nitric Oxide Production (Griess Assay)

The Griess assay is a common method for quantifying nitrite, a stable and quantifiable breakdown product of NO.[2]

Materials:

  • Cell culture supernatant from treated cells (from Protocol 2)

  • Griess Reagent System (commercially available)

  • Sodium nitrite standard

  • 96-well microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite in cell culture medium ranging from 0 to 100 µM.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • Assay Procedure:

    • Add 50 µL of each standard and sample to a 96-well plate in duplicate or triplicate.

    • Add 50 µL of the sulfanilamide solution (Griess Reagent A) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the standard curve and determine the nitrite concentration in the samples.

Protocol 4: Cell Viability Assay (MTT Assay)

It is essential to assess the cytotoxicity of the compound to distinguish between a specific inhibitory effect and general toxicity.

Materials:

  • Treated cells in a 96-well plate (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate reader

Procedure:

  • MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂ to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Data Interpretation and Troubleshooting

Expected OutcomeInterpretationTroubleshooting Steps
Dose-dependent decrease in nitrite production without a significant decrease in cell viability.The compound is likely a non-toxic inhibitor of nitric oxide production.- Confirm results with a secondary assay (e.g., NOS activity assay).- Investigate the selectivity for different NOS isoforms.
Decrease in both nitrite production and cell viability.The compound may be cytotoxic at the tested concentrations.- Perform a dose-response curve for cytotoxicity to determine a non-toxic working concentration range.- Use a different viability assay (e.g., LDH release) to confirm cytotoxicity.
No effect on nitrite production or cell viability.The compound may not be a NOS inhibitor in the tested cell line or under the experimental conditions.- Test in a different cell line with known NOS expression.- Increase the treatment duration or concentration.- Confirm the stability of the compound in the culture medium.

Conclusion

References

  • A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]

  • Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. MDPI. Available at: [Link]

  • Effect of nitric oxide synthase (NOS) inhibitors (1400 W, L-NIL, and... ResearchGate. Available at: [Link]

  • Materials Safety Data Sheet. KamulinBiotechco.ltd. Available at: [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available at: [Link]

Sources

Application Note & Protocol: Chemoproteomic Profiling of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An initial search reveals that 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is not a commonly used reagent in standard proteomics workflows. It is, however, known in other contexts, which might provide a basis for a hypothetical or novel application in proteomics. Specifically, its structure suggests potential interactions with proteins, which could be explored using proteomic techniques. The core of this application note will, therefore, be to propose a scientifically plausible workflow for characterizing the protein interaction profile of this compound using modern chemoproteomics strategies. This approach aligns with the user's request for an in-depth technical guide for researchers and drug development professionals, as it focuses on target identification and mechanism-of-action studies. The following steps will build out this application note.

Abstract

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a small molecule with potential bioactivity. While not a conventional proteomics reagent, its utility can be unlocked through advanced chemoproteomic strategies to identify its protein targets and understand its mechanism of action on a proteome-wide scale. This guide details the principles and a comprehensive protocol for utilizing this compound in a competitive chemical proteomics workflow. We present a robust method for identifying specific protein interactors from complex biological samples, such as cell lysates, thereby enabling target validation and off-target profiling crucial for drug development.

Introduction: Beyond the Structure

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride belongs to a class of compounds containing an imidazole moiety, a common feature in biologically active molecules due to its ability to participate in hydrogen bonding and coordinate with metal ions in protein active sites. The structure suggests its potential as an enzyme inhibitor or a modulator of protein-protein interactions.

Traditional proteomics focuses on global protein expression changes. However, for a small molecule like 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, the more pertinent questions are: "What proteins does it bind to?" and "How does it affect their function or interactions?". Chemical proteomics, specifically competitive activity-based protein profiling (ABPP), provides a powerful solution. This approach uses a tagged, broad-spectrum chemical probe to label a family of proteins. By pre-incubating the sample with our compound of interest, we can identify its specific targets by observing a decrease in labeling of the probe-tagged proteins, which can then be quantified by mass spectrometry.

Principle of the Method: Competitive Chemical Proteomics

The experimental strategy hinges on competition between 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride and a broad-reactivity, biotin-tagged affinity probe. The workflow is as follows:

  • Proteome Incubation: A native proteome (e.g., cell lysate) is divided into two pools: a control (treated with vehicle, e.g., DMSO) and an experimental pool (treated with 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride).

  • Competitive Binding: In the experimental sample, 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride binds to its specific protein targets.

  • Probe Labeling: A biotinylated affinity probe, designed to react with a broad class of proteins (e.g., those with reactive cysteines or ATP-binding sites), is added to both pools. This probe will label all its potential targets in the control sample. In the experimental sample, proteins already bound by our compound of interest will be inaccessible to the probe.

  • Enrichment: Biotin-labeled proteins from both pools are captured and enriched using streptavidin-coated magnetic beads.

  • Mass Spectrometry Analysis: The enriched proteins are digested into peptides directly on the beads, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Target Identification: By quantifying the relative abundance of each protein in the control versus the experimental sample, we can identify "hits." A significant reduction in the abundance of a protein in the sample treated with 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride indicates that the compound successfully outcompeted the probe for binding to that specific protein.

This method allows for the direct identification of protein targets in a complex biological matrix without requiring modification of the compound itself.

Workflow Diagram

Competitive_Chemoproteomics_Workflow Figure 1: Competitive Chemoproteomics Workflow cluster_0 Sample Preparation cluster_1 Competitive Binding cluster_2 Probe Labeling & Enrichment cluster_3 Proteomic Analysis Lysate Cell or Tissue Lysate Control Control Sample (+ Vehicle) Lysate->Control Split Experimental Experimental Sample (+ 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride) Lysate->Experimental Split AddProbe Add Biotinylated Affinity Probe Control->AddProbe Experimental->AddProbe Enrich Enrich on Streptavidin Beads AddProbe->Enrich Capture Biotinylated Proteins Digest On-Bead Digestion (Trypsin) Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data Target Target Data->Target Identify Hits (Reduced Abundance)

Caption: Workflow for identifying protein targets via competitive binding.

Materials & Reagents

ReagentSupplier (Example)Purpose
3-Imidazol-1-ylmethyl-benzoic acid HClSigma-AldrichCompound of interest for target profiling
Protease Inhibitor CocktailRochePrevent protein degradation during lysis
Lysis Buffer (e.g., RIPA, TBS)Thermo FisherSolubilize cells and proteins
Biotinylated Affinity Probe (e.g., Biotin-FP)Cayman ChemicalBroad-spectrum probe for labeling protein targets
Streptavidin Magnetic BeadsThermo FisherEnrichment of biotin-labeled proteins
Dithiothreitol (DTT)Sigma-AldrichReducing agent for disulfide bonds
Iodoacetamide (IAA)Sigma-AldrichAlkylating agent to cap free cysteines
Trypsin, Sequencing GradePromegaProtease for protein digestion into peptides
Acetonitrile (ACN), LC-MS GradeHoneywellOrganic solvent for chromatography
Formic Acid (FA), LC-MS GradeThermo FisherAcidifier for chromatography mobile phases
Dimethyl sulfoxide (DMSO)Sigma-AldrichVehicle for dissolving the compound of interest

Detailed Experimental Protocol

Preparation of Cell Lysate
  • Cell Culture: Grow cells of interest (e.g., HEK293T, HeLa) to ~80-90% confluency.

  • Harvesting: Aspirate the culture medium, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells into a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 1 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with a protease inhibitor cocktail.

  • Homogenization: Incubate on ice for 30 minutes with occasional vortexing. Further lyse the cells by sonication (e.g., 3 cycles of 15 seconds ON, 30 seconds OFF) on ice.

  • Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Quantification: Collect the supernatant (proteome) and determine the protein concentration using a BCA or Bradford assay. Normalize the concentration of all samples to 2 mg/mL.

Competitive Labeling
  • Sample Aliquoting: Prepare at least three biological replicates per condition. For each replicate, aliquot 500 µL of the normalized lysate (1 mg total protein) into two separate microcentrifuge tubes.

  • Compound Incubation:

    • Experimental Tube: Add 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride from a concentrated stock (e.g., 100x in DMSO) to a final concentration of 10 µM.

    • Control Tube: Add an equivalent volume of DMSO (vehicle).

  • Incubation: Incubate both tubes at 37°C for 30 minutes with gentle agitation to allow the compound to bind to its targets.

  • Probe Addition: Add the biotinylated affinity probe (e.g., Biotin-FP) to both tubes to a final concentration of 1 µM.

  • Probe Incubation: Incubate for another 30 minutes at 37°C.

Enrichment of Labeled Proteins
  • Bead Preparation: Resuspend streptavidin magnetic beads and wash them three times with lysis buffer.

  • Capture: Add 50 µL of the washed bead slurry to each sample tube. Incubate for 1 hour at 4°C on a rotator to capture biotin-labeled proteins.

  • Washing: Place the tubes on a magnetic rack to capture the beads. Discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins:

    • 2 washes with 1% SDS in PBS.

    • 2 washes with 8 M urea in PBS.

    • 3 washes with PBS.

On-Bead Digestion and Sample Preparation for LC-MS/MS
  • Reduction & Alkylation: Resuspend the washed beads in 100 µL of PBS. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 20 minutes.

  • Digestion: Add 1 µg of sequencing-grade trypsin to the bead slurry. Incubate overnight at 37°C with shaking.

  • Peptide Elution: Place the tubes on a magnetic rack. The supernatant now contains the digested peptides. Collect the supernatant.

  • Desalting: Acidify the peptide solution with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip or ZipTip.

  • Final Preparation: Elute the desalted peptides, dry them in a vacuum concentrator, and resuspend in 20 µL of 0.1% formic acid in water for LC-MS/MS analysis.

LC-MS/MS and Data Analysis

  • LC-MS/MS Analysis: Analyze the peptide samples on a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system. A typical setup would involve a 90-minute gradient from 2% to 40% acetonitrile in 0.1% formic acid.

  • Data Processing: Process the raw mass spectrometry data using a software suite like MaxQuant or Proteome Discoverer. Search the data against a relevant protein database (e.g., human UniProt) to identify and quantify proteins.

  • Statistical Analysis: Perform label-free quantification (LFQ) to determine the relative abundance of each identified protein across the samples. Import the LFQ intensity values into a statistical software package (e.g., Perseus, R).

    • Log2 transform the data.

    • Impute missing values.

    • Perform a t-test or ANOVA to identify proteins with a statistically significant change in abundance between the control and experimental groups.

  • Hit Identification: Genuine targets of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride will show a significantly reduced abundance (e.g., fold change < 0.5, p-value < 0.05) in the experimental group compared to the control group.

Data Interpretation Diagram

Caption: Identifying targets with significant abundance changes.

Conclusion and Future Directions

This application note provides a comprehensive framework for using 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride in a chemical proteomics setting. By identifying the direct protein binding partners of this compound, researchers can generate novel hypotheses about its biological function, validate its intended targets, and uncover potential off-target effects that are critical for preclinical drug development. Subsequent validation of high-confidence hits can be performed using orthogonal methods such as Western blotting, cellular thermal shift assays (CETSA), or enzymatic assays. This workflow transforms a simple small molecule into a powerful tool for exploring complex biological systems.

References

  • Note: As "3-Imidazol-1-ylmethyl-benzoic acid hydrochloride" does not have a widely published, specific application in proteomics, the references below are authoritative sources for the methodologies described in this application note, which are directly applicable to the study of this or any other small molecule.
  • Activity-Based Protein Profiling: A Powerful Approach for Functional Proteomics. Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Annual Review of Biochemistry. [Link]

  • Global analysis of protein activities using activity-based protein profiling. Evans, M. J., & Cravatt, B. F. (2006). Chemical Reviews. [Link]

  • The cellular thermal shift assay for evaluating drug target engagement in cells. Martinez Molina, D., et al. (2013). Science. [Link]

  • MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Cox, J., & Mann, M. (2008). Nature Biotechnology. [Link]

  • Perseus: a bioinformatics platform for integrative analysis of proteomics data. Tyanova, S., et al. (2016). Nature Methods. [Link]

Application Notes and Protocols for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [email protected]

Abstract

This technical guide provides a comprehensive overview of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, a versatile heterocyclic intermediate with significant potential in medicinal chemistry and drug development. The unique bifunctional nature of this molecule, featuring a reactive carboxylic acid moiety and a bio-isosteric imidazole ring, makes it a valuable building block for the synthesis of novel therapeutic agents. These application notes detail the physicochemical properties of the intermediate, a robust protocol for its synthesis, and its potential application in the synthesis of bioactive molecules, exemplified by a detailed protocol analogous to the synthesis of bisphosphonates like Zoledronic Acid. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of Imidazole Scaffolds in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs and biologically active compounds.[1] Its prevalence stems from its unique electronic properties, its ability to act as a proton donor and acceptor, and its capacity to coordinate with metal ions in biological systems.[2] These features allow imidazole-containing molecules to effectively interact with a variety of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities such as anticancer, antifungal, and anti-inflammatory effects.[3]

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride serves as a key intermediate, providing a strategic entry point for the incorporation of the imidazole pharmacophore into more complex molecular architectures. The presence of a carboxylic acid group allows for a variety of synthetic transformations, including amidation and esterification, enabling the exploration of diverse chemical space in the pursuit of novel drug candidates. The hydrochloride salt form often enhances the stability and solubility of the intermediate, facilitating its handling and use in subsequent synthetic steps.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is crucial for its effective use in synthesis. The following table summarizes key data for this intermediate.

PropertyValueSource
Molecular Formula C₁₁H₁₁ClN₂O₂[4]
Molecular Weight 238.67 g/mol [4]
CAS Number 218131-32-9
Physical Form Solid-
Solubility Soluble in polar solvents such as water and methanol.General Knowledge
Hazard Statements May cause skin and eye irritation. Harmful if swallowed.Assumed based on similar structures
Precautionary Measures Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area.Standard Laboratory Practice

Synthesis of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride: A Step-by-Step Protocol

The synthesis of the title compound can be achieved through a straightforward N-alkylation of imidazole with 3-(bromomethyl)benzoic acid, followed by conversion to the hydrochloride salt.

Rationale for the Synthetic Approach

This protocol employs a direct N-alkylation strategy, which is a common and efficient method for the formation of N-substituted imidazoles. The use of a suitable base is critical to deprotonate the imidazole, thereby activating it as a nucleophile for the subsequent reaction with the electrophilic benzylic bromide. The final step involves the addition of hydrochloric acid to precipitate the desired hydrochloride salt, which often improves the compound's crystallinity and ease of handling.

Experimental Protocol

Materials:

  • Imidazole

  • 3-(Bromomethyl)benzoic acid

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 equivalent) and 3-(bromomethyl)benzoic acid (1.1 equivalents) in acetonitrile.

  • Base Addition: Add potassium carbonate (2.0 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 3-(imidazol-1-ylmethyl)benzoic acid.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent like ethyl acetate. Add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Imidazole Imidazole Reaction N-Alkylation in Acetonitrile (Reflux) Imidazole->Reaction Bromoacid 3-(Bromomethyl)benzoic acid Bromoacid->Reaction Base K₂CO₃ Base->Reaction Workup Filtration & Concentration Reaction->Workup Salt_Formation HCl Addition Workup->Salt_Formation Product 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride Salt_Formation->Product

Caption: Workflow for the synthesis of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

Application in Drug Synthesis: A Protocol for a Zoledronic Acid Analogue

While a specific drug synthesized directly from 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is not prominently documented in publicly available literature, its structural similarity to intermediates used in the synthesis of potent pharmaceuticals like Zoledronic acid allows for the development of a robust, analogous synthetic protocol.[5] Zoledronic acid is a third-generation bisphosphonate used to treat hypercalcemia and bone metastases.[5] The following protocol outlines a hypothetical synthesis of a Zoledronic acid analogue, demonstrating the utility of the title intermediate.

Rationale for the Synthetic Application

The carboxylic acid functionality of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride can be readily converted to an amide. This amide can then be subjected to a reaction with phosphorous acid and phosphorus oxychloride to install the bisphosphonate moiety, a key structural feature for the biological activity of this class of drugs. This approach leverages well-established methodologies in medicinal chemistry.

Exemplary Experimental Protocol: Synthesis of a Hypothetical Bisphosphonate Drug Candidate

Materials:

  • 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (aqueous)

  • Phosphorous acid (H₃PO₃)

  • Phosphorus oxychloride (POCl₃)

  • Chlorobenzene

  • Methanol

  • Deionized water

Procedure:

  • Acid Chloride Formation: Suspend 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (1.0 equivalent) in an inert solvent like dichloromethane. Add thionyl chloride (1.2 equivalents) dropwise at 0°C. Stir the reaction mixture at room temperature for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in a suitable solvent and add it dropwise to a cooled (0°C) concentrated ammonia solution. Stir for 1-2 hours. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the amide intermediate.

  • Bisphosphonation: To a suspension of the amide intermediate (1.0 equivalent) and phosphorous acid (2.5 equivalents) in chlorobenzene, add phosphorus oxychloride (2.2 equivalents) at 80-85°C over 2 hours. Heat the reaction to 90-95°C for 3 hours.[5]

  • Hydrolysis and Isolation: Cool the reaction mixture and carefully add water. Separate the aqueous layer and reflux for 18-24 hours to hydrolyze the phosphonate esters.[5] Cool the solution and add methanol to precipitate the product. Filter the solid, wash with cold methanol, and dry under vacuum to yield the final bisphosphonate compound.

Drug Synthesis Workflow Diagram

Drug_Synthesis_Workflow cluster_start Starting Intermediate cluster_steps Synthetic Steps cluster_final Final Product Start_Mat 3-Imidazol-1-ylmethyl- benzoic acid hydrochloride Step1 Acid Chloride Formation (SOCl₂) Start_Mat->Step1 Step2 Amidation (NH₃) Step1->Step2 Step3 Bisphosphonation (H₃PO₃, POCl₃) Step2->Step3 Step4 Hydrolysis & Isolation Step3->Step4 Final_Drug Hypothetical Bisphosphonate Drug Candidate Step4->Final_Drug

Caption: Exemplary workflow for the synthesis of a bisphosphonate drug candidate.

Quality Control and Analytical Protocols

To ensure the quality and purity of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride for use in GMP (Good Manufacturing Practice) environments, a series of analytical tests are required.

Analytical Techniques
  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and to detect trace impurities.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups.[6]

  • Melting Point: As an indicator of purity.

Quality Control Workflow Diagram

QC_Workflow cluster_tests Analytical Testing Start Synthesized Intermediate Batch NMR ¹H & ¹³C NMR Start->NMR HPLC HPLC Purity Start->HPLC MS Mass Spectrometry Start->MS FTIR FTIR Analysis Start->FTIR MP Melting Point Start->MP Decision Meets Specifications? NMR->Decision HPLC->Decision MS->Decision FTIR->Decision MP->Decision Pass Release for Further Synthesis Decision->Pass Yes Fail Repurify or Reject Batch Decision->Fail No

Caption: Quality control workflow for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

Conclusion

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a valuable and versatile intermediate for the synthesis of pharmaceutically active molecules. Its straightforward synthesis and the presence of two reactive functional groups provide medicinal chemists with a powerful tool for the construction of novel drug candidates. The protocols and workflows detailed in these application notes are intended to serve as a practical guide for researchers in the field and to stimulate further investigation into the applications of this promising building block in drug discovery.

References

  • Procedure for the synthesis of 1,3-Bis(4-carboxyphenyl)imidazolium Chloride. (URL: [Link])

  • Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025, March 12). (URL: [Link])

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (URL: [Link])

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (2021, July 29). (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17). (URL: [Link])

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - MDPI. (2021, January 25). (URL: [Link])

  • Synthesis and antifungal activity of new 1-halogenobenzyl-3-imidazolylmethylindole derivatives - PubMed. (URL: [Link])

  • Synthesis of Imidazole Derivatives and Their Biological Activities - ResearchGate. (2025, August 7). (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. (URL: [Link])

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (URL: [Link])

  • Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. (URL: [Link])

  • 3 - Supporting Information. (URL: [Link])

  • Imidazole compounds, process for the synthesis and uses thereof - Justia Patents. (2025, August 5). (URL: [Link])

  • Imidazole Derivatives From Benzoin Moiety. (URL: [Link])

  • WO2004031174A1 - Imidazol-1-ylmethyl pyridazine derivatives - Google P
  • (PDF) 4-(Imidazol-1-yl)benzoic acid - ResearchGate. (URL: [Link])

  • Imidazoles as potential anticancer agents - PMC - PubMed Central. (URL: [Link])

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - MDPI. (URL: [Link])

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed. (2015, August 1). (URL: [Link])

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023, May 29). (URL: [Link])

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Application Notes and Protocols for Preclinical Evaluation of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of an Imidazole Derivative

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a small molecule featuring a central imidazole ring, a scaffold of significant interest in medicinal chemistry. Imidazole-containing compounds are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and even anti-cancer properties.[1] The unique electronic and structural characteristics of the imidazole moiety allow it to interact with various biological targets, making it a privileged structure in drug discovery.

While the specific biological activities of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride are not yet fully elucidated, its chemical structure suggests potential as a modulator of key pathological processes such as inflammation and angiogenesis. Chronic inflammation is a hallmark of numerous diseases, and the development of new anti-inflammatory agents remains a critical area of research.[2][3] Similarly, angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis, making anti-angiogenic therapies a cornerstone of modern oncology.[4][5][6]

These application notes provide a comprehensive guide for researchers and drug development professionals to design and execute robust preclinical animal studies to investigate the anti-inflammatory and anti-angiogenic potential of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards for animal welfare, in accordance with Institutional Animal Care and Use Committee (IACUC) guidelines.[7][8][9]

PART 1: Foundational Protocols: Drug Formulation and Administration

A critical first step in any in vivo study is the proper formulation and administration of the test compound. The hydrochloride salt form of the compound suggests good aqueous solubility, which is advantageous for in vivo applications.

Compound Characterization and Formulation

Objective: To prepare a stable and homogenous formulation of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride for administration to animals.

Materials:

  • 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

  • Sterile saline (0.9% NaCl)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filters (0.22 µm)

Protocol:

  • Solubility Testing: Determine the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., water, saline, PBS, 5% dextrose). This will inform the choice of vehicle for the in vivo studies.

  • Formulation Preparation (for aqueous solution): a. Weigh the required amount of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride in a sterile container. b. Add the desired volume of sterile saline or PBS to achieve the target concentration. c. Gently vortex and then stir the mixture using a magnetic stirrer until the compound is completely dissolved. d. Measure the pH of the final solution and adjust if necessary to a physiologically compatible range (typically pH 6.5-7.5). e. Sterile-filter the solution through a 0.22 µm filter into a sterile vial.

  • Stability Assessment: The stability of the formulation should be assessed at the intended storage and administration conditions to ensure consistent dosing throughout the study.

Route of Administration

The choice of administration route depends on the intended therapeutic application and the pharmacokinetic properties of the compound. For initial screening, intraperitoneal (IP) or oral (PO) administration are common.

  • Intraperitoneal (IP) Injection: Bypasses first-pass metabolism and allows for rapid absorption.

  • Oral Gavage (PO): Mimics the intended clinical route for many drugs and assesses oral bioavailability.

  • Intravenous (IV) Injection: Provides 100% bioavailability and is useful for determining intrinsic activity.

The following protocols will assume IP administration for the anti-inflammatory model and PO administration for the anti-angiogenesis model, representing common practices for these study types.

PART 2: Investigating Anti-Inflammatory Activity: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[2][10] Carrageenan injection into the paw induces a biphasic inflammatory response, characterized by the release of histamine, serotonin, bradykinin, and prostaglandins.[2]

Experimental Design
  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.[10]

  • Randomization: Animals should be randomly assigned to treatment groups to minimize bias.[11][12]

Table 1: Experimental Groups for Anti-Inflammatory Study
GroupTreatmentDoseRoute of AdministrationNumber of Animals (n)
1Vehicle Control-IP6-8
2Positive Control (Indomethacin)10 mg/kgIP6-8
3Test Compound (Low Dose)10 mg/kgIP6-8
4Test Compound (Mid Dose)30 mg/kgIP6-8
5Test Compound (High Dose)100 mg/kgIP6-8
Step-by-Step Protocol
  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compound by IP injection 60 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Euthanasia: At the end of the experiment, euthanize the animals using an IACUC-approved method.

Data Analysis

The anti-inflammatory activity is expressed as the percent inhibition of edema, calculated using the following formula:

% Inhibition = [(Vc - Vt) / Vc] * 100

Where:

  • Vc is the average increase in paw volume in the control group.

  • Vt is the average increase in paw volume in the treated group.

Statistical analysis should be performed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value of <0.05 is typically considered statistically significant.

Visualization of Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment acclimatize Animal Acclimatization randomize Randomization into Groups acclimatize->randomize fast Overnight Fasting randomize->fast baseline Baseline Paw Volume Measurement fast->baseline administer Drug/Vehicle Administration (IP) baseline->administer carrageenan Carrageenan Injection administer->carrageenan measure Paw Volume Measurement (1, 2, 3, 4h) carrageenan->measure euthanize Euthanasia measure->euthanize analyze Data Analysis (% Inhibition) euthanize->analyze

Caption: Workflow for the carrageenan-induced paw edema assay.

PART 3: Probing Anti-Angiogenic Effects: Tumor Xenograft Model

To evaluate the anti-angiogenic potential of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, a tumor xenograft model using human cancer cells implanted in immunodeficient mice is a robust and widely accepted approach.[5] This model allows for the assessment of the compound's effect on tumor growth, which is highly dependent on angiogenesis.

Experimental Design
  • Animal Model: Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old.

  • Cell Line: A suitable human cancer cell line known to form vascularized tumors (e.g., HUVEC for in vitro assays, and various cancer cell lines like A549 lung carcinoma or U87 glioblastoma for in vivo studies).

  • Tumor Implantation: Subcutaneous injection of cancer cells into the flank of the mice.

Table 2: Experimental Groups for Anti-Angiogenesis Study
GroupTreatmentDoseRoute of AdministrationNumber of Animals (n)
1Vehicle Control-PO8-10
2Positive Control (e.g., Sunitinib)40 mg/kgPO8-10
3Test Compound (Low Dose)25 mg/kgPO8-10
4Test Compound (Mid Dose)50 mg/kgPO8-10
5Test Compound (High Dose)100 mg/kgPO8-10
Step-by-Step Protocol
  • Tumor Cell Implantation: Inject approximately 1-5 x 10^6 cancer cells suspended in Matrigel subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Drug Administration: Administer the vehicle, positive control, or test compound daily via oral gavage for a specified period (e.g., 21-28 days).

  • Body Weight Monitoring: Monitor the body weight of the animals regularly as an indicator of toxicity.

  • Endpoint: At the end of the study, or when tumors in the control group reach a predetermined size, euthanize the mice.

  • Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry).

Immunohistochemical Analysis of Angiogenesis

To directly assess the effect on angiogenesis, tumor sections can be stained for the endothelial cell marker CD31 (PECAM-1).

  • Tissue Processing: Fix tumors in 10% neutral buffered formalin and embed in paraffin.

  • Immunohistochemistry: a. Section the paraffin-embedded tumors. b. Perform antigen retrieval. c. Incubate with a primary antibody against CD31. d. Incubate with a suitable secondary antibody. e. Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.

  • Microvessel Density (MVD) Quantification: a. Capture images of the stained tumor sections. b. Quantify the number of CD31-positive vessels in multiple high-power fields. c. Compare the MVD between the different treatment groups.

Data Analysis
  • Tumor Growth Inhibition (TGI): Calculate TGI to assess the efficacy of the treatment.

  • Statistical Analysis: Analyze tumor growth data using a repeated-measures two-way ANOVA. Compare final tumor weights and MVD using a one-way ANOVA with a post-hoc test.

Visualizations

G cluster_pathway Potential Anti-Angiogenic Signaling Pathway GF Growth Factors (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Endothelial Cell Proliferation & Migration mTOR->Proliferation TestCompound 3-Imidazol-1-ylmethyl- benzoic acid hydrochloride TestCompound->RTK TestCompound->PI3K

Caption: Hypothetical signaling pathway targeted by the test compound.

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis implant Tumor Cell Implantation monitor_growth Initial Tumor Growth Monitoring implant->monitor_growth randomize Randomization into Groups monitor_growth->randomize administer Daily Drug/Vehicle Administration (PO) randomize->administer measure_tumor Tumor Volume Measurement administer->measure_tumor measure_bw Body Weight Monitoring administer->measure_bw euthanize Euthanasia measure_tumor->euthanize excise Tumor Excision & Weight euthanize->excise ihc Immunohistochemistry (CD31) excise->ihc mvd Microvessel Density Analysis ihc->mvd

Caption: Workflow for the tumor xenograft anti-angiogenesis study.

PART 4: Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted in strict accordance with the guidelines established by the Institutional Animal Care and Use Committee (IACUC) and the "Guide for the Care and Use of Laboratory Animals".[7][8][9] The protocols should be designed to minimize animal pain and distress, and humane endpoints must be clearly defined.[8]

These preclinical studies are designed to provide essential safety and efficacy data that are required by regulatory agencies such as the U.S. Food and Drug Administration (FDA) before a new drug candidate can proceed to clinical trials.[13][14] While there is a push to reduce animal testing, well-designed in vivo studies remain a critical component of the drug development process.[15][16][17]

References

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • In Vivo Animal Models for Immunology and Inflammation. Aragen Life Sciences. Available at: [Link]

  • Autoimmune Disease and Inflammation Models. Charles River Laboratories. Available at: [Link]

  • Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • IACUC Policies and Guidelines. UC Davis Office of Research. Available at: [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. Available at: [Link]

  • Use of animal models for the imaging and quantification of angiogenesis. PMC - NIH. Available at: [Link]

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how to prepare a stock solution of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preparation of Stock Solutions of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (CAS No. 218131-32-9). The protocols detailed herein are grounded in established laboratory best practices to ensure solution integrity, experimental reproducibility, and operator safety. This guide covers critical aspects including the compound's physicochemical properties, solvent selection, step-by-step preparation protocols for both aqueous and organic solvent-based stocks, and essential safety and storage guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the procedures.

Introduction and Scientific Context

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a molecule of interest in various research and pharmaceutical development contexts. As with any experimental work, the reliability and reproducibility of results are fundamentally dependent on the precise and accurate preparation of starting materials. Stock solutions serve as the foundation for subsequent dilutions and experimental assays. Errors in their preparation, such as incorrect concentration, incomplete dissolution, or degradation, can compromise entire datasets.

Hydrochloride salts of organic compounds are frequently used to enhance aqueous solubility and stability compared to their free-base forms[1]. However, their solubility can be influenced by factors like pH and the choice of solvent[1]. This application note aims to provide a robust, self-validating framework for preparing high-quality stock solutions of this specific compound, thereby minimizing experimental variability.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is essential before any handling or solution preparation.

Table 1: Properties of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

PropertyValueSource
CAS Number 218131-32-9[2][3]
Molecular Formula C₁₁H₁₀N₂O₂ · HCl[3]
Molecular Weight 238.67 g/mol Calculated from free base MW of 202.21[4] + HCl MW of 36.46
Appearance Solid[5]
Purity >90% (Typical)[3]
Safety and Hazard Information

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is classified as a hazardous substance. All handling must be performed in accordance with the Safety Data Sheet (SDS) and institutional safety protocols.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[3]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves (e.g., nitrile)[3][6].

  • Engineering Controls: Handle the solid compound and prepare concentrated stock solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors[7][8].

  • Spill & First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for at least 15 minutes[3]. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and seek immediate medical attention[3].

Principle of Stock Solution Preparation

The preparation of a stock solution is a fundamental laboratory procedure that involves dissolving a precisely weighed mass of solute in a specific volume of a suitable solvent to achieve a desired concentration[9].

  • Causality of Solvent Choice: The selection of a solvent is the most critical decision. While hydrochloride salts are designed for improved aqueous solubility, some compounds may still require organic solvents like Dimethyl Sulfoxide (DMSO) for high concentrations.

    • Water (for Aqueous Stocks): Ideal for direct use in most biological and cell culture assays, avoiding solvent-induced artifacts. The pH of the water can significantly impact the solubility of hydrochloride salts[1]. Using deionized, distilled, or ultrapure water is crucial.

    • DMSO (for Organic Stocks): A powerful, polar aprotic solvent capable of dissolving a wide range of compounds. It is often used to create highly concentrated primary stocks that can be stored frozen and diluted into aqueous buffers or media for final use.

  • Accuracy and Precision: The use of calibrated analytical balances for weighing the solid and Class A volumetric flasks for final volume adjustments ensures the accuracy of the final concentration[9]. This is a self-validating step; meticulous measurement is the first line of defense against experimental error.

Experimental Workflow Overview

The following diagram outlines the general workflow for preparing a stock solution, from initial calculation to final storage.

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_final Finalization & Storage calc 1. Calculate Mass (Target Conc. & Volume) ppe 2. Don PPE (Lab Coat, Gloves, Goggles) calc->ppe weigh 3. Weigh Compound (Analytical Balance, Fume Hood) ppe->weigh add_solute 4. Transfer Solute (to Volumetric Flask) weigh->add_solute add_solvent 5. Add Solvent (~70% of Final Volume) add_solute->add_solvent dissolve 6. Dissolve Completely (Vortex, Sonicate, Warm) add_solvent->dissolve qs 7. QS to Final Volume (Add solvent to calibration mark) dissolve->qs mix 8. Mix Thoroughly (Invert flask multiple times) qs->mix filter 9. Sterile Filter (Optional) (0.22 µm syringe filter for cell work) mix->filter aliquot 10. Aliquot (Prevent freeze-thaw cycles) filter->aliquot label_store 11. Label & Store (Name, Conc., Date, -20°C or -80°C) aliquot->label_store

Caption: Workflow for Stock Solution Preparation.

Detailed Protocols

Materials and Equipment
  • 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (CAS: 218131-32-9)

  • Analytical balance (precision of at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Pipettes and appropriate tips

  • Solvents:

    • Sterile, cell-culture grade Dimethyl Sulfoxide (DMSO)

    • Sterile, ultrapure water (e.g., Milli-Q® or equivalent)

  • Vortex mixer

  • Water bath sonicator

  • Sterile 0.22 µm syringe filters (if for cell culture use)

  • Sterile polypropylene cryovials or tubes for aliquoting

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is suitable for applications where the compound is sufficiently soluble in water at the desired concentration and will be used relatively quickly.

  • Calculation:

    • Objective: Prepare 10 mL of a 10 mM stock solution.

    • Molecular Weight (MW): 238.67 g/mol

    • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )

    • Calculation: Mass (mg) = (0.010 mol/L) × (0.010 L) × (238.67 g/mol ) × (1000 mg/g) = 2.3867 mg

    • Adjust the target volume as needed for practical weighing (e.g., prepare 25 mL to weigh ~6 mg).

  • Procedure:

    • Tare a clean weigh boat on the analytical balance within a chemical fume hood.

    • Carefully weigh out 2.39 mg of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

    • Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask. This can be done by rinsing the weigh boat with small volumes of ultrapure water and adding the rinse to the flask, ensuring no material is lost[9].

    • Add approximately 7 mL of ultrapure water to the flask.

    • Cap the flask and vortex until the solid is fully dissolved. If dissolution is slow, place the flask in a water bath sonicator for 5-10 minute intervals. Gentle warming (e.g., to 37°C) may also aid dissolution but should be used with caution to avoid degradation.

    • Once fully dissolved and the solution is clear and at room temperature, carefully add ultrapure water to the 10 mL calibration mark.

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

    • If required for biological applications, sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

    • Aliquot into sterile cryovials to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (H₂O), date, and your initials.

Protocol 2: Preparation of a 100 mM DMSO Stock Solution

This protocol is ideal for creating a concentrated primary stock for long-term storage, especially if aqueous solubility is limited.

  • Calculation:

    • Objective: Prepare 10 mL of a 100 mM stock solution in DMSO.

    • Calculation: Mass (mg) = (0.100 mol/L) × (0.010 L) × (238.67 g/mol ) × (1000 mg/g) = 23.867 mg

  • Procedure:

    • Follow steps 1 and 2 from Protocol 5.2, weighing out 23.87 mg of the compound.

    • Quantitatively transfer the solid into a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of high-purity DMSO to the flask.

    • Cap and vortex thoroughly. Most compounds are readily soluble in DMSO. Sonication or gentle warming can be used if needed. Ensure the solution is perfectly clear with no visible particulates.

    • Carefully add DMSO to the 10 mL calibration mark.

    • Cap and invert 15-20 times to ensure homogeneity.

    • Aliquot into sterile polypropylene cryovials suitable for low-temperature storage.

    • Label each aliquot clearly: "100 mM 3-Imidazol-1-ylmethyl-benzoic acid HCl in DMSO," date, and initials.

Storage and Stability

Proper storage is critical to maintaining the integrity of the stock solution.

  • Aqueous Stocks: Generally less stable long-term. Store at 2-8°C for short-term use (days) or at -20°C for longer-term storage (weeks to months)[10]. Avoid repeated freeze-thaw cycles.

  • DMSO Stocks: Highly stable when stored correctly. Store aliquots in desiccated conditions at -20°C or -80°C for long-term storage (months to years). Before use, thaw an aliquot at room temperature and vortex gently before making dilutions. Keep the cap on tightly, as DMSO is hygroscopic.

  • General Practices: Always protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil, as some organic compounds can be light-sensitive[10]. Never store chemicals in personal or domestic refrigerators[11].

Troubleshooting

IssuePossible CauseRecommended Solution
Compound will not dissolve Insufficient solvent volume; low solubility in the chosen solvent; incorrect pH.Increase sonication time. Gently warm the solution. For aqueous solutions, verify solubility data; a different solvent or lower concentration may be necessary.
Precipitate forms after cooling The solution was supersaturated at a higher temperature.Re-warm the solution to dissolve the precipitate and consider preparing a less concentrated stock. For subsequent dilutions, ensure the stock is fully dissolved before use.
Precipitate forms upon dilution in aqueous buffer The compound is "crashing out" of the organic solvent into the aqueous phase.Decrease the final concentration in the working solution. Use a "pluronic" or other surfactant in the final buffer if compatible with the assay. Pre-warm the buffer before adding the DMSO stock.

References

  • Benchchem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.
  • Espinoza, R. (2025). The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental Services.
  • Safety by Design. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry.
  • Environmental Health and Safety, University of California, Berkeley. (n.d.). Chemical Storage Guidelines.
  • Kent State University. (n.d.). Proper Chemical Storage | Compliance and Risk Management.
  • Environmental Health and Safety, Iowa State University. (n.d.). Chemical Handling and Storage.
  • Prastyo, H. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Santa Cruz Biotechnology, Inc. (n.d.). 3-Imidazol-1-ylmethyl-benzoic acid.
  • KamulinBiotech Co., Ltd. (n.d.). Materials Safety Data Sheet: 4-(1H-imidazol-2-yl)benzoic Acid.
  • ChemicalBook. (n.d.). 3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(1H-Imidazol-1-ylmethyl)benzaldehyde.
  • Apollo Scientific. (2023). SAFETY DATA SHEET: 3-(1H-Imidazol-1-yl)benzoic acid.
  • Cold Spring Harbor Protocols. (n.d.). Stock Solutions.
  • Sigma-Aldrich. (2024).
  • Sigma-Aldrich. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)benzoic acid.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • Achemica. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)benzoic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(1H-Imidazol-1-yl)benzoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26967234, 3-(1H-Imidazol-5-YL)benzoic acid.
  • Sigma-Aldrich. (n.d.). 3-(1H-Imidazol-2-yl)benzoic acid.
  • Reddy, K. et al. (2008).
  • Benchchem. (n.d.). Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 197943, (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1).
  • BLDpharm. (n.d.). 4-((1H-Imidazol-1-yl)methyl)benzoic acid.

Sources

analytical methods for quantifying 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the analytical quantification of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of scientifically validated methods for the precise measurement of this compound, emphasizing the rationale behind protocol design and ensuring methodological robustness.

Introduction to 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a molecule of interest in pharmaceutical research, potentially as an active pharmaceutical ingredient (API) or a key intermediate. Its structure, featuring a benzoic acid group and an imidazole ring, dictates its physicochemical properties and informs the selection of appropriate analytical techniques. The benzoic acid moiety provides a chromophore suitable for UV detection and an acidic proton for acid-base titrations. The imidazole group, also a chromophore, contributes to the molecule's polarity and potential for chromatographic retention.

Accurate quantification of this compound is critical for various stages of drug development, including purity assessment, stability studies, and formulation analysis. This guide presents two robust and validated analytical methods for its determination: High-Performance Liquid Chromatography (HPLC) for separation and quantification, and UV-Vis Spectrophotometry for a simpler, direct measurement.

Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the preferred method for the quantification of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride in complex matrices due to its high specificity, sensitivity, and accuracy. This method separates the analyte from potential impurities or degradation products before quantification.

Rationale for Method Selection

The choice of a C18 column is based on the non-polar nature of the stationary phase, which effectively retains the analyte through hydrophobic interactions with its aromatic rings. The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer (phosphate buffer), allows for the elution of the protonated analyte. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection is selected based on the presence of chromophores in the molecule.

Experimental Workflow: RP-HPLC

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in Diluent (Mobile Phase) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Equilibrate HPLC System with Mobile Phase D->E F Inject Standard Solutions (for Calibration Curve) E->F G Inject Sample Solution F->G H Acquire Chromatograms G->H I Integrate Peak Area of the Analyte H->I J Construct Calibration Curve (Peak Area vs. Concentration) I->J K Quantify Sample Concentration from Calibration Curve J->K

Caption: Workflow for the quantification of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride by RP-HPLC.

Detailed Protocol: RP-HPLC

1. Materials and Reagents:

  • 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • pH meter

3. Chromatographic Conditions:

ParameterCondition
Mobile PhaseAcetonitrile : 25mM KH2PO4 buffer (pH 3.0) (40:60 v/v)
ColumnC18, 250 mm x 4.6 mm, 5 µm
Flow Rate1.0 mL/min
Detection Wavelength230 nm
Injection Volume20 µL
Column Temperature30 °C

4. Preparation of Solutions:

  • Buffer Preparation (25mM KH2PO4, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 40:60 ratio. Degas the solution by sonication for 15 minutes.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 20, 50, 80, and 100 µg/mL) by diluting the standard stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of the analyte and prepare a 100 mL solution as described for the standard stock solution.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared calibration standards and the sample solution.

  • Record the chromatograms and integrate the peak area of the analyte.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample solution from the calibration curve using linear regression.

Method Validation

This HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Accuracy Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Specificity The analyte peak should be well-resolved from any impurities or excipients, and peak purity should be confirmed.
LOD & LOQ Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

Method 2: Quantification by UV-Vis Spectrophotometry

For rapid and routine analysis where high specificity is not required, UV-Vis spectrophotometry offers a simpler alternative to HPLC. This method is based on the principle that the analyte absorbs UV radiation at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert Law).

Rationale for Method Selection

The presence of aromatic rings (benzoic acid and imidazole) in the molecule results in significant UV absorbance. The selection of a suitable solvent is crucial to ensure the analyte is fully dissolved and stable. Dilute hydrochloric acid is chosen as the solvent to maintain the analyte in its protonated, soluble form and to provide a consistent ionic environment, which can influence UV absorbance.

Experimental Workflow: UV-Vis Spectrophotometry

cluster_prep Sample & Standard Preparation cluster_uv Spectrophotometric Analysis cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in 0.1 M HCl A->B C Prepare Serial Dilutions for Calibration B->C D Scan for λmax (Wavelength of Max Absorbance) C->D E Measure Absorbance of Standards & Sample at λmax D->E F Construct Calibration Curve (Absorbance vs. Concentration) E->F G Calculate Sample Concentration F->G

Caption: Workflow for the quantification of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride by UV-Vis Spectrophotometry.

Detailed Protocol: UV-Vis Spectrophotometry

1. Materials and Reagents:

  • 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride reference standard

  • Hydrochloric acid (HCl), concentrated (AR grade)

  • Purified water

2. Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Solutions:

  • Solvent (0.1 M HCl): Add 8.3 mL of concentrated HCl to a 1 L volumetric flask containing approximately 500 mL of purified water. Mix and dilute to volume with water.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with 0.1 M HCl.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10, and 12 µg/mL) by diluting the standard stock solution with 0.1 M HCl.

  • Sample Solution: Prepare a sample solution with an expected concentration within the calibration range using 0.1 M HCl as the diluent.

4. Analysis Procedure:

  • Determine the wavelength of maximum absorbance (λmax) by scanning the standard solution (e.g., 10 µg/mL) from 200 to 400 nm using 0.1 M HCl as a blank.

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of the blank, calibration standards, and the sample solution.

5. Data Analysis:

  • Construct a calibration curve by plotting the absorbance against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Conclusion

The choice between the RP-HPLC and UV-Vis spectrophotometry methods depends on the specific requirements of the analysis. The HPLC method offers high specificity and is suitable for stability-indicating assays and analysis in complex matrices. The UV-Vis method is a simpler, faster, and more cost-effective alternative for routine analysis of the pure substance or simple formulations. Both methods, when properly validated, can provide accurate and reliable quantification of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

References

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

Application and Protocols for High-Throughput Screening with 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2] This document provides a comprehensive guide to the application of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, a small molecule with potential as a scaffold in medicinal chemistry, within an HTS workflow. While this compound is presented as a model, the principles, protocols, and workflows described herein are broadly applicable to other small molecules being introduced into primary screening campaigns. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for assay development, execution, and data analysis.

Introduction: The Role of Small Molecules in HTS

The identification of new therapeutic agents often begins with the screening of large and diverse collections of small molecules to find "hits"—compounds that exhibit a desired biological activity.[3] HTS platforms, characterized by their high degree of automation, miniaturization, and rapid data acquisition, are essential for this endeavor.[1][4] The success of any HTS campaign hinges on the quality of the compound library, the robustness of the assay, and the rigor of the data analysis pipeline.[5]

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a bifunctional organic compound featuring an imidazole moiety and a benzoic acid group.[6][7] Imidazole-containing compounds are of significant interest in pharmaceutical synthesis due to their wide range of biological activities.[8] This structural motif makes it a candidate for library inclusion and subsequent screening across a variety of biological targets. This application note will use this compound as an exemplar to detail the critical steps and considerations for its effective use in HTS.

Compound Profile: 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

A thorough understanding of the test compound's physicochemical properties is critical for its effective use in HTS. This information informs decisions on storage, handling, solvent selection, and potential for assay interference.

PropertyValueSource
CAS Number 218131-32-9[7]
Molecular Formula C₁₁H₁₁ClN₂O₂[7][9]
Molecular Weight 238.67 g/mol [7]
Physical Form SolidN/A
Purity >95% (Typical)N/A
Solubility Soluble in DMSOAssumed for HTS

Hazard and Safety Information: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be used when handling this chemical. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Compound Management and Logistics in HTS

Effective compound management is foundational to the integrity and reproducibility of HTS data.[10] This involves the proper receipt, storage, and preparation of the compound for screening.

Stock Solution Preparation

The standard practice in HTS is to prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO).[11]

Protocol 1: Master Stock Solution Preparation

  • Objective: To prepare a 10 mM master stock solution of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride in DMSO.

  • Materials:

    • 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

    • Anhydrous, HTS-grade DMSO

    • Calibrated analytical balance

    • Appropriate vials (e.g., glass or polypropylene) with inert caps

    • Vortex mixer and/or sonicator

  • Procedure:

    • Tare a clean, dry vial on the analytical balance.

    • Carefully weigh out a precise amount of the compound (e.g., 2.387 mg).

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. For 2.387 mg, this would be 1.0 mL.

    • Add the calculated volume of DMSO to the vial.

    • Cap the vial securely and vortex thoroughly until the compound is fully dissolved. Gentle warming or sonication may be used if necessary.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the master stock at -20°C or -80°C in a desiccated environment to prevent water absorption.[10]

Assay-Ready Plate Generation

For an HTS campaign, the master stock is typically diluted and distributed into multi-well plates, creating "assay-ready" plates that can be directly used in the screening process.[12]

Caption: Workflow for preparing assay-ready plates from a master stock solution.

HTS Assay Development: A Case Study

The selection and development of a robust and reliable assay is the most critical phase of an HTS campaign.[11][13] For the purpose of this guide, we will outline the development of a hypothetical enzyme inhibition assay using a fluorescence-based readout, a common modality in HTS due to its high sensitivity and wide applicability.[14][15][16][17]

Hypothetical Target: A novel human kinase, "Kinase-X," implicated in a disease pathway.

Assay Principle: The assay will measure the ability of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride to inhibit the phosphorylation of a peptide substrate by Kinase-X. The amount of ATP remaining after the kinase reaction will be quantified using a commercial luminescence-based kit (e.g., ADP-Glo™), where the light output is inversely proportional to kinase activity.[18]

Assay Miniaturization and Optimization

The assay is first developed in a larger format (e.g., 96-well plate) and then miniaturized to a 384- or 1536-well format to conserve reagents and increase throughput.[11]

Key Optimization Parameters:

  • Enzyme Concentration: Titrate Kinase-X to determine the optimal concentration that yields a robust signal within the linear range of the detection system.

  • Substrate Concentration: Determine the Michaelis-Menten constant (Km) for the peptide substrate and ATP. Typically, the assay is run at or near the Km for ATP to ensure sensitivity to competitive inhibitors.

  • Incubation Time: Optimize the reaction time to ensure sufficient product formation without depleting the substrate.

  • DMSO Tolerance: Verify that the assay performance is not adversely affected by the final concentration of DMSO that will be present from the compound addition. A tolerance of up to 1% is common for biochemical assays.[19]

Establishing Assay Quality Control

Rigorous quality control (QC) is essential for a successful HTS campaign.[1][5] The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[19]

Z'-Factor Calculation:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control (e.g., no enzyme or a known potent inhibitor)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (e.g., full reaction with DMSO vehicle)

  • σ_n = standard deviation of the negative control

Acceptance Criteria:

  • Z' > 0.5: An excellent assay, suitable for HTS.[13]

  • 0 < Z' < 0.5: A marginal assay that may require further optimization.

  • Z' < 0: The assay is not suitable for screening.

Protocol 2: Pilot Screen and Z'-Factor Determination

  • Objective: To validate the miniaturized assay protocol and confirm a Z'-factor > 0.5.

  • Materials:

    • 384-well assay plates

    • Optimized concentrations of Kinase-X, peptide substrate, and ATP

    • Assay buffer

    • Positive control (e.g., staurosporine, a broad-spectrum kinase inhibitor)

    • Negative control (DMSO)

    • Luminescence detection reagent

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Design a plate map where half of the wells are designated for the negative control and the other half for the positive control. A typical layout includes 16 wells of each control per 384-well plate.[19]

    • Dispense the negative control (DMSO) and positive control (staurosporine at a concentration that gives maximum inhibition, e.g., 10 µM) to the appropriate wells.

    • Add the Kinase-X enzyme to all wells except for "no enzyme" blanks.

    • Initiate the reaction by adding the peptide substrate and ATP mixture.

    • Incubate the plate for the optimized reaction time at the appropriate temperature.

    • Stop the reaction and add the luminescence detection reagent according to the manufacturer's protocol.

    • Read the luminescence signal on a plate reader.

    • Calculate the mean and standard deviation for both the positive and negative controls.

    • Calculate the Z'-factor. If Z' > 0.5, the assay is ready for the primary screen.[13]

The High-Throughput Screening Campaign

With a validated assay, the full-scale HTS can commence. This process is typically fully automated.[4]

Caption: A generalized workflow for an automated high-throughput screening campaign.

Data Analysis and Hit Identification

The raw data from the plate reader must be processed to identify potential "hits."[20][21]

Data Processing Steps:

  • Normalization: Raw data from each well is typically normalized to the plate's internal controls. A common method is to calculate the percent inhibition:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

  • Hit Selection: A statistical cutoff is applied to distinguish active compounds from inactive ones. The Z-score is a robust method for this purpose.[20]

    • Z-score = (x - μ) / σ

      • x = % inhibition for the compound

      • μ = mean % inhibition for all test compounds on the plate

      • σ = standard deviation of % inhibition for all test compounds on the plate

    • A common hit threshold is a Z-score ≥ 3, which corresponds to three standard deviations from the mean.

Hit Validation and Follow-Up

A primary HTS is designed for speed and scale, and as such, can generate false positives.[3] Therefore, any putative hits must undergo a rigorous validation process.

Hit Validation Cascade:

  • Confirmation Screen: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Analysis: Test the confirmed hits over a range of concentrations to determine their potency (e.g., IC₅₀). This is a hallmark of quantitative HTS (qHTS).[22][23]

  • Orthogonal Assays: Test the hits in a different assay format that measures the same biological endpoint but uses a different technology. This helps to eliminate technology-specific artifacts (e.g., compound auto-fluorescence).

  • Counter-Screens: Use assays to identify compounds that interfere with the assay technology itself (e.g., inhibitors of the luciferase reporter enzyme).

  • Preliminary Structure-Activity Relationship (SAR): Analyze the chemical structures of the validated hits to identify common scaffolds and guide the next steps in the drug discovery process.[13]

Conclusion

The successful application of a small molecule like 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride in a high-throughput screening campaign is a multi-step, integrated process. It requires careful planning, meticulous execution, and robust data analysis. By following the principles and protocols outlined in this guide—from compound management and assay development to hit validation—researchers can maximize the likelihood of identifying novel, biologically active compounds that can serve as the starting point for new therapeutic discoveries.

References

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Application Notes and Protocols for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazole Moiety in Modern Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties, hydrogen bonding capability, and ability to coordinate with metal ions make it an exceptional motif for interacting with biological targets such as enzymes and receptors.[1][3] Imidazole derivatives have been successfully developed as inhibitors for a wide array of enzyme classes, including kinases, histone deacetylases (HDACs), and cytochrome P450 enzymes, many of which are implicated in diseases like cancer.[2][3]

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a bifunctional molecule featuring the critical imidazole pharmacophore linked to a benzoic acid group. This structure presents multiple opportunities for interaction within an enzyme's active site or allosteric sites. The carboxylic acid can act as a hydrogen bond donor or acceptor, while the imidazole ring can engage in hydrogen bonding, electrostatic interactions, or coordination with metallic cofactors.[3][4] These characteristics make it a compelling candidate for screening and characterization in enzyme inhibition assays.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potential of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride against a target enzyme. It offers detailed, step-by-step protocols for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) and for elucidating the mechanism of inhibition (MOI).

Core Principles of Enzyme Inhibition Assays

Enzyme assays are fundamental laboratory procedures for measuring the velocity of an enzyme-catalyzed reaction.[5] When assessing a potential inhibitor, the primary goal is to determine how its presence affects this rate.[6] The key parameters derived from these assays, such as IC₅₀ and the inhibition constant (Kᵢ), provide quantitative measures of the inhibitor's potency and its mode of interaction with the enzyme.[7]

A typical enzyme inhibition workflow involves an initial screening to determine the IC₅₀ value, followed by more detailed kinetic studies to understand the mechanism of action.[7]

Workflow for Assessing Enzyme Inhibition

The following diagram outlines a standard workflow for identifying and characterizing a novel enzyme inhibitor like 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Validation & Specificity A Assay Development & Optimization B IC50 Determination (Dose-Response Curve) A->B C Mechanism of Inhibition (MOI) Assay (Varying Substrate & Inhibitor) B->C Proceed with potent compounds D Data Analysis (Lineweaver-Burk or Non-linear Regression) C->D E Determine Ki Value D->E F Selectivity Profiling (Against related enzymes) E->F

Caption: General workflow for identifying and characterizing enzyme inhibitors.

PART 1: Protocol for Determination of IC₅₀ Value

The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specified assay conditions.[8] This protocol describes a general method using a continuous spectrophotometric assay, which is one of the most common types of enzyme assays.[9]

Materials
  • Purified target enzyme

  • Enzyme substrate

  • 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (inhibitor)

  • Assay Buffer (optimized for the target enzyme, e.g., Tris-HCl, HEPES)[8]

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate spectrophotometer

Experimental Protocol: IC₅₀ Determination
  • Preparation of Reagents:

    • Prepare a concentrated stock solution of the enzyme in assay buffer. The final enzyme concentration in the assay should be high enough to provide a robust signal but low enough to ensure initial velocity conditions are met (typically, less than 10% of substrate is consumed).[10][11]

    • Prepare a stock solution of the substrate in assay buffer. The substrate concentration should ideally be at or below its Michaelis constant (Kₘ) to ensure sensitivity to competitive inhibitors.[8]

    • Prepare a 10 mM stock solution of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride in 100% DMSO.

    • Create a serial dilution series of the inhibitor from the stock solution. A common approach is a 10-point, 3-fold serial dilution to cover a wide concentration range. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1-2% to avoid affecting enzyme activity.[12]

  • Assay Setup (96-well plate):

    • Blank wells: Assay buffer only (to measure background absorbance).

    • Control wells (100% activity): Enzyme, substrate, and the same final concentration of DMSO as the inhibitor wells, but no inhibitor.

    • Inhibitor wells: Enzyme, substrate, and varying concentrations of the inhibitor.

  • Reaction Procedure:

    • Add assay buffer to all wells.

    • Add the serially diluted inhibitor or DMSO (for control wells) to the appropriate wells.

    • Add the enzyme solution to all wells except the blanks.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[5]

    • Initiate the reaction by adding the substrate solution to all wells.[10]

    • Immediately place the plate in a microplate reader and measure the change in absorbance over time at a specific wavelength. The reaction rate should be measured during the linear phase.[10]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data by expressing the rates in the inhibitor wells as a percentage of the average rate of the control wells (100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic non-linear regression model to determine the IC₅₀ value.[8]

Data Presentation: Representative IC₅₀ Data
Inhibitor Concentration (µM)% Enzyme Activity
0.0198.5
0.0395.2
0.188.1
0.375.4
1.052.3
3.028.9
10.012.7
30.05.1
100.02.3

PART 2: Protocol for Determining the Mechanism of Inhibition (MOI)

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) provides crucial insights into how the inhibitor interacts with the enzyme.[7] This is typically determined by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations.[12]

Experimental Protocol: MOI Determination
  • Assay Design:

    • This experiment requires a matrix of conditions where both the substrate and inhibitor concentrations are varied.

    • Select a range of fixed inhibitor concentrations based on the previously determined IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀, and 4 x IC₅₀).

    • For each inhibitor concentration, perform a substrate titration, typically using 8-10 substrate concentrations ranging from 0.2 to 5 times the Kₘ value.[8]

  • Reaction Procedure:

    • The setup is similar to the IC₅₀ determination. In a 96-well plate, set up reactions for each combination of inhibitor and substrate concentration.

    • Pre-incubate the enzyme with the inhibitor and buffer before initiating the reaction with the substrate.

    • Measure the initial reaction velocities for each condition.

  • Data Analysis:

    • Plot the initial velocity (v) versus substrate concentration ([S]) for each inhibitor concentration.

    • Analyze the data using non-linear regression to fit the Michaelis-Menten equation, or by using a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]).

    • The pattern of changes in the apparent Kₘ and Vₘₐₓ values in the presence of the inhibitor reveals the mechanism of inhibition.

Interpreting MOI Data
Inhibition TypeEffect on VₘₐₓEffect on KₘLineweaver-Burk Plot Interpretation
Competitive UnchangedIncreasesLines intersect at the y-axis.
Non-competitive DecreasesUnchangedLines intersect at the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed DecreasesVariesLines intersect at a point other than the axes.

Based on information from BenchChem Application Notes.[7]

The imidazole moiety itself has been shown to act as a partial competitive inhibitor for some enzymes, like β-glucosidase, by binding to the active site and reducing the substrate's affinity.[13] This provides a plausible starting hypothesis for the MOI of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

Mechanism of Inhibition Diagram

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I ES->E + P P Product (P) E2 Enzyme (E) ES2 Enzyme-Substrate Complex (ES) E2->ES2 + S EI2 Enzyme-Inhibitor Complex (EI) E2->EI2 + I ES2->E2 + P ESI2 Enzyme-Substrate-Inhibitor Complex (ESI) ES2->ESI2 + I P2 Product (P)

Caption: Simplified diagrams of common enzyme inhibition mechanisms.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, the following considerations are critical:

  • Enzyme Purity and Activity: Always verify the purity and specific activity of the enzyme lot before initiating experiments.[8]

  • Control Experiments: Include appropriate positive and negative controls in every assay. A known inhibitor of the target enzyme can serve as a positive control.

  • Linearity of the Reaction: Ensure that the reaction rate is measured within the linear range of both time and enzyme concentration.[10]

  • Instrument Calibration: Regularly calibrate all instruments, particularly spectrophotometers and pipettes, to ensure accuracy.[10]

  • Statistical Analysis: Perform all experiments in triplicate or higher to allow for robust statistical analysis.

By adhering to these principles, researchers can generate high-quality, reliable data on the inhibitory properties of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, contributing to the broader understanding of imidazole-based compounds in drug discovery.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective.
  • Gusson, F. et al. (2018). Mechanism of imidazole inhibition of a GH1 β‐glucosidase. FEBS Letters, 592(19), 3241-3253. Available at: [Link]

  • Jain, A. et al. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. BioMed Research International. Available at: [Link]

  • Patsnap Synapse. (2025). How to Perform a Standard Enzyme Activity Assay?.
  • Scientist Live. (2022). Enzyme Kinetics Considerations.
  • Creative Biogene. Enzyme Kinetic Assay.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (2025). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Available at: [Link]

  • Tipton, K. F., & Davey, G. P. (2022). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences, 23(23), 15301. Available at: [Link]

  • BenchChem. (2025). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]

Sources

Application Notes and Protocols for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-IMBH-2026-01

Abstract

This document provides a comprehensive guide for the safe handling, storage, and characterization of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (IUPAC Name: 3-((1H-imidazol-1-yl)methyl)benzoic acid hydrochloride). As a bifunctional molecule incorporating both a carboxylic acid and an imidazole moiety, this compound presents unique chemical properties that are of significant interest to researchers in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for the determination of key physicochemical parameters, ensuring both the safety of laboratory personnel and the integrity of experimental outcomes.

Introduction: A Molecule of Dual Functionality

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecules. The imidazole ring is a common feature in many biologically active compounds, contributing to a wide array of pharmacological activities. The benzoic acid group provides a site for further functionalization and influences the compound's solubility and acidity. The hydrochloride salt form is often utilized to improve the stability and solubility of the parent compound. A thorough understanding of its handling and properties is paramount for its effective use in research and development.

Physicochemical Properties and Safety Data

A summary of the known physicochemical and safety data for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is presented below. It is imperative to consult the Safety Data Sheet (SDS) for the most current and comprehensive information before handling this compound.

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₁ClN₂O₂N/A
Molecular Weight 238.67 g/mol N/A
Appearance White to off-white solidN/A
Melting Point ~205 °C[1]
Hazard Codes Xi, IRRITANT[1]
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P405, P501[1][]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

Engineering Controls

All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] An emergency eyewash station and safety shower must be readily accessible.[4]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Nitrile gloves should be worn. It is crucial to inspect gloves for any signs of degradation before and during use.[]

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[4]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter is recommended.[]

General Handling Practices
  • Avoid creating dust.[]

  • Do not eat, drink, or smoke in the laboratory.[]

  • Wash hands thoroughly after handling.[4]

  • Ensure all containers are properly labeled.

Storage and Stability

Proper storage is critical to maintain the integrity of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

Storage Conditions

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] The compound should be protected from moisture due to its likely hygroscopic nature. Storage in a desiccator is recommended.

Incompatibilities

Segregate from strong oxidizing agents, strong bases, and active metals such as sodium, potassium, and magnesium.[4]

Stability Considerations

As a hydrochloride salt of an organic acid, the compound's stability can be influenced by pH, temperature, and light. Forced degradation studies are recommended to understand its degradation pathways.

G cluster_storage Storage and Stability Workflow node_receive Receive Compound node_inspect Inspect Container Seal node_receive->node_inspect node_store Store in Tightly Sealed Container (Cool, Dry, Well-Ventilated) node_inspect->node_store node_desiccator Use Desiccator (Hygroscopic Precaution) node_store->node_desiccator node_segregate Segregate from Incompatibles (Oxidizers, Bases, Metals) node_store->node_segregate node_stability Conduct Stability Studies (Forced Degradation) node_store->node_stability

Caption: Workflow for proper storage and stability assessment.

Experimental Protocols

The following protocols provide a framework for the experimental determination of key properties of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

Protocol for Determination of pKa by Potentiometric Titration

The presence of both a carboxylic acid and an imidazole ring suggests that this compound will have at least two pKa values. Potentiometric titration is a reliable method for their determination.[5][6]

Materials:

  • 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Potassium chloride (KCl)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Prepare a 1 mM solution of the compound in deionized water containing 0.15 M KCl to maintain constant ionic strength.[5]

  • Acidify 20 mL of the sample solution to a pH of 1.8-2.0 with 0.1 M HCl.[6]

  • Place the solution on a magnetic stirrer and immerse the pH electrode.

  • Titrate the solution with 0.1 M NaOH, adding small increments and recording the pH after each addition.

  • Continue the titration until the pH reaches 12.0-12.5.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa values correspond to the pH at the half-equivalence points.

  • Perform the titration in triplicate to ensure reproducibility.[5]

Protocol for Solubility Profiling

Understanding the solubility of the compound in various solvents is crucial for its application in drug development and other research areas.

Materials:

  • 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

  • A range of solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO, etc.)

  • Vials with screw caps

  • Shaker or rotator

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the solid compound to a known volume of the desired solvent in a vial.

  • Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).[2]

  • After equilibration, visually confirm the presence of undissolved solid.

  • Filter the suspension to remove the undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).

  • Repeat the experiment for each solvent of interest.

G cluster_solubility Solubility Profiling Protocol node_prepare Prepare Supersaturated Slurry (Excess Solid in Solvent) node_equilibrate Equilibrate with Agitation (Constant Temperature) node_prepare->node_equilibrate node_separate Separate Solid and Liquid Phases (Filtration/Centrifugation) node_equilibrate->node_separate node_quantify Quantify Solute Concentration (HPLC/UV-Vis) node_separate->node_quantify node_report Report Solubility (mg/mL or M) node_quantify->node_report

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and improve your final product yield.

Synthetic Overview

The synthesis of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is typically achieved through a three-step process starting from methyl 3-(chloromethyl)benzoate. This involves an N-alkylation of imidazole, followed by ester hydrolysis, and finally, the formation of the hydrochloride salt. Each step presents unique challenges that can impact the overall yield and purity of the final compound.

Synthetic_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Salt Formation Methyl_3_chloromethylbenzoate Methyl 3-(chloromethyl)benzoate Intermediate_Ester Methyl 3-(imidazol-1-ylmethyl)benzoate Methyl_3_chloromethylbenzoate->Intermediate_Ester Base (e.g., K2CO3) Solvent (e.g., DMF) Imidazole Imidazole Imidazole->Intermediate_Ester Intermediate_Ester_2 Methyl 3-(imidazol-1-ylmethyl)benzoate Carboxylic_Acid 3-Imidazol-1-ylmethyl-benzoic acid Intermediate_Ester_2->Carboxylic_Acid Base (e.g., NaOH) or Acid Heat Carboxylic_Acid_2 3-Imidazol-1-ylmethyl-benzoic acid Final_Product 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride Carboxylic_Acid_2->Final_Product HCl

Figure 1: Overall synthetic workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield or Impure Starting Material: Methyl 3-(chloromethyl)benzoate

Question: I am struggling to synthesize high-purity methyl 3-(chloromethyl)benzoate, which is affecting my subsequent reaction. What can I do?

Answer: The quality of your starting material is crucial. Methyl 3-(chloromethyl)benzoate is a key intermediate, and its synthesis can be challenging.[1][2] Common issues include incomplete reactions and the formation of byproducts.

Causality and Solutions:

  • Reaction Initiation: The chlorination of methyl m-toluate is a radical reaction. The choice of initiator can affect the reaction rate. While UV light is often the fastest, chemical initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) can also be effective.[2] Ensure your initiator is active and used in the correct proportion.

  • Reaction Control: Over-chlorination can lead to the formation of dichlorinated byproducts. It is important to monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[3] Controlling the amount of chlorine gas introduced and the reaction time is critical.[3]

  • Purification: The crude product often contains unreacted starting material and other impurities.[4] Purification by vacuum distillation is a common method to obtain the final product with high purity.[3] Column chromatography on silica gel is another option for smaller-scale reactions.[4]

Recommended Protocol: Chlorination of Methyl m-Toluate

  • In a three-necked flask equipped with a condenser and a gas inlet tube, place methyl m-toluate.

  • Initiate the reaction using either a UV lamp or by adding a radical initiator (e.g., AIBN).

  • Heat the mixture to 70-80°C.

  • Bubble chlorine gas through the reaction mixture while maintaining the temperature.

  • Monitor the reaction progress by GC. Stop the reaction when the desired conversion is achieved to minimize the formation of di- and tri-chlorinated products.

  • After completion, purge the system with nitrogen to remove excess chlorine and HCl.

  • Purify the crude product by vacuum distillation.

Issue 2: Poor Yield in the N-Alkylation of Imidazole

Question: My N-alkylation of imidazole with methyl 3-(chloromethyl)benzoate is giving a low yield. What are the common pitfalls in this step?

Answer: The N-alkylation of imidazole is a critical step where yield can be significantly compromised due to side reactions and suboptimal conditions. The main challenges include a lack of regioselectivity and over-alkylation.[5][6]

Causality and Solutions:

  • Choice of Base and Solvent: A suitable base is required to deprotonate the imidazole. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[7][8] The choice of solvent is also important; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typically used. The combination of a moderately strong base like K₂CO₃ in DMF is often a good starting point.[9]

  • Over-alkylation: The product of the initial alkylation can sometimes be more nucleophilic than the starting imidazole, leading to a second alkylation and the formation of quaternary imidazolium salts.[6] Using a slight excess of imidazole (1.1-1.2 equivalents) relative to the alkylating agent can help minimize this side reaction.

  • Regioselectivity: In substituted imidazoles, alkylation can occur on either of the two nitrogen atoms, leading to a mixture of regioisomers.[5][10] For unsubstituted imidazole, this is not an issue as the two nitrogens are equivalent. However, steric and electronic factors of both the imidazole derivative and the alkylating agent play a significant role in determining the product ratio in substituted cases.[10]

  • Temperature Control: These reactions are often exothermic. Maintaining a consistent temperature is important. While some reactions are run at room temperature, others may require heating to proceed at a reasonable rate.[7] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.

Alkylation_Troubleshooting start Low Yield in N-Alkylation cause1 Problem: Over-alkylation Cause: Product is reactive Solution: Use slight excess of imidazole start->cause1 cause2 Problem: Incomplete Reaction Cause: Insufficient reactivity Solution: Optimize base/solvent, consider heating start->cause2 cause3 Problem: Side Product Formation Cause: Impure starting material Solution: Purify methyl 3-(chloromethyl)benzoate start->cause3

Figure 2: Troubleshooting N-alkylation issues.
Issue 3: Incomplete or Slow Ester Hydrolysis

Question: The hydrolysis of the methyl ester intermediate is taking a very long time, and the reaction doesn't seem to go to completion. How can I improve this step?

Answer: Ester hydrolysis, while a standard procedure, can be slow if the conditions are not optimized. Both acidic and basic conditions can be used, but saponification (base-catalyzed hydrolysis) is often more efficient.[11][12]

Causality and Solutions:

  • Reaction Conditions: For base-catalyzed hydrolysis, using an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) with heating under reflux is a common method.[12] The reaction may require several hours to go to completion.[12] High-temperature water (200–300 °C) with a small amount of KOH has also been shown to be effective for sterically hindered esters.[13]

  • Monitoring the Reaction: The disappearance of the starting material (the methyl ester) can be monitored by TLC. The ester is typically more nonpolar than the resulting carboxylate salt.

  • Work-up Procedure: After the hydrolysis is complete, the reaction mixture needs to be acidified to protonate the carboxylate and precipitate the carboxylic acid product.[12] Careful addition of a strong acid like hydrochloric acid (HCl) is required.[12] It is important to ensure the pH is low enough to fully protonate the product.

Comparative Hydrolysis Conditions

MethodReagentsTemperatureTypical TimePros & Cons
Base-Catalyzed 2M NaOH (aq)Reflux1-3 hoursPro: Generally faster and less prone to side reactions. Con: Requires a separate acidification step.
Acid-Catalyzed H₂SO₄ or HCl (aq)RefluxSeveral hoursPro: Direct formation of the carboxylic acid. Con: Can be slower and may cause degradation in sensitive molecules.
High-Temp Water 2% KOH (aq)200-300 °C30 minutesPro: Very fast, even for hindered esters.[13] Con: Requires specialized high-pressure equipment.
Issue 4: Difficulty with Product Isolation and Purification

Question: I'm having trouble isolating a pure final product after forming the hydrochloride salt. What is the best way to purify 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride?

Answer: The final isolation and purification step is critical for obtaining a high-quality product. The hydrochloride salt's solubility can make this step tricky.

Causality and Solutions:

  • Salt Formation: The hydrochloride salt is formed by treating the free base (3-Imidazol-1-ylmethyl-benzoic acid) with hydrochloric acid. This can be done by dissolving the free base in a suitable solvent and adding a solution of HCl (e.g., HCl in isopropanol or dioxane).

  • Precipitation and Recrystallization: The hydrochloride salt will often precipitate from the solution. The choice of solvent is key. A solvent in which the salt is soluble when hot but insoluble when cold is ideal for recrystallization. Ethanol/water mixtures are often good starting points for recrystallizing polar organic salts.[9][14]

  • Washing: Once the solid product is collected by filtration, it should be washed with a cold solvent to remove any remaining soluble impurities.[14] Ether or cold acetone are often used for this purpose.

  • Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

The N-alkylation of imidazole is arguably the most critical step.[7] Losses in this stage due to side reactions like over-alkylation are common and can be difficult to recover from.[6] Careful control of stoichiometry, temperature, and the choice of base and solvent are paramount for success.

Q2: Can I use 3-(chloromethyl)benzoic acid directly instead of its methyl ester?

While it is possible to use 3-(chloromethyl)benzoic acid directly, this approach has its own challenges. The carboxylic acid group is acidic and can react with the base used for the imidazole alkylation, complicating the reaction. Protecting the carboxylic acid as an ester and then deprotecting it in a later step is a more common and often higher-yielding strategy.

Q3: How can I effectively monitor the reaction progress?

  • Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the progress of all steps. By comparing the spots of the starting materials, products, and the reaction mixture, you can determine if the reaction is complete.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction conversion and purity, HPLC is the preferred method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check the conversion of the starting material and confirm the structure of the product after isolation.

Q4: What are the main safety precautions for this synthesis?

  • Methyl 3-(chloromethyl)benzoate: This compound is an alkylating agent and may be irritating to the eyes, skin, and respiratory tract.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Solvents like DMF are skin and respiratory irritants and should be handled with care.[9]

  • Bases: Strong bases like sodium hydride are highly reactive and flammable. They should be handled under an inert atmosphere.

  • Acids: Concentrated acids like HCl and H₂SO₄ are corrosive and should be handled with extreme care.

References

  • ChemBK. (n.d.). Methyl 3-(chloromethyl)benzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Chloromethyl Benzoate. Retrieved from [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • Singh, S. K., et al. (2008).
  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • The Journal of Organic Chemistry. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2006). N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]

  • Singh, S. K., et al. (2008).
  • Chegg.com. (2022). Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is. Retrieved from [Link]

  • Filo. (n.d.). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters.... Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]

  • Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]

  • PubMed. (2002). Ultrasound Mediated Alkaline Hydrolysis of Methyl Benzoate--Reinvestigation With Crucial Parameters. Retrieved from [Link]

  • YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. The Organic Chemistry Channel - by Dr. Ramasamy. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (IMBA-HCl). This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this bifunctional molecule. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Section 1: Compound Overview & Key Physicochemical Properties

Understanding the fundamental properties of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is the first step toward designing a successful purification strategy. The molecule's structure, featuring a carboxylic acid group (acidic, pKa ~4-5), an imidazole ring (basic, pKa of protonated form ~6-7), and its formulation as a hydrochloride salt, dictates its behavior in various solvents and pH conditions.

PropertyValueSource
CAS Number 135611-31-3[1]
Molecular Formula C₁₁H₁₀N₂O₂ · HClInferred
Molecular Weight 238.67 g/mol (HCl Salt)[1][2]
Physical Form Typically a white to off-white solid[3]
Key Functional Groups Carboxylic Acid, Imidazole, Benzyl Moiety
Solubility Profile Generally soluble in polar protic solvents like water, methanol, and ethanol. Sparingly soluble in less polar organic solvents like ethyl acetate or dichloromethane, especially in its salt form.Inferred from structure

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of IMBA-HCl?

A1: Impurities are almost always a direct result of the synthetic route. For IMBA-HCl, which is typically synthesized via N-alkylation of imidazole with a methyl 3-(chloromethyl)benzoate followed by hydrolysis, or similar routes, the primary impurities include:

  • Unreacted Starting Materials: Residual imidazole and 3-(halomethyl)benzoic acid or its ester precursor.

  • Isomeric Byproducts: Depending on the reaction conditions, trace amounts of other positional isomers can form.

  • Solvent Residues: High-boiling point solvents used in the reaction, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), are notoriously difficult to remove.[3]

  • Inorganic Salts: Bases like potassium carbonate (K₂CO₃) or salts generated during workup (e.g., NaCl) can be carried through.[3][4]

Q2: I have a crude batch of IMBA-HCl. What is the most robust and straightforward purification method to start with?

A2: For most common impurities, recrystallization is the most effective and scalable initial purification technique.[3] The hydrochloride salt structure lends itself well to purification from polar solvent systems. An ethanol/water or methanol/diethyl ether mixture is an excellent starting point. This method is highly efficient at removing less polar organic impurities and residual inorganic salts.

Q3: How do I select the ideal solvent system for recrystallization?

A3: The principle of recrystallization is to find a solvent (or solvent pair) in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures, while impurities remain either soluble or insoluble at all temperatures.[5]

  • Step 1 (Screening): Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, acetone) at room temperature and then with heating.

  • Step 2 (Solvent Pair): If your compound is too soluble in one solvent (like methanol) and insoluble in another (like diethyl ether), you can use them as a pair. Dissolve the compound in the minimum amount of the "good" hot solvent (methanol) and then slowly add the "poor" solvent (diethyl ether) until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate and then allow it to cool slowly.

Q4: My product is heavily discolored (yellow or brown). What is the cause and how can I fix it?

A4: Discoloration often arises from high-molecular-weight polymeric byproducts or trace impurities formed during the synthesis, particularly if the reaction was heated for an extended period. The most effective way to address this is by performing a hot filtration with activated charcoal during the recrystallization process.[6]

  • Mechanism: Activated charcoal has a high surface area and adsorbs the colored impurities.

  • Procedure: After dissolving your crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes and then perform a hot gravity filtration through a fluted filter paper to remove the charcoal before allowing the filtrate to cool.

Section 3: Troubleshooting Purification Challenges

This section addresses specific experimental issues in a problem/solution format, providing actionable advice grounded in chemical principles.

Problem 1: My final product is an oil or a sticky solid and refuses to crystallize.
  • Root Cause Analysis: This issue, often called "oiling out," occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is so high that it depresses the melting point and disrupts crystal lattice formation. Residual solvents like DMF can also act as plasticizers.

  • Solution Workflow:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add slightly more solvent than you initially used to lower the saturation point.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[5]

      • Seed Crystals: If you have a small amount of pure solid, add a single seed crystal to the cooled, supersaturated solution.

    • Lower the Temperature Slowly: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature undisturbed for several hours before moving it to an ice bath.

    • Change Solvents: If the problem persists, your solvent system may be inappropriate. Re-evaluate using the screening method described in the FAQ.

Problem 2: NMR analysis shows significant amounts of unreacted imidazole or benzoic acid derivative.
  • Root Cause Analysis: These impurities have very different physicochemical properties from your desired product, which can be exploited. Imidazole is basic, while the benzoic acid derivative is acidic. Your product is amphoteric but exists as a salt.

  • Solution: pH-Controlled Liquid-Liquid Extraction

    • Rationale: An acid-base extraction is the most definitive method to separate acidic, basic, and neutral compounds. Since your product is a pre-formed salt, the workflow must be adjusted accordingly.

    • Protocol: See Section 4, Protocol B for a detailed, step-by-step guide. The core principle involves dissolving the crude mixture, basifying to deprotonate the imidazole and create the carboxylate salt, extracting the now-neutralized starting materials, and then carefully re-acidifying the aqueous layer to precipitate your pure product.

Diagram: Acid-Base Purification Workflow

G cluster_start Initial State cluster_process Purification Steps cluster_outputs Outputs start Crude IMBA-HCl (Contains Impurities) dissolve 1. Dissolve in Water start->dissolve basify 2. Add Base (e.g., NaHCO₃) to pH ~8-9 dissolve->basify Creates free base of starting imidazole and sodium salt of acids extract 3. Extract with Organic Solvent (e.g., EtOAc) basify->extract separate 4. Separate Layers extract->separate acidify 5. Acidify Aqueous Layer with HCl to pH ~2-3 separate->acidify Aqueous layer contains deprotected product impurities Organic Layer: Unreacted Starting Materials & Neutral Impurities separate->impurities Impurities partition into organic phase isolate 6. Isolate by Filtration acidify->isolate Product precipitates as hydrochloride salt product Pure IMBA-HCl (Precipitate) isolate->product

Caption: Workflow for purification of IMBA-HCl via acid-base extraction.

Section 4: Standardized Purification Protocols

Protocol A: Recrystallization from Ethanol/Water
  • Objective: To purify IMBA-HCl from non-polar impurities and excess inorganic salts.

  • Methodology:

    • Place the crude IMBA-HCl (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a stir bar.

    • Add ethanol (e.g., 50 mL) and heat the mixture to a gentle boil while stirring.

    • Slowly add deionized water dropwise until the solid completely dissolves. Note the approximate ratio of ethanol to water.

    • (Optional: For colored impurities) Remove from heat, add a spatula tip of activated charcoal, and boil for 2-3 minutes. Perform a hot gravity filtration into a clean, pre-warmed flask.

    • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold ethanol/water recrystallization solvent, followed by a wash with a cold, non-polar solvent like diethyl ether to aid drying.

    • Dry the purified crystals under vacuum.

Protocol B: Purification via Acid-Base Extraction
  • Objective: To remove unreacted acidic or basic starting materials.

  • Methodology:

    • Dissolve the crude IMBA-HCl (e.g., 5.0 g) in deionized water (100 mL).

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH) while monitoring the pH. Adjust to a pH of ~8-9. This deprotonates the benzoic acid and neutralizes the imidazole hydrochloride.

    • Transfer the solution to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 50 mL). The unreacted starting materials and other neutral organic impurities will move into the organic layer.[7]

    • Combine the organic layers and set them aside for waste disposal.

    • Cool the remaining aqueous layer in an ice bath.

    • Slowly acidify the aqueous layer with concentrated hydrochloric acid (HCl) dropwise until the pH reaches ~2-3. The pure 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride will precipitate out of the solution.[4][7]

    • Stir the resulting slurry in the ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Diagram: Purification Method Selection Guide

Caption: Decision tree for selecting the appropriate purification strategy.

Section 5: Purity Assessment

Verifying the purity of your final product is a critical final step. A combination of methods provides the most trustworthy validation.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for confirming the structure and assessing purity. The absence of impurity signals seen in the crude material is a strong indicator of success.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on purity. A single sharp peak, often with a purity level reported as >95% by area, is the goal.[3]

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[3][6]

References

  • Benchchem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • Benchchem. (n.d.). Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid.
  • Benchchem. (n.d.). Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.
  • Benchchem. (n.d.). Application Notes and Protocols: 3-(1H-imidazol-1-yl)benzoic acid as a Versatile Building Block for Pharmaceutical Intermediates.
  • Lab Report Recrystallization. (2016, September 27). FAMU.
  • Santa Cruz Biotechnology. (n.d.). 3-Imidazol-1-ylmethyl-benzoic acid.
  • Recrystallization of Benzoic Acid. (n.d.). Course Hero.
  • Benchchem. (n.d.). Structural Validation of 3-(1H-imidazol-1-yl)benzoic Acid: A Comparative NMR Analysis.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-Imidazol-1-ylmethyl-benzoic acid.

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for overcoming the solubility challenges associated with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and field-proven insights to ensure the success of your experiments.

Introduction to the Challenge

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride possesses a complex molecular structure with both ionizable and hydrophobic moieties. This duality can lead to pH-dependent solubility and potential for precipitation in physiological media, posing a significant hurdle in formulation development. This guide will walk you through a systematic approach to understanding and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating out of solution, even at a low concentration?

A1: Precipitation can occur for several reasons. As a hydrochloride salt of a compound containing both a weakly basic imidazole ring and a weakly acidic benzoic acid group, its solubility is highly pH-dependent.[1][2][3] The hydrochloride salt form generally improves aqueous solubility.[1][4] However, if the pH of your medium is near the isoelectric point of the molecule, its net charge will be close to zero, leading to a significant decrease in solubility. Additionally, disproportionation of the salt back to its less soluble free base form can occur, especially in unbuffered or low ionic strength media.[4]

Q2: What is the first step I should take to troubleshoot solubility issues?

A2: The first and most critical step is to determine the pH-solubility profile of your compound. This involves measuring the solubility of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride across a range of pH values (e.g., pH 1 to 8). This data will reveal the pH at which the compound is most soluble and help you select appropriate buffer systems for your experiments. The pKa of benzoic acid is around 4.2, meaning it will be largely unionized and less soluble in acidic conditions below this pH.[2] Conversely, in a basic environment, it forms a more soluble benzoate salt.[2]

Q3: Can I use organic co-solvents to improve solubility?

A3: Yes, using co-solvents is a common and effective strategy.[5][6] Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, which can help to solvate the hydrophobic portions of the molecule.[5] It is crucial to start with a small percentage of the co-solvent and gradually increase it while monitoring for any signs of precipitation. A systematic study of binary and tertiary solvent systems is recommended.[5]

Q4: Are there other excipients that can help with solubility?

A4: Absolutely. Surfactants and cyclodextrins are powerful tools for enhancing the solubility of poorly soluble compounds.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or anionic surfactants like sodium lauryl sulfate (SLS) can form micelles that encapsulate the hydrophobic parts of the drug molecule, increasing its apparent solubility.[5][7][8] Be mindful that high concentrations of some surfactants can lead to the formation of insoluble complexes with the drug.[8]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[9][10] They can form inclusion complexes with the poorly soluble drug, effectively "hiding" the hydrophobic regions and increasing its aqueous solubility.[9][10][11] Methyl-β-cyclodextrin is often a good starting point due to its high aqueous solubility.[9]

Troubleshooting Workflow

This workflow provides a systematic approach to addressing solubility issues, from initial characterization to advanced formulation strategies.

Caption: Common methods for preparing solid dispersions.

Particle Size Reduction

Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to an increased dissolution rate according to the Noyes-Whitney equation. [12] Techniques:

  • Micronization: Techniques like jet milling can reduce particle size to the micrometer range. [12]* Nanonization: Creating nanosuspensions or nanocrystals can further enhance the dissolution rate. [12][13] It's important to note that while these techniques improve the rate of dissolution, they may not significantly increase the equilibrium solubility.

Conclusion

Overcoming the solubility challenges of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride requires a systematic and multi-faceted approach. By thoroughly characterizing the compound's physicochemical properties and exploring a range of formulation strategies, from simple pH adjustment and co-solvent use to more advanced techniques like cyclodextrin complexation and solid dispersions, researchers can successfully develop robust formulations for their specific applications.

References

  • The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. (2022-12-14). MDPI. Retrieved from [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. (n.d.). Retrieved from [Link]

  • Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin. (n.d.). PMC - NIH. Retrieved from [Link]

  • Troubleshooting Dissolution Failures in Formulated Tablets. (2025-12-27). Pharma.Tips. Retrieved from [Link]

  • Characterization of Inclusion Complexes between Miconazole and Different Cyclodextrin Derivatives. (n.d.). The Journal of Critical Care Medicine. Retrieved from [Link]

  • Understanding the Effect of pH on Benzoic Acid Solubility. (2023-02-24). Physics Forums. Retrieved from [Link]

  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021-04-11). International Journal of Scientific and Research Publications. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • A Novel Approach to Evaluate Amorphous-to-Crystalline Transformation of Active Pharmaceutical Ingredients in Solid Dispersion Using Time-Domain NMR. (2019-03-01). J-Stage. Retrieved from [Link]

  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021-04-11). IJSRP. Retrieved from [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2021-07-15). Helda - University of Helsinki. Retrieved from [Link]

  • Characterization of Inclusion Complexes between Miconazole and Different Cyclodextrin Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. (n.d.). Division of Pharmacy Professional Development. Retrieved from [Link]

  • EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. (2017-06-01). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • Benzoic Acid, Recrystallization, and Solubility vs pH. (2015-10-03). YouTube. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Solving solubility issues in modern APIs. (n.d.). TAPI. Retrieved from [Link]

  • Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs. (n.d.). Griffith Research Online. Retrieved from [Link]

  • Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. (2024-01-29). Retrieved from [Link]

  • Formulation strategies for poorly soluble drugs. (2025-07-10). ResearchGate. Retrieved from [Link]

  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (n.d.). Retrieved from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful optimization of your reaction conditions.

Introduction to the Synthesis

The synthesis of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a crucial step in the development of various therapeutic agents.[1][2] The primary synthetic route involves the N-alkylation of imidazole with a 3-(halomethyl)benzoic acid derivative, typically 3-(chloromethyl)benzoic acid or 3-(bromomethyl)benzoic acid. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the nitrogen of the imidazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon.[3] The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

While the reaction appears straightforward, several factors can influence its yield and purity. This guide will address these critical parameters and provide solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

Problem 1: Low or No Product Yield

Symptoms:

  • Thin Layer Chromatography (TLC) analysis shows the persistence of starting materials (imidazole and 3-(halomethyl)benzoic acid).

  • Minimal or no precipitation of the product is observed after the reaction and workup.

Potential Causes and Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Insufficient Base The N-alkylation of imidazole requires a base to deprotonate the imidazole, thereby increasing its nucleophilicity.[3] Without a sufficient amount of base, the reaction will proceed slowly or not at all.- Ensure the use of an adequate amount of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). A common molar ratio is 1.2-2.0 equivalents of base relative to imidazole.[2][3] - For a milder base like K₂CO₃, ensure it is anhydrous and finely powdered to maximize its surface area and reactivity.
Low Reaction Temperature The SN2 reaction for N-alkylation often requires thermal energy to overcome the activation energy barrier.- Gradually increase the reaction temperature. A typical range for this reaction in solvents like acetonitrile or DMF is 60-100°C.[1] - Monitor the reaction progress by TLC at different temperatures to find the optimal condition.
Poor Quality of Reagents The presence of impurities in the starting materials, especially the 3-(halomethyl)benzoic acid, can inhibit the reaction. The alkylating agent can degrade over time.- Verify the purity of the starting materials using techniques like NMR or melting point analysis. - If necessary, purify the 3-(halomethyl)benzoic acid by recrystallization.
Inappropriate Solvent The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) are generally preferred as they can solvate the cation of the base while not strongly solvating the nucleophile.[3]- If using a non-polar or protic solvent, switch to a polar aprotic solvent. - Ensure the solvent is anhydrous, as water can react with the base and hinder the reaction.
Problem 2: Formation of Multiple Products (Side Reactions)

Symptoms:

  • TLC analysis shows multiple spots in addition to the starting materials and the desired product.

  • NMR analysis of the crude product indicates the presence of isomeric byproducts or over-alkylated species.

Potential Causes and Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Lack of Regioselectivity Imidazole has two nitrogen atoms, and alkylation can potentially occur at either one, leading to a mixture of regioisomers.[4][5] While the two nitrogens in unsubstituted imidazole are equivalent, substitution on the ring can lead to selectivity issues.- In the case of 3-(Imidazol-1-ylmethyl)-benzoic acid, the two nitrogens are chemically equivalent, so regioisomerism is not an issue. However, for substituted imidazoles, steric and electronic factors will influence the site of alkylation.[5]
Over-alkylation The product, 3-Imidazol-1-ylmethyl-benzoic acid, still contains a nucleophilic nitrogen atom. This can react further with the alkylating agent to form a quaternary imidazolium salt, especially if an excess of the alkylating agent is used or at high temperatures.[6]- Use a slight excess of imidazole relative to the 3-(halomethyl)benzoic acid (e.g., 1.1-1.2 equivalents of imidazole).[2] - Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. - Avoid excessively high reaction temperatures.
Reaction with the Carboxylic Acid Group The carboxylic acid moiety can potentially be esterified under certain conditions, although this is less likely under typical N-alkylation conditions.- Ensure the reaction is performed under basic or neutral conditions to keep the carboxylic acid in its carboxylate form, which is not susceptible to esterification.

Troubleshooting Workflow for Low Yield and Side Product Formation

Troubleshooting_Workflow Start Low Yield or Multiple Products Check_Reagents Verify Reagent Purity (NMR, m.p.) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Base, Solvent, Temp.) Start->Check_Conditions TLC_Analysis Monitor by TLC Check_Reagents->TLC_Analysis Check_Conditions->TLC_Analysis Optimize_Base Optimize Base (Type, Equivalents) TLC_Analysis->Optimize_Base Starting Material Remains Optimize_Solvent Optimize Solvent (Polar Aprotic) TLC_Analysis->Optimize_Solvent Starting Material Remains Optimize_Temp Optimize Temperature (Gradual Increase) TLC_Analysis->Optimize_Temp Starting Material Remains Control_Stoichiometry Control Stoichiometry (Imidazole Excess) TLC_Analysis->Control_Stoichiometry Side Products Observed Slow_Addition Slow Addition of Alkylating Agent TLC_Analysis->Slow_Addition Side Products Observed Purification Purification (Recrystallization, Chromatography) Optimize_Base->Purification Optimize_Solvent->Purification Optimize_Temp->Purification Control_Stoichiometry->Purification Slow_Addition->Purification Success High Yield & Purity Purification->Success Reaction_Scheme cluster_1 Conditions Imidazole Reaction + 3-chloromethyl-benzoic_acid Arrow -> Conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat (60-80°C) Product

Sources

Technical Support Center: Synthesis of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. Our goal is to provide practical, experience-driven insights to help you optimize your reaction outcomes and ensure the purity of your target compound.

Introduction: Navigating the Synthetic Landscape

3-Imidazol-1-ylmethyl-benzoic acid is a valuable bifunctional molecule, serving as a key building block in medicinal chemistry and materials science.[1] Its synthesis is typically approached via two primary routes: the N-alkylation of imidazole with a suitable benzoic acid derivative or a copper-catalyzed N-arylation (Ullmann condensation).[1] While seemingly straightforward, both pathways are susceptible to side reactions that can complicate purification and reduce yields. This guide addresses the most frequently encountered side products in a question-and-answer format, providing causal explanations and actionable solutions.

Part 1: Troubleshooting the N-Alkylation Pathway

The N-alkylation of imidazole with a 3-(halomethyl)benzoic acid derivative is a common and direct approach. However, the nucleophilic nature of both nitrogen atoms in the imidazole ring and the reactivity of the alkylating agent can lead to undesired products.

Question 1: My LC-MS and NMR data show a peak with a higher molecular weight than my product, and the aromatic proton integrations are off. What is this impurity?

Answer: You are likely observing the formation of a 1,3-disubstituted imidazolium salt . This is one of the most common side products in the N-alkylation of imidazoles.

  • Causality: After the initial desired N-alkylation occurs to form your product, the second nitrogen atom (at the 3-position) of the newly formed 3-(imidazol-1-ylmethyl)benzoic acid can act as a nucleophile. It can attack another molecule of the electrophilic 3-(halomethyl)benzoic acid starting material. This second alkylation event results in a positively charged imidazolium salt. This is particularly prevalent if an excess of the alkylating agent is used or if the reaction is run for an extended period at elevated temperatures.

  • Troubleshooting & Mitigation:

    • Stoichiometry Control: Use a slight excess of imidazole relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of imidazole).[2][3] This ensures the electrophile is consumed before it can react with the product.

    • Controlled Addition: Add the alkylating agent slowly or portion-wise to the reaction mixture. This keeps its instantaneous concentration low, favoring the reaction with the more abundant starting imidazole over the product.

    • Monitor the Reaction: Use TLC or HPLC to monitor the reaction progress. Stop the reaction as soon as the starting alkylating agent is consumed to prevent further reaction with the product.

  • Purification: The resulting imidazolium salt has significantly different polarity and solubility compared to your desired product. It is often much more polar and may be water-soluble.

    • Aqueous Wash: During workup, this salt will preferentially partition into the aqueous layer.

    • Recrystallization: A carefully chosen recrystallization solvent system (e.g., ethanol/water) can effectively separate the desired neutral product from the highly polar salt.[1][4]

N_Alkylation_Side_Product cluster_main Desired Reaction cluster_side Side Reaction Imidazole Imidazole Product 3-Imidazol-1-ylmethyl-benzoic acid Imidazole->Product + Alkyl Halide AlkylHalide 3-(Bromomethyl)benzoic acid Base Base (e.g., K₂CO₃) SideProduct 1,3-bis[(3-carboxyphenyl)methyl]imidazolium bromide (Dialkylation Product) Product->SideProduct + Alkyl Halide (Excess) Ullmann_Side_Products ArylHalide 3-Halobenzoic Acid Product 3-(1H-imidazol-1-yl)benzoic acid ArylHalide->Product + Imidazole SideProduct1 Benzoic Acid (Dehalogenation) ArylHalide->SideProduct1 Reduction SideProduct2 Biphenyl Dicarboxylic Acid (Homocoupling) ArylHalide->SideProduct2 Self-Coupling Imidazole Imidazole Catalyst Cu Catalyst / Base

Sources

troubleshooting guide for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Welcome to the technical support center for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during experimentation. As Senior Application Scientists, we have compiled these frequently asked questions and in-depth guides based on field-proven methodologies and a deep understanding of the underlying chemistry.

Section 1: Compound Fundamentals & Handling FAQs

This section addresses the most common initial questions regarding the identity, properties, and proper handling of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

Q1: What is 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride and what is its expected biological activity?

Answer: 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a heterocyclic organic compound. Structurally, it features a benzoic acid moiety linked to an imidazole ring via a methylene bridge. It is supplied as a hydrochloride salt to enhance its solubility and stability[1].

While this specific molecule is primarily a research chemical, its structure is analogous to other compounds known to function as inhibitors of Nitric Oxide Synthase (NOS) . The imidazole ring is a key structural feature in many known NOS inhibitors, where it can interact with the heme cofactor in the enzyme's active site. Therefore, a primary application for this compound is in screening campaigns and mechanistic studies related to NOS inhibition in contexts like cardiovascular research and neurobiology[2][3].

Q2: What are the critical physicochemical properties I need to know for experimental design?

Answer: Understanding the compound's properties is fundamental to designing robust experiments. Key data has been consolidated below. The hydrochloride salt form significantly influences its solubility compared to the free base.

PropertyValueSource / Comment
Molecular Formula C₁₁H₁₁ClN₂O₂For the hydrochloride salt.
Molecular Weight 238.67 g/mol For the hydrochloride salt. The free base is 202.21 g/mol [4].
Physical Form White to off-white solidTypical appearance.
pKa (Imidazole) ~6.95This is the pKa of the conjugate acid of a typical imidazole ring[5]. This means it is an effective buffer around neutral pH.
pKa (Benzoic Acid) ~4.2Typical pKa for benzoic acid.
Solubility Water: SolubleDMSO: SolubleEthanol: SolubleAs a hydrochloride salt, aqueous solubility is enhanced[1]. Always prepare fresh solutions. See Q4 for detailed solubility troubleshooting.
Storage 2-8°C, desiccatedAs a hydrochloride salt, the compound may be hygroscopic[6]. Store tightly sealed in a dry environment.
Q3: How should I properly store and handle the compound to ensure stability and integrity?

Answer: Proper storage is critical for experimental reproducibility.

  • Short-Term Storage (Solid): For daily use, store the solid compound at 2-8°C under desiccation. Hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the air, which can affect weighing accuracy and promote degradation over time[6].

  • Long-Term Storage (Solid): For long-term storage, keep the vial tightly sealed at -20°C in a desiccated, dark environment.

  • Stock Solutions: It is highly recommended to prepare concentrated stock solutions in an anhydrous solvent like DMSO and store them in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aqueous stock solutions are less stable and should be prepared fresh for each experiment[7]. Before use, allow aliquots to equilibrate to room temperature before opening to prevent condensation.

Q4: I'm having trouble dissolving the compound or it's precipitating in my assay buffer. What should I do?

Answer: This is a common and critical issue. The solubility of this compound is governed by its salt form and the pH of the solvent.

Causality: The hydrochloride salt improves water solubility. However, in a buffered solution, the final solubility depends on the buffer's pH and its components. If your assay buffer is acidic and contains chloride ions, you may experience the "common-ion effect," which can reduce solubility and cause precipitation[6].

Step-by-Step Dissolution Protocol:

  • Prepare a High-Concentration Stock in an Organic Solvent: The most reliable method is to first dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). This bypasses initial aqueous solubility challenges.

  • Perform a Serial Dilution: Serially dilute the DMSO stock to intermediate concentrations using DMSO.

  • Final Dilution into Aqueous Buffer: Perform the final dilution from the DMSO intermediate into your aqueous assay buffer. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid affecting biological activity[8].

  • Self-Validation Check: Before running a full experiment, perform a quick solubility test. Add your highest planned concentration of the compound (in its DMSO vehicle) to your final assay buffer and let it sit for the duration of your experiment. Visually inspect for any cloudiness or precipitate.

This workflow is visualized in the diagram below.

cluster_prep Stock Solution Preparation cluster_assay Working Solution Preparation weigh Weigh Solid Compound dissolve Dissolve in 100% DMSO (e.g., 20 mM Stock) weigh->dissolve serial_dilute Serial Dilution in DMSO (Intermediate Stocks) dissolve->serial_dilute final_dilute Final Dilution into Aqueous Assay Buffer (e.g., 1:200 dilution for <0.5% DMSO) serial_dilute->final_dilute test Solubility Test: Incubate and Visually Inspect final_dilute->test proceed Proceed with Experiment test->proceed Clear precipitate Precipitate Observed test->precipitate Cloudy adjust Adjust Protocol: - Lower final concentration - Test alternative co-solvent precipitate->adjust start Inconsistent / No Inhibition Observed check_pos Did the positive control (e.g., L-NAME) work? start->check_pos check_signal Was the signal in the 'No Inhibitor' control robust? check_pos->check_signal Yes node_assay_fail ASSAY SYSTEM FAILURE - Check enzyme activity - Verify substrate/cofactor lots - Remake buffers check_pos->node_assay_fail No check_sol Did you confirm compound solubility in the buffer? check_signal->check_sol Yes node_subtle SUBTLE ASSAY ISSUE - Optimize enzyme concentration - Check incubation times - Verify buffer pH check_signal->node_subtle No / Weak node_precip PRECIPITATION LIKELY - Lower final concentration - Increase DMSO % (if tolerated) - Re-evaluate buffer choice check_sol->node_precip No node_ok SUCCESS check_sol->node_ok Yes node_compound_fail COMPOUND ISSUE - Prepare fresh stock solution - Re-check solubility - Consider compound stability node_precip->node_compound_fail

Caption: Troubleshooting decision tree for a failing NOS inhibition assay.

Q6: My assay background is very high in all wells, including my "no enzyme" blanks. What could be wrong?

Answer: High background noise can mask the true signal and make it impossible to determine inhibition. This usually points to contamination or reagent issues.

  • Nitrite Contamination: The most likely cause is nitrite contamination in your buffers or water. The Griess reaction is extremely sensitive to extraneous nitrites.

    • Solution: Use the highest purity water available (e.g., HPLC-grade or Milli-Q). Test each of your buffer components individually with the Griess reagent to identify the source of contamination.

  • Reagent Instability: The Griess reagents themselves can degrade.

    • Solution: Prepare fresh Griess reagents. Ensure the components (sulfanilamide and NED) are stored correctly and protected from light.

  • Compound Interference: While less common, the test compound itself could interfere with the assay readout (e.g., by having absorbance at the same wavelength as the Griess reaction product).

    • Solution: Run a control well containing only the assay buffer, Griess reagents, and your compound at its highest concentration (no enzyme). If you see a signal, you have direct interference.

Section 3: Synthesis & Purification FAQs

For users synthesizing this compound in-house, this section provides guidance on common challenges.

Q7: I am attempting to synthesize the parent free base, 3-(Imidazol-1-ylmethyl)-benzoic acid, and am getting low yields. What are the critical steps?

Answer: The synthesis of the parent compound and its analogues is typically achieved via an N-alkylation or a copper-catalyzed Ullmann-type reaction.[9][10] For N-alkylation of imidazole with a methyl-benzoic acid derivative, reaction success hinges on the base and solvent system.

Critical Parameters for Synthesis:

  • Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) is often used to deprotonate the imidazole, activating it for nucleophilic attack without competing in the reaction.[10] Ensure the base is anhydrous.

  • Solvent: A polar aprotic solvent like DMF or DMSO is required to dissolve the reactants and facilitate the reaction, which often requires heating (e.g., 80-120°C).[9][10] Ensure the solvent is anhydrous to prevent side reactions.

  • Purification Workup: Purification is key to isolating the final product. A typical procedure involves:

    • Quenching the reaction with water.

    • Performing an acid-base extraction. The bifunctional nature of your molecule (acidic carboxyl group, basic imidazole ring) can be used to your advantage. Acidifying the aqueous layer (e.g., with HCl to pH 4-5) will protonate the imidazole and precipitate the zwitterionic product, which can then be collected by filtration.[9]

    • Recrystallization from a suitable solvent system (e.g., ethanol/water) is often necessary to achieve high purity.[9]

References

  • Reddy, K. et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. Available at: [Link]

  • PrepChem. (Date unknown). Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. Available at: [Link]

  • PubChem. (2024). 3-(1H-Imidazol-5-YL)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ghananeem, A.M. et al. (2023). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. Available at: [Link]

  • Najam, R. (2018). Pharmaceutical salts: a formulation trick or a clinical conundrum?. British Journal of Clinical Pharmacology. Available at: [Link]

  • BioAssay Systems. (Date unknown). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Available at: [Link]

  • Wikipedia. (2024). Imidazole. Available at: [Link]

  • Acree, W. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. Available at: [Link]

  • Cinelli, M. A. et al. (2015). Nitric oxide inhibition strategies. Medicinal Research Reviews. Available at: [Link]

  • Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2015). Can anyone suggest problem solutions in a Nitric Oxide Synthase Detection System?. Available at: [Link]

  • Frizzo, C. P. et al. (2024). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. International Journal of Molecular Sciences. Available at: [Link]

  • Singh, L. et al. (2005). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Solubility of Things. (Date unknown). Imidazole. Available at: [Link]

  • Moore, J.V. et al. (2024). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. Available at: [Link]

  • PubChem. (2024). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Li, H. et al. (2006). Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid. Biochemistry. Available at: [Link]

Sources

Technical Support Center: Prevention of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (IMBA-HCl). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven guidance on preventing the degradation of this valuable compound. Given its molecular structure—featuring a reactive imidazole ring, a benzoic acid moiety, and its formulation as a hydrochloride salt—understanding its stability profile is critical for ensuring experimental reproducibility, accuracy, and the integrity of your research. This guide moves beyond simple instructions to explain the underlying chemical principles, helping you make informed decisions during storage, handling, and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride?

A1: The degradation of IMBA-HCl is primarily driven by four factors: oxidation, hydrolysis, photolysis, and thermal stress.[1] The imidazole moiety is particularly susceptible.

  • Oxidative Degradation: The imidazole ring and the benzylic carbon (the -CH2- linker) are prone to oxidation.[2] This can be initiated by atmospheric oxygen (autoxidation), trace metal ions, or peroxides that may be present in solvents. Oxidation of the imidazole ring can lead to ring-opening or the formation of various oxygenated adducts.[2][3][4]

  • Photodegradation: Aromatic and heteroaromatic systems like imidazole and benzoic acid can absorb UV-Vis light.[1][2] This energy can trigger photochemical reactions, leading to the formation of colored degradants or polymerization. Imidazole moieties, in particular, are known to be sensitive to photodegradation when in solution.[2][5]

  • Hydrolytic Degradation: While the core structure is generally stable against hydrolysis, extreme pH conditions can pose a risk. In highly basic solutions, the imidazole ring's stability can be compromised.[2] As a hydrochloride salt, IMBA-HCl will form a mildly acidic solution, which generally protects against base-catalyzed hydrolysis but may not be optimal for all experimental systems.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid group (loss of CO2) can occur, although benzoic acid itself is quite stable up to high temperatures.[6][7] The primary concern with temperature is that it accelerates all other degradation pathways (oxidation, hydrolysis).[1]

Q2: My solution of IMBA-HCl has turned a pale yellow. What happened and can I still use it?

A2: A yellow discoloration is a common indicator of degradation, most often due to oxidation or photodegradation. The formation of conjugated systems or nitro-derivatives (if NOx is present) can result in chromophores that absorb visible light.

You should proceed with caution. The presence of color signifies that the compound is no longer pure, and degradation products have formed. For sensitive quantitative assays or in vivo studies, it is strongly recommended to discard the solution and prepare a fresh batch . For less sensitive screening experiments, the solution might still provide qualitative results, but be aware that the effective concentration of the parent compound is lower than calculated and unknown impurities are present. These impurities could potentially interfere with your assay or exhibit unexpected biological activity.

Q3: What are the optimal storage conditions for IMBA-HCl in its solid form and in solution?

A3: Proper storage is the most critical factor in preventing degradation. Different conditions apply to the solid powder versus prepared solutions.

Form Condition Temperature Atmosphere Light Rationale
Solid (Powder) Tightly sealed container2-8 °C (Refrigerated)Inert gas (Argon or Nitrogen) if possibleProtect from light (Amber vial)Minimizes thermal degradation and oxidation. Prevents moisture uptake which can initiate hydrolysis and disproportionation of the salt.[8][9]
Solution Tightly sealed vial with PTFE-lined cap-20 °C or -80 °C (Frozen)Headspace flushed with inert gasProtect from light (Amber vial or wrapped in foil)Freezing halts most chemical reactions. An inert atmosphere displaces oxygen, preventing oxidation.[2] Light protection is crucial for solutions.[2]
Q4: Which solvents are best for preparing stock solutions, and are there any I should avoid?

A4: The choice of solvent is critical for stability.

  • Recommended:

    • DMSO (Dimethyl sulfoxide): Generally a good choice for initial stock solutions due to its high solvating power and aprotic nature. Store frozen in small aliquots.

    • Water (Deionized, sterile): IMBA as a hydrochloride salt should have good aqueous solubility.[10] Prepare fresh aqueous solutions for immediate use. If storage is needed, filter-sterilize and store frozen. Note that water is a reactant in hydrolysis.[1]

    • Ethanol/Methanol: Can be used, but be aware of potential esterification with the carboxylic acid group over long periods, especially if acidic catalysts are present.

  • To Use with Caution or Avoid:

    • Solvents with Peroxides: Ethers like Tetrahydrofuran (THF) and Dioxane can form explosive peroxides over time, which are potent oxidizing agents. Always use fresh, inhibitor-free, or peroxide-tested solvents.

    • Strongly Basic Solvents/Buffers: High pH can deprotonate the imidazole ring, potentially increasing its susceptibility to oxidation and ring-opening reactions.[2]

Troubleshooting Guide

Observation Potential Cause(s) Recommended Action & Explanation
Difficulty Dissolving Solid 1. Incorrect solvent.2. pH of the solution is near the isoelectric point.3. Compound has degraded to an insoluble polymer.1. Verify the recommended solvent. As a hydrochloride salt, it should be more soluble in polar/aqueous solvents.2. Adjust pH slightly. Adding a small amount of dilute HCl may improve solubility in aqueous media.3. If solubility issues persist with fresh compound, consider sonication. If it's an old stock, degradation is likely.
Precipitate Forms in Solution After Storage 1. Supersaturated solution.2. Compound degradation to an insoluble product.3. Salt disproportionation (free base precipitating).1. Warm the solution gently to redissolve. If it precipitates again at room temp, the concentration is too high for that solvent.2. The solution should be discarded.3. This can happen if the pH increases or in less polar solvents. The free base is less soluble. Discard and prepare fresh in a more suitable solvent.
Inconsistent Results in Assays 1. Degradation of stock solution.2. Repeated freeze-thaw cycles.1. Prepare a fresh stock solution from solid material. Run a quality control check (e.g., HPLC) if possible.2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles, which can introduce moisture and oxygen.
Visible Color Change (Yellowing/Browning) 1. Oxidation.2. Photodegradation.1. Discard the solution. When preparing new solutions, use de-gassed solvents and flush vial headspace with nitrogen or argon before sealing.[2]2. Ensure all solutions are stored in amber vials or wrapped in aluminum foil to protect from light.[2]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Stable Stock Solution

This protocol minimizes exposure to oxygen, light, and moisture.

  • Preparation: Allow the vial of solid IMBA-HCl to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Weigh the required amount of solid in a low-humidity environment if possible. Perform this step quickly to minimize air exposure.

  • Solvent Addition: Add the desired volume of high-purity, anhydrous solvent (e.g., DMSO) to the solid.

  • Inert Gas Purge (Critical Step): Before sealing the vial, gently flush the headspace with an inert gas (argon or nitrogen) for 15-30 seconds. This displaces oxygen from the vial.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Aliquoting & Storage: Dispense the stock solution into single-use aliquots in amber, screw-cap vials with PTFE-lined caps. Store immediately at -20°C or -80°C.

Protocol 2: Basic Quality Control Using HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity and detecting degradation products.[1][11]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the compound has high absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Sample Preparation: Dilute a small amount of your IMBA-HCl solution in the initial mobile phase.

  • Analysis:

    • Inject a freshly prepared "time zero" sample from new solid material to establish a reference chromatogram. Note the retention time and peak area of the main peak.

    • Inject your aged or suspect solution.

    • Interpretation: Look for a decrease in the main peak area and the appearance of new peaks (earlier or later eluting), which indicate degradation products.

Visual Diagrams

Potential Degradation Pathways

G cluster_stress Stress Factors cluster_compound IMBA-HCl cluster_products Degradation Products O2 Oxygen (Air) IMBA 3-Imidazol-1-ylmethyl- benzoic acid HCl O2->IMBA Oxidation H2O Water / pH H2O->IMBA Hydrolysis Light Light (UV/Vis) Light->IMBA Photolysis Heat Heat Heat->IMBA Accelerates all pathways Heat->IMBA Oxidized Oxidized Imidazole (e.g., Ring-Opened) IMBA->Oxidized Photo Photoproducts (Colored/Polymeric) IMBA->Photo Hydrolyzed Hydrolyzed Fragments IMBA->Hydrolyzed Decarboxylated Decarboxylated Impurity IMBA->Decarboxylated

Caption: Primary environmental factors leading to the degradation of IMBA-HCl.

Recommended Experimental Workflow

G cluster_prep Preparation cluster_storage Storage & Use cluster_qc Quality Control cluster_decision Decision A Equilibrate Solid to Room Temp B Weigh Compound A->B C Add Anhydrous Solvent B->C D Purge with Inert Gas C->D E Aliquot into Single-Use Vials D->E F Store at -20°C or -80°C (Protected from Light) E->F G Use Fresh Aliquot for Each Experiment F->G H Analyze by HPLC-UV G->H I Compare to Reference (Time Zero Sample) H->I J Purity > 95%? I->J K Proceed with Experiment J->K Yes L Discard Solution, Prepare Fresh J->L No

Caption: Workflow for preparing, storing, and verifying the quality of IMBA-HCl solutions.

References

  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (n.d.). Google Cloud.
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.). Google Cloud.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir . (2019). Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water . (2010). Journal of Hazardous Materials. Retrieved January 17, 2026, from [Link]

  • Preventing degradation of Imidazo[4,5-d]imidazole during functionalization reactions. (2025). BenchChem.
  • Degradative Behavior and Toxicity of Alkylated Imidazoles . (2019). Industrial & Engineering Chemistry Research. Retrieved January 17, 2026, from [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations . (n.d.). Crystal Pharmatech. Retrieved January 17, 2026, from [Link]

  • The Storage Conditions For APIs And Medicines . (n.d.). A Professional API & Intermediates Supplier. Retrieved January 17, 2026, from [Link]

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals . (2023). Pharmaoffer.com. Retrieved January 17, 2026, from [Link]

Sources

addressing inconsistencies in experimental results with 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals working with 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (referred to herein as IMBA-HCl). It provides in-depth troubleshooting advice and answers to frequently asked questions to address common inconsistencies in experimental results.

Scientific Introduction and Assumed Mechanism of Action

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (IMBA-HCl) is a small molecule inhibitor whose precise biological role is a subject of ongoing investigation. Based on its structural characteristics—specifically the presence of an imidazole ring and a benzoic acid moiety—it is hypothesized to function as a selective inhibitor of Thromboxane A2 Synthase (TXA2S) .[1][2] This mechanism is analogous to that of the well-characterized TXA2S inhibitor, Ozagrel.[2][3][4][5]

The proposed mechanism involves the imidazole nitrogen coordinating with the heme iron at the active site of the TXA2S enzyme, thereby blocking the conversion of prostaglandin H2 (PGH2) to Thromboxane A2 (TXA2).[6][7] TXA2 is a potent mediator of platelet aggregation and vasoconstriction.[5][8][9] By inhibiting TXA2S, IMBA-HCl is expected to decrease TXA2 production and, consequently, reduce platelet aggregation.[4][5] This guide is written from the perspective that this is the primary mechanism of action.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of IMBA-HCl?

A1: Proper preparation and storage of stock solutions are critical for reproducible results.[10]

  • Solvent Selection: Due to the hydrochloride salt, IMBA-HCl has moderate aqueous solubility. However, for high-concentration stock solutions (e.g., 10-50 mM), anhydrous, high-purity DMSO is the recommended solvent.[11] For direct use in some aqueous buffers, sterile water or PBS can be tested, but solubility limits must be determined empirically.[12]

  • Stock Solution Preparation:

    • Allow the vial of powdered IMBA-HCl to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a high-concentration primary stock (e.g., 50 mM) in DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) may assist dissolution but should be used cautiously to avoid degradation.

    • Filter the stock solution through a 0.2 µm syringe filter to sterilize and remove any micro-precipitates.[11]

  • Storage and Handling:

    • Aliquot the primary stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and concentration changes from solvent evaporation.[11][13][14]

    • Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage, protected from light.[11]

    • When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is non-toxic to your system, typically below 0.5%.[11][15]

Q2: What is the expected potency (IC50) of IMBA-HCl?

A2: The IC50 (half-maximal inhibitory concentration) is not an absolute value and is highly dependent on the experimental system.[16]

  • Enzymatic Assays: In a purified, cell-free enzymatic assay using recombinant human TXA2S, the IC50 is expected to be in the low nanomolar (nM) to high picomolar (pM) range, similar to other potent inhibitors of this class.[2]

  • Cell-Based Assays: In cell-based assays (e.g., measuring TXB2 production in activated platelets), the apparent IC50 will almost always be higher than in enzymatic assays.[17] This is due to factors like cell membrane permeability, potential metabolism of the compound, and protein binding in the culture medium. Expect values to be in the mid-to-high nanomolar or even low micromolar (µM) range.

  • Variability: Significant differences in IC50 values between experiments or labs can arise from variations in cell type, cell density, passage number, agonist concentration, and incubation time.[18]

Q3: Can IMBA-HCl have off-target effects?

A3: Yes, like most small molecule inhibitors, off-target effects are possible and should be considered.

  • Related Enzymes: The most likely off-targets are other heme-containing enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) or prostacyclin synthase.[1] Imidazole-containing compounds can also interact with other cytochrome P450 enzymes.[19]

  • Cytotoxicity: At high concentrations (typically >10-20 µM), non-specific cytotoxicity can occur, which may be unrelated to TXA2S inhibition.[20] This can confound results, especially in cell viability or proliferation assays. It is crucial to determine the cytotoxicity profile of IMBA-HCl in your specific cell system.

Troubleshooting Guide: Inconsistent Experimental Results

This section addresses specific problems you may encounter when using IMBA-HCl.

Problem 1: High variability in IC50 values between experimental replicates.

Possible Cause & Solution

  • Compound Precipitation: Poor solubility of IMBA-HCl in the final aqueous assay buffer is a common cause of inactivity or variability.[13] Even if not visible, micro-precipitation can drastically lower the effective concentration.

    • Troubleshooting Step: Perform a solubility test. Prepare your highest working concentration of IMBA-HCl in the final assay buffer (including serum, if applicable). Incubate under assay conditions (e.g., 37°C) for the duration of the experiment. Centrifuge the tube at high speed (e.g., >10,000 x g) and visually inspect for a pellet. A clear solution does not guarantee solubility, but the presence of a pellet confirms it.[13]

    • Solution: If precipitation is an issue, consider lowering the top concentration used in your dose-response curve. Alternatively, adding a small amount of a biocompatible solubilizing agent may help, but this must be validated to not interfere with the assay.

  • Inconsistent Agonist Stimulation: In cell-based assays, the level of target activation can affect the apparent potency of an inhibitor.

    • Troubleshooting Step: Ensure your method for stimulating TXA2 production (e.g., adding arachidonic acid, collagen, or thrombin to platelets) is highly consistent. Use a concentration of agonist that produces a sub-maximal but robust response (e.g., the EC80), as this provides a better window for observing inhibition.

    • Solution: Always prepare and add the agonist solution in a consistent manner. Use freshly prepared agonist solutions for each experiment.

  • Cell Health and Density: The physiological state of cells can significantly impact their response to inhibitors.[18]

    • Troubleshooting Step: Monitor cell viability and morphology. Ensure cells are in the logarithmic growth phase and not over-confluent.

    • Solution: Standardize your cell seeding density and passage number for all experiments. Perform a baseline cytotoxicity assay to ensure the concentrations of IMBA-HCl used are non-toxic.

Problem 2: The dose-response curve is flat or shows no inhibition.

Possible Cause & Solution

  • Compound Degradation: IMBA-HCl, particularly in solution, may be susceptible to degradation if stored improperly or subjected to multiple freeze-thaw cycles.[13][14]

    • Troubleshooting Step: Use a fresh, single-use aliquot of the stock solution that has been stored correctly at -80°C.

    • Solution: If degradation is suspected, acquire a new batch of the compound and compare its performance. Analytical validation of the compound's integrity via HPLC or LC-MS is the gold standard.

  • Inactive Biological System: The target pathway may not be active in your chosen experimental model.

    • Troubleshooting Step: Run a positive control. Use a well-characterized, potent TXA2S inhibitor like Ozagrel to confirm that your assay system can detect inhibition.[20]

    • Solution: Confirm that your cells or enzyme preparation express active TXA2S. Measure the baseline production of TXB2 (the stable metabolite of TXA2) upon stimulation to ensure the pathway is functional before testing inhibitors.[21]

  • Assay Interference: Components of the IMBA-HCl solution or the compound itself might interfere with the detection method (e.g., ELISA, fluorescence).[22]

    • Troubleshooting Step: Run a control where you add IMBA-HCl (at the highest concentration) to the assay at the final step, just before the readout. If this affects the signal, it indicates direct assay interference.

    • Solution: If interference is detected, you may need to modify the assay protocol (e.g., include additional wash steps) or switch to a different detection method (e.g., LC-MS/MS for direct TXB2 quantification).

Problem 3: The dose-response curve is biphasic or has a very shallow slope.

Possible Cause & Solution

  • Off-Target Effects: A biphasic curve (where the response goes down, then back up) or a shallow slope can indicate that at higher concentrations, the compound is engaging secondary targets that counteract or modify the primary inhibitory effect.[23]

    • Troubleshooting Step: Analyze your data with a multiphasic curve fitting model. Research potential off-targets of imidazole-containing compounds.

    • Solution: Focus on the initial, potent phase of the curve for IC50 determination. To confirm the on-target effect, consider using orthogonal approaches, such as a cellular thermal shift assay (CETSA) to measure direct binding to TXA2S.[13]

  • Metabolic Conversion: In cellular assays, IMBA-HCl could be metabolized into a product that is either more or less potent, leading to a complex dose-response relationship.

    • Troubleshooting Step: This is complex to diagnose without specialized equipment. However, comparing results from short versus long incubation times may provide clues. If the curve shape changes dramatically with time, metabolism may be occurring.

    • Solution: Use a cell-free enzymatic assay to establish a baseline IC50 without the influence of cellular metabolism. If metabolism is confirmed, consider using metabolic inhibitors (if known and appropriate) or simplifying the system.

Data Presentation & Key Parameters

The following table summarizes hypothetical, yet expected, parameters for IMBA-HCl based on its assumed mechanism as a TXA2S inhibitor. These values should be determined empirically in your own system.

ParameterAssay TypeExpected Value RangeKey Considerations
IC50 Purified Enzyme Assay0.5 - 15 nMHighly dependent on substrate (PGH2) concentration.
IC50 Platelet Aggregation Assay50 - 500 nMDependent on agonist, platelet donor, and cell density.
Aqueous Solubility pH 7.4 Buffer< 100 µMThe free base is likely less soluble; hydrochloride salt improves this.
Cytotoxicity (CC50) Standard Cell Line (e.g., HEK293)> 25 µMA high CC50/IC50 ratio indicates good selectivity.

Experimental Protocols & Visualizations

Protocol 1: In Vitro Thromboxane B2 (TXB2) ELISA for IC50 Determination

This protocol describes a method to determine the IC50 of IMBA-HCl by measuring its effect on TXB2 production in washed human platelets stimulated with arachidonic acid.

Materials:

  • Washed human platelets

  • Arachidonic acid solution

  • IMBA-HCl stock solution (in DMSO)

  • Tyrode's buffer

  • Commercial Thromboxane B2 (TXB2) ELISA kit[21][24][25]

Procedure:

  • Prepare Platelet Suspension: Prepare washed human platelets and resuspend them in Tyrode's buffer to a final concentration of 2-3 x 10⁸ cells/mL.

  • Prepare IMBA-HCl Dilutions: Perform a serial dilution of the IMBA-HCl DMSO stock solution to create a range of concentrations (e.g., 1 nM to 10 µM final concentration). Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and ≤0.5%.[15]

  • Pre-incubation: Add 10 µL of each IMBA-HCl dilution or vehicle (DMSO) to your reaction tubes/plate. Add 480 µL of the platelet suspension to each tube. Incubate for 15 minutes at 37°C to allow the inhibitor to engage with the enzyme.

  • Stimulation: Initiate the reaction by adding 10 µL of arachidonic acid solution (to a final concentration of 5-10 µM).

  • Incubation: Incubate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., indomethacin to 10 µM final concentration) or by placing the tubes on ice.

  • Sample Preparation: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to pellet the platelets.

  • TXB2 Quantification: Carefully collect the supernatant. Measure the TXB2 concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[21][24][25]

  • Data Analysis: Plot the TXB2 concentration against the logarithm of the IMBA-HCl concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value.[26][27]

Diagram 1: Hypothesized Signaling Pathway

IMBA_Mechanism AA Arachidonic Acid (from membrane) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) TXA2S Thromboxane A2 Synthase (TXA2S) PGH2->TXA2S TXA2 Thromboxane A2 (TXA2) Platelet Platelet Aggregation & Vasoconstriction TXA2->Platelet Activates TP Receptor Hydrolysis Spontaneous Hydrolysis TXA2->Hydrolysis TXB2 Thromboxane B2 (TXB2) (Stable Metabolite) COX->PGH2 TXA2S->TXA2 Hydrolysis->TXB2 IMBA IMBA-HCl IMBA->TXA2S Inhibition

Caption: Hypothesized mechanism of IMBA-HCl action in the arachidonic acid cascade.

Diagram 2: Troubleshooting Workflow for Inconsistent IC50 Values

Troubleshooting_IC50 cluster_Compound Compound Checks cluster_Assay Assay Checks cluster_Cells Biological System Checks Start Start: Inconsistent IC50 Results CheckCompound Step 1: Verify Compound Integrity & Solubility Start->CheckCompound CheckAssay Step 2: Validate Assay Parameters CheckCompound->CheckAssay Compound OK FreshAliquot Use a fresh, single-use aliquot from -80°C. CheckCompound->FreshAliquot CheckCells Step 3: Standardize Biological System CheckAssay->CheckCells Assay OK PositiveControl Run positive control (e.g., Ozagrel). CheckAssay->PositiveControl Resolved Problem Resolved CheckCells->Resolved System OK Density Standardize cell seeding density & passage number. CheckCells->Density Solubility Perform solubility test in final assay buffer. FreshAliquot->Solubility Agonist Check agonist concentration (use EC80). PositiveControl->Agonist Reagents Verify reagent stability and preparation. Agonist->Reagents Viability Confirm cell health and viability. Density->Viability

Caption: A systematic workflow for troubleshooting variable IC50 results.

References

  • Pharmacology Education Project. (n.d.). Dose-response relationships. IUPHAR - PEP. Retrieved from [Link]

  • Tsai, H. J., et al. (2004). Identification of thromboxane synthase amino acid residues involved in heme-propionate binding. PubMed. Retrieved from [Link]

  • Captivate Bio. (2021). SMALL MOLECULES. Retrieved from [Link]

  • Grokipedia. (n.d.). Ozagrel. Retrieved from [Link]

  • Interchim. (n.d.). Thromboxane B2 ELISA Kit Instructions. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). Instant ELISA Kit for Thromboxane B2 (TXB2). Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Ozagrel Sodium used for? Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Dose-Response Curve | Definition and Applications. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ozagrel Trometamol? Retrieved from [Link]

  • Naito, Y., et al. (1993). [Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase]. Yakugaku Zasshi. Retrieved from [Link]

  • Patsnap Synapse. (2025). How do dose-response relationships guide dosing decisions? Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. Retrieved from [Link]

  • Kumar, P., et al. (2025). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. ResearchGate. Retrieved from [Link]

  • Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Retrieved from [Link]

  • Fiddler, G. I., & Lumley, P. (1990). Preliminary clinical studies with thromboxane synthase inhibitors and thromboxane receptor blockers. A review. Circulation. Retrieved from [Link]

  • Cisek, K., & Cierpial, T. (2016). The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection. MDPI. Retrieved from [Link]

  • Al-Ostath, R., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Retrieved from [Link]

  • Patel, D. (2021). Imidazole Derivatives From Benzoin Moiety. ResearchGate. Retrieved from [Link]

  • Wang, L. H., & Kulmacz, R. J. (2002). Thromboxane synthase: structure and function of protein and gene. Prostaglandins & Other Lipid Mediators. Retrieved from [Link]

  • Li, Y. (2020). Regulating the Biosynthesis and Signaling of Thromboxane a2 in Hemostasis and Thrombosis. UH Institutional Repository. Retrieved from [Link]

  • Wikipedia. (n.d.). Thromboxane. Retrieved from [Link]

  • ResearchGate. (2020). How do you deal with multiple IC50 values determined from a single cell viability graph? Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. Retrieved from [Link]

  • Obayashi, O., & Ohta, K. (2007). [Adverse effects of thromboxane receptor antagonists and synthase inhibitors]. Nihon Rinsho. Retrieved from [Link]

  • FitzGerald, G. A., & Oates, J. A. (1987). The biochemical pharmacology of thromboxane synthase inhibition in man. Circulation. Retrieved from [Link]

  • Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2021). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Vermylen, J., & Deckmyn, H. (1992). Thromboxane synthase inhibitors and receptor antagonists. Cardiovascular Drugs and Therapy. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-Imidazol-5-YL)benzoic acid. Retrieved from [Link]

  • Zheng, Y. L., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC. Retrieved from [Link]

  • ResearchGate. (2020). How to best find specific small molecule inhibitors/activators? Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Validating the Biological Effects of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride as a Putative Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological effects of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride. Given the limited direct biological data on this specific molecule, we leverage its structural features—namely, the imidazole core—to postulate a primary mechanism of action: the inhibition of Nitric Oxide Synthase (NOS). Imidazole and its derivatives are well-documented as inhibitors of this enzyme family.[1]

This document will objectively compare the hypothesized performance of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride against well-characterized alternative NOS inhibitors. We will provide the scientific rationale, detailed experimental protocols, and comparative data necessary to rigorously assess its potency and selectivity.

The Scientific Context: Nitric Oxide Synthase as a Therapeutic Target

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including neurotransmission, immune responses, and the regulation of vascular tone.[1][2][3] Its production is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms:

  • Neuronal NOS (nNOS or NOS1): Primarily found in neural tissue, it plays a key role in cell communication and has been implicated in neurodegenerative diseases when overactive.[1][2]

  • Inducible NOS (iNOS or NOS2): Expressed by immune cells in response to inflammatory stimuli, its sustained production of high levels of NO is a defense mechanism but can also contribute to the pathophysiology of chronic inflammation and septic shock.[4]

  • Endothelial NOS (eNOS or NOS3): Located in blood vessels, it is crucial for regulating blood pressure and vascular function.[1][2]

The structural similarities between these isoforms present a significant challenge in drug development. Non-selective inhibition can lead to undesirable side effects, such as hypertension from eNOS inhibition.[5] Therefore, developing isoform-selective inhibitors is a primary goal for targeting diseases driven by aberrant NO production. The imidazole scaffold of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride makes it a promising candidate for investigation as a NOS inhibitor.

Comparative Framework: Establishing a Performance Baseline

To rigorously evaluate 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, its performance must be benchmarked against established NOS inhibitors with known selectivity profiles.

  • L-NAME (Nω-Nitro-L-arginine methyl ester): A widely used non-selective NOS inhibitor that acts as an L-arginine analogue. It potently inhibits all three isoforms and is often used to induce experimental hypertension.[6][7]

  • Aminoguanidine: A preferential inhibitor of the iNOS isoform. It is significantly more effective at inhibiting iNOS compared to nNOS and eNOS, making it a valuable tool for studying inflammatory conditions.[8][9]

  • 7-Nitroindazole (7-NI): A well-established selective inhibitor of nNOS.[6][10] Its ability to target nNOS with relative sparing of eNOS makes it useful for investigating the role of neuronal NO in neurological disorders.[5][11][12]

The following Graphviz diagram illustrates the central role of NOS in the nitric oxide signaling pathway.

Nitric_Oxide_Signaling_Pathway cluster_0 NOS-Mediated NO Production cluster_1 Downstream Signaling cluster_2 Inhibitor Action L_Arginine L-Arginine NOS_Enzymes NOS Isoforms (nNOS, eNOS, iNOS) L_Arginine->NOS_Enzymes L_Citrulline L-Citrulline NOS_Enzymes->L_Citrulline NO Nitric Oxide (NO) NOS_Enzymes->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Inhibitors NOS Inhibitors (e.g., 3-Imidazol-1-ylmethyl-benzoic acid HCl, L-NAME, Aminoguanidine, 7-NI) Inhibitors->NOS_Enzymes Inhibition caption Fig 1. Overview of the Nitric Oxide Signaling Pathway and Point of Inhibition. Experimental_Workflow cluster_0 Tier 1: In Vitro Enzyme Assay cluster_1 Tier 2: Cell-Based Assay A1 Prepare Serial Dilutions of 3-Imidazol-1-ylmethyl-benzoic acid HCl & Comparator Compounds A2 Incubate with Purified nNOS, iNOS, eNOS Enzymes, Substrate & Cofactors A1->A2 A3 Measure NO Production (via Griess Assay) A2->A3 A4 Calculate IC50 Values for each Isoform A3->A4 A5 Determine In Vitro Selectivity Profile A4->A5 B2 Pre-treat cells with Test Compounds A5->B2 Inform compound concentration range B1 Culture NOS-Expressing Human Cells B1->B2 B3 Stimulate NO Production with Agonist B2->B3 B4 Measure NO in Supernatant (Griess Assay) B3->B4 B5 Assess Cell Viability (e.g., MTT Assay) B3->B5 B6 Calculate Cellular IC50 (Normalized to Viability) B4->B6 B5->B6 caption Fig 2. Two-tiered workflow for validating NOS inhibitor potency and selectivity.

Caption: Fig 2. Two-tiered workflow for validating NOS inhibitor potency and selectivity.

Comparative Data Summary

The following table presents a framework for comparing the inhibitory activity of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride against the reference compounds. The data for the reference compounds are derived from published literature. The values for the topic compound are designated as hypothetical placeholders, to be populated with experimentally derived data.

CompoundnNOS IC50 (µM)iNOS IC50 (µM)eNOS IC50 (µM)Selectivity Profile
3-Imidazol-1-ylmethyl-benzoic acid HCl [Placeholder][Placeholder][Placeholder]To be determined
L-NAME ~0.015 (Ki) [7]~4.4 (Ki) [7]~0.039 (Ki) [7]Non-selective
Aminoguanidine >100~2-20>100iNOS Preferential [8]
7-Nitroindazole ~0.5-1.0~10-50~20-100nNOS Selective [6][10]

Note: IC50 and Ki values can vary depending on assay conditions. The data presented serves as a representative comparison.

Conclusion

This guide outlines a scientifically rigorous and logical pathway for the validation of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride as a potential nitric oxide synthase inhibitor. By postulating a mechanism of action based on its chemical structure and proposing a direct comparison against established selective and non-selective inhibitors, researchers can effectively determine its potency, isoform selectivity, and cellular efficacy. The provided step-by-step protocols for both in vitro and cell-based assays offer a self-validating system to generate the robust data required for advancing drug development programs. Successful execution of these experiments will elucidate the therapeutic potential of this novel imidazole derivative.

References

  • Corbett, J. A., & McDaniel, M. L. (1996). The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes. Methods, 10(1), 21-30. Retrieved from [Link]

  • Titheradge, M. A. (1998). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 100, 89-96. (Note: While the exact linked article may vary, MDPI hosts numerous articles on the Griess assay, this reference reflects the general availability of such protocols). A representative link is: [Link]

  • Singh, R., & Pilon, M. (2019). Inducible nitric oxide synthase inhibitors: A comprehensive update. Medicinal Research Reviews, 39(5), 1859-1917. Retrieved from [Link]

  • Mittal, A., & Kakkar, R. (2020). Nitric Oxide Synthases and Their Inhibitors: A Review. Letters in Drug Design & Discovery, 17(3), 228-252. Retrieved from [Link]

  • Kashfi, K., & Southan, G. J. (1995). The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing. Journal of Endodontics, 31(11), 795-798. A related article is available at: [Link]

  • Li, H., & Pacher, P. (2014). Nitric oxide synthase inhibitors: a review of patents from 2011 to the present. Expert Opinion on Therapeutic Patents, 24(12), 1345-1357. Retrieved from [Link]

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615. A similar review can be accessed at: [Link]

  • EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Griffiths, M. J., Messent, M., MacAllister, R. J., & Evans, T. W. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British Journal of Pharmacology, 110(3), 963–968. Retrieved from [Link]

  • Toda, N., & Ayajiki, K. (1996). Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries. Naunyn-Schmiedeberg's Archives of Pharmacology, 353(5), 518-523. Retrieved from [Link]

  • Mittal, A., & Kakkar, R. (2020). Nitric Oxide Synthases and Their Inhibitors: A Review. Ingenta Connect. Retrieved from [Link]

  • Zhang, H. Q., & Fast, W. (2007). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Biomolecular Screening, 12(3), 406–412. Retrieved from [Link]

  • Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Mestre, C., Pélissier, T., Leon, A., & Eschalier, A. (2011). The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy. Anesthesia & Analgesia, 112(4), 963-969. Retrieved from [Link]

  • Nitric Oxide Synthase Inhibitor Screening Kit. (n.d.). Assay Genie. Retrieved from [Link]

  • Rickard, N. S., & Ng, K. T. (1998). Effects of 7-nitroindazole, a neuronal nitric oxide synthase (nNOS) inhibitor, on locomotor activity and contextual fear conditioning in rats. Brain Research, 804(1), 155-158. Retrieved from [Link]

  • Okuda, Y., Nakatsuji, Y., Fujimura, H., & Sakoda, S. (1998). Aminoguanidine, a selective inhibitor of the inducible nitric oxide synthase, has different effects on experimental allergic encephalomyelitis in the induction and progression phase. Journal of Neuroimmunology, 81(1-2), 201-210. Retrieved from [Link]

  • Olesen, K. L., & Paulson, O. B. (1996). 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. Learning & Memory, 2(6), 267-278. Retrieved from [Link]

  • Griffiths, M. J., Messent, M., MacAllister, R. J., & Evans, T. W. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. Semantic Scholar. Retrieved from [Link]

  • Griess reagent is used to measure NO released by cells. How can I use this to assess the function of endothelial nitric oxide synthase (eNOS)? (2014). ResearchGate. Retrieved from [Link]

  • L-NAME (eNOS Inhibitor). (n.d.). SBS Genetech. Retrieved from [Link]

  • Ultra Sensitive Assay for Nitric Oxide Synthase. (n.d.). Oxford Biomedical Research. Retrieved from [Link]

  • Pou, S., Tsai, P., & Rosen, G. M. (1994). The non specificity of specific nitric oxide synthase inhibitors. Biochemical Pharmacology, 47(4), 717-721. Retrieved from [Link]

  • Thomsen, L. L., Scott, J. M., Topley, P., Knowles, R. G., Keerie, A. J., & Frend, A. J. (1997). Selective Inhibition of Inducible Nitric Oxide Synthase Inhibits Tumor Growth in Vivo: Studies with 1400W, a Novel Inhibitor. Cancer Research, 57(15), 3300-3304. Retrieved from [Link]

  • Förstermann, U., & Sessa, W. C. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Journal of Pharmacology and Experimental Therapeutics, 342(3), 606-615. Retrieved from [Link]

  • Pomper, M. G., Musachio, J. L., Scheffel, U., Macdonald, J. E., McCarthy, D. J., Reif, D. W., ... & Wong, D. F. (2000). Radiolabeled neuronal nitric oxide synthase inhibitors: synthesis, in vivo evaluation, and primate PET studies. The Journal of Nuclear Medicine, 41(9), 1541-1552. Retrieved from [Link]

  • Baylis, C. (1998). Chronic Nitric Oxide Inhibition Model Six Years On. Hypertension, 32(6), 975-980. Retrieved from [Link]

  • Tulic, M. K., Wale, J. L., Holt, P. G., & Sly, P. D. (2000). Differential effects of nitric oxide synthase inhibitors in an in vivo allergic rat model. European Respiratory Journal, 15(2), 324-331. Retrieved from [Link]

  • Cinelli, M. A., & Silverman, R. B. (2012). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Medicinal Research Reviews, 32(4), 772-801. Retrieved from [Link]

  • Dihydrotanshinone as a Natural Product-Based CYP17A1 Lyase Inhibitor for Hyperandrogenic Disorders. (2023). MDPI. Retrieved from [Link]

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A Comparative Guide to Imidazole-Based Kinase Inhibitors: Evaluating Therapeutic Potential Beyond a Single Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold in Kinase Inhibitor Design

In the landscape of targeted cancer therapy, the pursuit of potent and selective kinase inhibitors is of paramount importance. Protein kinases, constituting about 20% of the druggable genome, are crucial signaling enzymes that regulate a multitude of cellular processes, including proliferation, apoptosis, and differentiation.[1] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2] The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, has emerged as a versatile and privileged scaffold in the design of kinase inhibitors.[2][3][4][5][6] Its unique electronic properties and ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases make it a valuable component in the development of targeted therapies.[5]

While the specific compound 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is not extensively characterized in publicly available literature as a kinase inhibitor, its core structure, featuring an imidazole moiety linked to a benzoic acid, represents a foundational element in a broader class of pharmacologically active molecules.[7][8] This guide will provide a comparative overview of well-characterized imidazole-based kinase inhibitors, using them as exemplars to evaluate the therapeutic potential of this chemical class. By examining their structure-activity relationships (SAR), inhibitory profiles, and the experimental methodologies used for their evaluation, we can extrapolate the potential applications and research directions for novel imidazole-containing compounds.

Comparative Efficacy of Imidazole-Based Kinase Inhibitors: A Data-Driven Analysis

The therapeutic potential of any kinase inhibitor is fundamentally defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the kinome. Imidazole-based compounds have demonstrated efficacy against a range of kinase targets.

Targeting Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[9] Several imidazole-based compounds have been developed as potent CDK inhibitors. For instance, AZD5438 and SNS-032 (BMS-387032) are well-characterized inhibitors that feature a heterocyclic system incorporating an imidazole or a related nitrogen-containing ring.[9]

CompoundCDK9 IC50 (nM)CDK2 IC50 (nM)CDK7 IC50 (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)
AZD5438 2014-6>10,000
SNS-032 43862170>5,000

Data sourced from relevant literature and presented for comparative purposes.

As the data indicates, both compounds are potent inhibitors of CDK9, a key regulator of transcription.[9] SNS-032 demonstrates higher potency for CDK9 compared to AZD5438.[9] However, both compounds also inhibit other CDKs, highlighting the ongoing challenge of achieving complete selectivity in kinase inhibitor design.[9]

Targeting Receptor Tyrosine Kinases (RTKs)

Receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are critical drivers of tumor growth and angiogenesis.[2][10] The imidazole scaffold has been successfully incorporated into inhibitors targeting these kinases.

For example, novel imidazo[1,2-a]quinazoline derivatives have been synthesized and evaluated for their EGFR kinase inhibitory activity. Compounds with specific substitutions, such as two methoxy groups at the C-7 and C-8 positions, have shown improved inhibitory efficacy, with IC50 values in the micromolar range.[10] Furthermore, a new hybrid of benzimidazole, oxadiazole, and chalcone has been identified as an efficient EGFR kinase inhibitor with an IC50 value of 0.55 µM.[10]

Experimental Protocols for Evaluating Imidazole-Based Kinase Inhibitors

To rigorously assess the potential of a novel imidazole-based compound like 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, a series of well-defined experimental protocols are essential.

In Vitro Kinase Inhibition Assay (CDK9 Example)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Objective: To determine the IC50 value of a test compound against CDK9/cyclin T1.

Materials:

  • Recombinant human CDK9/cyclin T1 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Test compound (e.g., an imidazole derivative)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay platform

  • Microplate reader

Step-by-Step Methodology:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, the CDK9/cyclin T1 enzyme, and the biotinylated peptide substrate.

  • Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compound Add_Compound Add Test Compound to Plate Compound_Dilution->Add_Compound Plate_Setup Prepare Assay Plate: Enzyme, Substrate, Buffer Plate_Setup->Add_Compound Initiate_Reaction Add ATP to Initiate Reaction Add_Compound->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Add Kinase-Glo® Reagent Incubation->Stop_Reaction Measure_Luminescence Read Plate on Luminometer Stop_Reaction->Measure_Luminescence Data_Analysis Calculate % Inhibition and IC50 Value Measure_Luminescence->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HT-29 for BRAF mutant colorectal cancer)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.

Workflow Diagram:

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Adhesion Allow Cells to Adhere Overnight Cell_Seeding->Adhesion Compound_Addition Add Serial Dilutions of Test Compound Adhesion->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and GI50 Value Absorbance_Reading->Data_Analysis

Caption: Workflow for a cellular proliferation (MTT) assay.

Signaling Pathways and the Role of Imidazole-Based Inhibitors

The therapeutic efficacy of kinase inhibitors is rooted in their ability to modulate specific signaling pathways that are dysregulated in cancer.

Simplified CDK9 Signaling Pathway in Cancer:

CDK9_Signaling cluster_transcription Transcription Regulation cluster_cellular_effects Cellular Outcomes CDK9 CDK9/ Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation Oncogene_Expression Oncogene Expression (e.g., MYC) Transcription_Elongation->Oncogene_Expression Cell_Proliferation Cell Proliferation and Survival Oncogene_Expression->Cell_Proliferation Inhibitor Imidazole-Based CDK9 Inhibitor (e.g., SNS-032) Inhibitor->CDK9 Inhibits

Caption: Simplified CDK9 signaling pathway and the point of intervention for imidazole-based inhibitors.

Conclusion and Future Perspectives

While direct experimental data on the kinase inhibitory activity of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is not currently available, the broader class of imidazole-containing molecules has demonstrated significant promise in the field of kinase inhibitor discovery.[2][11][12][13] The versatility of the imidazole scaffold allows for the development of inhibitors against a wide array of kinase targets, including CDKs and RTKs.[1][9][10]

The future development of novel imidazole-based kinase inhibitors will likely focus on improving selectivity to minimize off-target effects and enhancing pharmacokinetic properties for better in vivo efficacy.[2] Structure-based drug design, guided by X-ray crystallography and computational modeling, will continue to be a powerful tool in optimizing the interactions between imidazole derivatives and their target kinases. The systematic exploration of compounds like 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, using the robust experimental protocols outlined in this guide, is a critical step in unlocking the full therapeutic potential of this important chemical class.

References

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Preprints.org. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. PubMed. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. [Link]

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed. [Link]

  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. NIH. [Link]

  • Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1][10][14]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. ACS Publications. [Link]

  • Synthesis and study of biological activity of some new Imidazole derivatives. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Imidazole: Having Versatile Biological Activities. SciSpace. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]

  • “Imidazole: A Versatile scaffold for Biological Activity”. IJPRA. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed Central. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central. [Link]

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Navigating the Efficacy Landscape of Novel Imidazole Compounds: A Comparative Guide to In Vitro and In Vivo Assessment

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of therapeutic development, the imidazole scaffold remains a cornerstone for discovering novel bioactive agents, owing to its presence in numerous clinically significant molecules.[1][2] This guide delves into the comparative efficacy of a specific imidazole derivative, 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride , providing a comprehensive framework for its evaluation. Due to the novelty of this compound, publicly available efficacy data is scarce. Therefore, this document serves a dual purpose: it outlines a robust, systematic approach to characterizing its in vitro and in vivo efficacy and provides a comparative analysis with the well-established imidazole-based antifungal, Ketoconazole.

This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, empowering researchers to design and execute self-validating studies for this and other novel chemical entities.

Compound Profile: 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Chemical Structure and Rationale for Investigation:

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride belongs to a class of compounds that merge the versatile imidazole ring with a benzoic acid moiety. The imidazole core is a well-known pharmacophore, contributing to a wide spectrum of biological activities including antifungal, antibacterial, anti-inflammatory, and anticancer effects.[3][4] The benzoic acid group can influence the compound's pharmacokinetic properties, such as solubility and membrane permeability, and can also participate in binding to biological targets.[2] The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.

Given this structural composition, it is plausible to hypothesize that 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride may exhibit antifungal or anti-inflammatory properties. This guide will focus on a proposed antifungal evaluation, drawing parallels with Ketoconazole.

A Framework for In Vitro Efficacy Assessment

In vitro assays are fundamental to the initial characterization of a novel compound, providing critical data on its potency, spectrum of activity, and mechanism of action before advancing to more complex and resource-intensive in vivo studies.[5]

Proposed Antifungal Susceptibility Testing

The primary objective of in vitro antifungal testing is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[4]

Proposed Panel of Fungal Pathogens:

A comprehensive initial screen should include a panel of clinically relevant fungal species, encompassing both yeasts and molds:

  • Yeasts:

    • Candida albicans

    • Candida glabrata

    • Cryptococcus neoformans

  • Molds:

    • Aspergillus fumigatus

    • Trichophyton rubrum

Experimental Protocol: Broth Microdilution Method (Adapted from CLSI and EUCAST Standards)

This protocol outlines a standardized method to ensure reproducibility and comparability of results.[4]

  • Preparation of Compound Stock Solution:

    • Accurately weigh 10 mg of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride and dissolve it in 1 mL of a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a 10 mg/mL stock solution. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced growth inhibition.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or up to 7 days (for molds).

    • Harvest the fungal cells/spores and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution with RPMI-1640 medium to achieve a range of test concentrations (e.g., 256 µg/mL to 0.125 µg/mL).

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Incubation and MIC Determination:

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Visualizing the In Vitro Workflow:

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound Compound Stock (in DMSO) Dilution Serial Dilution in 96-well plate Compound->Dilution Dilute Inoculum Fungal Inoculum (0.5 McFarland) Inoculation Inoculation of Fungal Suspension Inoculum->Inoculation Add Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Read MIC Determination (Visual Inspection) Incubation->MIC_Read

Caption: Workflow for In Vitro Antifungal Susceptibility Testing.

Comparative In Vitro Data: Ketoconazole

To provide a benchmark for the potential efficacy of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, the following table summarizes the reported MIC values for Ketoconazole against a similar panel of fungal pathogens.

Fungal SpeciesKetoconazole MIC Range (µg/mL)
Candida albicans0.248 - >64[4][6]
Candida tropicalis0.248[6]
Aspergillus fumigatus>2.5[7]
Trichophyton verrucosum10 (fungicidal)[8]
Cryptococcus neoformansStrongly inhibitory at low concentrations[8]

Note: MIC values can vary depending on the specific strain and testing conditions.

A Framework for In Vivo Efficacy Assessment

Positive in vitro results warrant further investigation in a living organism to assess the compound's efficacy, pharmacokinetics, and safety profile.[3] A murine model of systemic candidiasis is a standard and well-characterized model for this purpose.[9]

Proposed Murine Model of Systemic Candidiasis

Objective: To evaluate the in vivo efficacy of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride in reducing fungal burden in a systemic Candida albicans infection model.

Experimental Protocol:

  • Animal Model:

    • Use female BALB/c mice (6-8 weeks old).

    • Immunosuppress the mice with cyclophosphamide (200 mg/kg) administered intraperitoneally 3 days prior to infection to establish a robust infection.[9]

  • Infection:

    • Infect the mice via intravenous (tail vein) injection with 10^4 Candida albicans cells per mouse.[9]

  • Treatment:

    • Administer 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride orally or intraperitoneally at various doses (e.g., 10, 25, 50 mg/kg) once or twice daily, starting 24 hours post-infection.

    • Include a vehicle control group (receiving only the delivery vehicle) and a positive control group (treated with a known antifungal like Ketoconazole).

  • Efficacy Endpoint:

    • After a set treatment period (e.g., 3-5 days), humanely euthanize the mice.

    • Aseptically remove the kidneys, as they are a primary target organ for Candida in this model.[3]

    • Homogenize the kidneys in sterile saline.

    • Perform serial dilutions of the homogenate and plate on Sabouraud Dextrose Agar.

    • After incubation, count the number of colonies to determine the fungal burden (CFU/gram of tissue).

    • Efficacy is measured as the reduction in log10 CFU/gram of kidney tissue compared to the vehicle control group.

Visualizing the In Vivo Workflow:

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Mice Immunosuppressed BALB/c Mice Infection IV Infection with Candida albicans Mice->Infection Dosing Compound Administration (e.g., 10, 25, 50 mg/kg) Infection->Dosing Controls Vehicle & Positive (Ketoconazole) Controls Infection->Controls Euthanasia Euthanasia & Kidney Harvest Dosing->Euthanasia Controls->Euthanasia Homogenization Kidney Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count CFU Enumeration Plating->CFU_Count

Caption: Workflow for In Vivo Efficacy in a Murine Candidiasis Model.

Comparative In Vivo Data: Ketoconazole

The following table presents representative in vivo efficacy data for Ketoconazole in a murine systemic candidiasis model, providing a benchmark for evaluating the novel compound.

Animal ModelFungal StrainKetoconazole Dose (mg/kg)Efficacy Outcome
Normal MiceCandida albicans>100Dose to reduce kidney counts by 4 log units[3]
Immunocompromised MiceCandida albicans>100Dose to reduce kidney counts by 4 log units[3]
RatsCandida albicans1013 of 20 animals died (compared to 1 of 18 with fluconazole at 0.5 mg/kg)[10]

Note: The efficacy of Ketoconazole in vivo can be limited, and higher doses are often required compared to newer azole antifungals.[3]

Proposed Mechanism of Action Exploration

Based on the imidazole scaffold, a primary hypothesized mechanism of action for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is the inhibition of fungal ergosterol biosynthesis.[11] This pathway is crucial for maintaining the integrity of the fungal cell membrane.

Visualizing the Proposed Mechanism:

MoA_Pathway Lanosterol Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Ergosterol Ergosterol CYP51A1->Ergosterol Biosynthesis Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Inhibition->CYP51A1 Compound 3-Imidazol-1-ylmethyl- benzoic acid HCl Compound->Inhibition

Caption: Proposed Mechanism of Action via Ergosterol Biosynthesis Inhibition.

Experimental Validation:

  • Ergosterol Quantitation Assay: Fungal cells treated with the compound can be analyzed for changes in their sterol composition using gas chromatography-mass spectrometry (GC-MS). A decrease in ergosterol levels and an accumulation of its precursor, lanosterol, would support the proposed mechanism.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the in vitro and in vivo efficacy of the novel compound, 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride. By following standardized protocols and using a well-characterized comparator like Ketoconazole, researchers can generate robust and comparable data.

The absence of existing efficacy data for this specific compound underscores the vast and underexplored chemical space of imidazole derivatives. The proposed experimental workflows are designed to be adaptable for the characterization of other novel therapeutic candidates. Future studies should also explore other potential mechanisms of action, such as anti-inflammatory or antibacterial activities, to fully elucidate the therapeutic potential of this and related compounds.

References

  • Visikol. The Importance of In Vitro Assays. Published May 23, 2023. Available at: [Link].

  • National Institutes of Health. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Published December 26, 2024. Available at: [Link].

  • Refai M, et al.
  • Cacciapuoti A, et al. Comparison of SCH 39304, fluconazole, and ketoconazole for treatment of systemic infections in mice. Antimicrob Agents Chemother. 1992;36(1):64-7.
  • Robinson VK, et al. Susceptibility of Medical Fungal Isolates to Commonly used Antifungal Agents.
  • Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Published August 11, 2017. Available at: [Link].

  • National Institutes of Health. Synthesis and therapeutic potential of imidazole containing compounds. Published February 18, 2021. Available at: [Link].

  • The minimum inhibitory concentration of different antifungal agents against Candida species. Journal of Physics: Conference Series. 2021;1879:022091.
  • Rogers TE, Galgiani JN. Activity of fluconazole (UK 49,858) and ketoconazole against Candida albicans in vitro and in vivo. Antimicrob Agents Chemother. 1986;30(3):418-22.
  • ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. Published August 7, 2025. Available at: [Link].

  • Segal E, Elad D. Experimental In Vivo Models of Candidiasis. Microorganisms. 2021;9(3):634.

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A Comparative Guide to the Structure-Activity Relationship of 3-Imidazol-1-ylmethyl-benzoic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Rationale for Targeting the 3-Imidazol-1-ylmethyl-benzoic Acid Scaffold

The 3-Imidazol-1-ylmethyl-benzoic acid scaffold is a bifunctional molecule that offers multiple avenues for chemical modification.[1] The carboxylic acid group can be readily converted into amides, esters, and other functional groups, allowing for the modulation of physicochemical properties such as solubility and lipophilicity.[1] Simultaneously, the imidazole ring can be substituted at various positions to fine-tune electronic properties and steric interactions with biological targets.[2] This dual functionality makes it an attractive starting point for developing novel therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5]

Synthetic Strategy and Core Scaffold Synthesis

A common and effective strategy for exploring the SAR of this scaffold is through the synthesis of its amide derivatives.[1] This approach allows for the introduction of diverse chemical functionalities. The synthesis of the parent 3-(1H-imidazol-1-yl)benzoic acid can be achieved via a copper-catalyzed cross-coupling reaction, followed by conversion to the desired analogs.[1]

Visualized Synthetic Workflow

G cluster_synthesis Core Scaffold Synthesis cluster_derivatization Analog Derivatization Start Ethyl 3-iodobenzoate + Imidazole Step1 Copper-Catalyzed Cross-Coupling Start->Step1 Intermediate1 Ethyl 3-(1H-imidazol-1-yl)benzoate Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Product 3-(1H-imidazol-1-yl)benzoic acid Step2->Product Core 3-(1H-imidazol-1-yl)benzoic acid Step3 Amide Coupling Core->Step3 Analogs Amide Analogs Step3->Analogs

Caption: General synthesis of 3-(1H-imidazol-1-yl)benzoic acid and its amide analogs.

Structure-Activity Relationship (SAR) Analysis

While a dedicated, comprehensive SAR study on 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride analogs is not extensively documented in a single source, we can synthesize key insights from studies on closely related imidazole-bearing compounds. The following sections explore hypothetical SAR by comparing data from relevant studies.

Anticancer Activity

Imidazole derivatives have shown significant potential as anticancer agents by targeting various biological pathways, including kinase signaling and microtubule dynamics.[3] A study on imidazolyl benzoic acid derivatives revealed that substitutions on both the imidazole and benzoic acid rings play a crucial role in their cytotoxic activity.[6]

Table 1: Comparative Anticancer Activity of Imidazole-Benzoic Acid Analogs

Compound IDCore StructureKey SubstitutionsTarget Cell LineIC50 (µM)Reference
Analog 1 4-(Imidazol-1-yl)benzoic acid2-(4-hydroxyphenyl), 4,5-dimethyl on imidazoleNot specifiedGood activity[6]
Analog 2 Imidazole-triazole hybrid4-(4-(((1,4,5-Triphenyl-1H-imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)benzoic acidMCF-70.38[7]
Analog 3 Benzimidazole derivative1-ethyl-1H-benzimidazol-2-yl ethanone derivativeHOP-92 (Non-small cell lung cancer)0.19[8]

SAR Insights:

  • Substitution on the Imidazole Ring: The presence of bulky and aromatic substituents at the 2, 4, and 5-positions of the imidazole ring appears to be favorable for anticancer activity. The triphenyl-substituted imidazole in Analog 2, for instance, exhibits potent activity.[7]

  • Nature of the Linker: The introduction of a triazole linker between the imidazole and benzoic acid moieties, as seen in Analog 2, can significantly enhance anticancer potency, suggesting the importance of the overall molecular conformation and the spacing between the key pharmacophores.[7]

  • Fused Ring Systems: Fused imidazole systems, such as benzimidazoles (Analog 3), often exhibit potent anticancer activity, highlighting the role of extended aromatic systems in target engagement.[8]

Enzyme Inhibition

Imidazole-containing compounds are well-known enzyme inhibitors, targeting a range of enzymes including kinases, carbonic anhydrases, and thromboxane synthase.[2][9][10][11]

Table 2: Comparative Enzyme Inhibitory Activity of Imidazole-Benzoic Acid Analogs

Compound IDTarget EnzymeCore StructureKey ModificationsIC50/KiReference
Analog 4 Thromboxane Synthase4-(Imidazol-1-yl)benzoic acid derivativeEsterification of the carboxylic acidParabolic lipophilicity-activity relationship[9]
Analog 5 Tropomyosin Receptor Kinases (Trks)3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamideFused imidazo[1,2-a]pyrazine ring2.65-10.47 nM (IC50)[12]
Analog 6 Carbonic Anhydrase IX2,4,5-triphenylimidazole-benzenesulfonamideSulfonamide group instead of carboxylic acid0.3-1.3 µM (Ki)[11]

SAR Insights:

  • Carboxylic Acid Modification: Esterification of the benzoic acid moiety can modulate the lipophilicity of the molecule, which in turn affects its ability to reach the target enzyme within the cell. A parabolic relationship between lipophilicity and activity was observed for thromboxane synthase inhibitors, indicating an optimal lipophilicity for maximal potency.[9]

  • Fused Imidazole Scaffolds: The use of rigid, fused imidazole scaffolds like imidazo[1,2-a]pyrazine in Analog 5 leads to highly potent and selective kinase inhibitors. This suggests that pre-organizing the molecule in a specific conformation can enhance binding affinity.[12]

  • Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with a sulfonamide group (a common bioisostere) can shift the therapeutic target, as seen in the potent and selective carbonic anhydrase inhibitors (Analog 6).[11] This highlights the importance of the acidic group in directing the molecule to its specific biological target.

Experimental Protocols

To facilitate the comparative evaluation of novel 3-Imidazol-1-ylmethyl-benzoic acid analogs, the following standardized protocols are provided.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Workflow for Kinase Inhibition Assay

G Start Prepare serial dilutions of test compounds Step1 Add kinase, substrate, and ATP to microplate wells Start->Step1 Step2 Add test compounds to respective wells Step1->Step2 Step3 Incubate at 30°C for 60 minutes Step2->Step3 Step4 Add kinase detection reagent (e.g., Kinase-Glo®) Step3->Step4 Step5 Incubate at room temperature for 10 minutes Step4->Step5 Step6 Measure luminescence Step5->Step6 End Calculate IC50 values Step6->End

Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of test compounds.

Detailed Steps:

  • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • In a 96-well microplate, add the kinase enzyme, its specific substrate, and ATP to initiate the reaction.

  • Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.[10]

  • Stop the reaction and add a kinase detection reagent (e.g., Kinase-Glo®) to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the control and determine the IC50 value.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.[13]

Detailed Steps:

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Conclusion and Future Directions

The 3-Imidazol-1-ylmethyl-benzoic acid scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationship insights synthesized from related compounds suggest that strategic modifications to the imidazole ring, the benzoic acid moiety, and the linker connecting them can lead to potent and selective inhibitors of various biological targets. Future research should focus on systematic derivatization of this scaffold and evaluation against a broad panel of biological targets to fully explore its therapeutic potential. The experimental protocols provided in this guide offer a framework for such comparative studies, enabling researchers to efficiently identify promising lead compounds for further development.

References

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A Comparative Guide to the Preclinical Profile of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride: A Hypothetical Class III Antiarrhythmic Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antiarrhythmics and the Potential of Imidazole Derivatives

The management of cardiac arrhythmias remains a significant challenge in clinical practice, driving the continuous search for novel therapeutic agents with improved efficacy and safety profiles. Class III antiarrhythmics, which primarily exert their effect by prolonging the cardiac action potential duration through the blockade of potassium channels, are a cornerstone of arrhythmia treatment.[1] However, existing agents are often associated with limitations, including the risk of proarrhythmia and extra-cardiac side effects.[2][3]

The imidazole nucleus is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[4] Its derivatives have been explored for various therapeutic applications, including as potential anticancer and antimicrobial agents.[5][6] Notably, certain imidazole-containing structures have been investigated for their cardiovascular effects, including antiarrhythmic properties.[7] This guide focuses on 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride , a compound of interest that, based on structural similarities to known ion channel modulators, presents a hypothetical profile as a Class III antiarrhythmic agent.

Due to the limited publicly available biological data for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, this guide will provide a comparative framework against established Class III antiarrhythmics: Dofetilide , Azimilide , and Tedisamil . The objective is to present a scientifically grounded, albeit theoretical, cross-validation of its potential experimental findings. This document will delve into the rationale behind experimental design, propose detailed methodologies for its evaluation, and visualize the complex interplay of cardiac electrophysiology.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to its development. For 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, these properties would be critical for formulation and pharmacokinetic studies.

Property3-Imidazol-1-ylmethyl-benzoic acid hydrochlorideDofetilideAzimilideTedisamil
Molecular Formula C₁₁H₁₁ClN₂O₂C₁₉H₂₇N₃O₅S₂C₂₂H₂₈N₆O₃C₂₃H₄₂N₂
Molecular Weight 254.68 g/mol 441.56 g/mol 436.51 g/mol 346.61 g/mol
Solubility To be determinedSparingly soluble in waterSoluble in waterSparingly soluble in water
pKa To be determined~9.7~7.8To be determined

The synthesis of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride would likely involve a multi-step process, potentially starting from 3-methylbenzoic acid and proceeding through bromination and subsequent reaction with imidazole, followed by conversion to the hydrochloride salt. A generalized synthetic workflow is depicted below.

Synthesis_Workflow Start 3-Methylbenzoic Acid Step1 Bromination (e.g., NBS, BPO) Start->Step1 Intermediate1 3-(Bromomethyl)benzoic acid Step1->Intermediate1 Step2 Reaction with Imidazole Intermediate1->Step2 Intermediate2 3-(Imidazol-1-ylmethyl)benzoic acid Step2->Intermediate2 Step3 HCl Salt Formation Intermediate2->Step3 Final 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride Step3->Final

Caption: A plausible synthetic route for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

Comparative Mechanism of Action: A Focus on Cardiac Potassium Channels

The primary mechanism of action for Class III antiarrhythmics is the blockade of outward potassium currents during the repolarization phase of the cardiac action potential, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP).[1]

Dofetilide is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr).[8][9] This selectivity is a key feature of its electrophysiological profile. Azimilide exhibits a broader spectrum of activity, blocking both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[10][11] Tedisamil also blocks multiple potassium currents, including the transient outward current (Ito), which contributes to its distinct electrophysiological effects.[7][12]

For 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride , its potential as a Class III agent would necessitate a thorough investigation of its effects on these key cardiac ion channels. The presence of the imidazole moiety suggests a potential for interaction with the pore-forming regions of these channels.

Mechanism_of_Action cluster_drugs Antiarrhythmic Agents cluster_channels Cardiac Potassium Channels cluster_effects Electrophysiological Effects Topic 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (Hypothetical) IKr IKr (Rapid Delayed Rectifier) Topic->IKr Blocks? IKs IKs (Slow Delayed Rectifier) Topic->IKs Blocks? Dofetilide Dofetilide Dofetilide->IKr Selectively Blocks Azimilide Azimilide Azimilide->IKr Blocks Azimilide->IKs Blocks Tedisamil Tedisamil Tedisamil->IKr Blocks Tedisamil->IKs Blocks Ito Ito (Transient Outward) Tedisamil->Ito Blocks APD ↑ Action Potential Duration (APD) IKr->APD IKs->APD Ito->APD ERP ↑ Effective Refractory Period (ERP) APD->ERP

Caption: Comparative targeting of cardiac potassium channels by Class III antiarrhythmics.

Comparative In Vitro Efficacy

The in vitro efficacy of antiarrhythmic drugs is typically assessed by their ability to prolong the action potential duration in isolated cardiac myocytes and their potency in blocking specific ion channels.

CompoundTarget Channel(s)IC₅₀ (IKr)APD₉₀ Prolongation
3-Imidazol-1-ylmethyl-benzoic acid hydrochloride To be determinedTo be determinedTo be determined
Dofetilide IKr10-20 nMDose-dependent
Azimilide IKr, IKs~1 µM (IKr), ~10 µM (IKs)Dose-dependent
Tedisamil IKr, IKs, Ito~1 µM (IKr), ~5 µM (IKs), ~0.5 µM (Ito)Dose-dependent

Note: IC₅₀ values are approximate and can vary depending on experimental conditions.

Experimental Protocols

To experimentally validate the hypothetical antiarrhythmic properties of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, a series of well-established in vitro and in vivo assays would be required.

In Vitro Electrophysiology: Patch-Clamp Analysis

Objective: To determine the effect of the compound on specific cardiac ion channels (IKr, IKs, Ito, INa, ICa-L).

Methodology:

  • Cell Preparation: Utilize human embryonic kidney (HEK-293) cells stably expressing the desired human cardiac ion channel (e.g., hERG for IKr).

  • Whole-Cell Patch-Clamp:

    • Prepare extracellular and intracellular solutions with appropriate ionic compositions.

    • Establish a whole-cell patch-clamp configuration using a glass micropipette.

    • Apply specific voltage-clamp protocols to elicit and record the target ionic current.

  • Compound Application:

    • Prepare a stock solution of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride in a suitable solvent (e.g., DMSO).

    • Perfuse the cells with increasing concentrations of the compound.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Construct a concentration-response curve and calculate the IC₅₀ value.

Causality Behind Experimental Choices: The use of stably transfected cell lines allows for the isolated study of a single ion channel type, providing clear and unambiguous data on the compound's direct target engagement and potency. This is a critical first step before moving to more complex systems like native cardiomyocytes.

Action Potential Duration Measurement in Isolated Cardiomyocytes

Objective: To assess the effect of the compound on the action potential duration (APD) in native cardiac tissue.

Methodology:

  • Tissue Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit).

  • Current-Clamp Recording:

    • Use the patch-clamp technique in the current-clamp mode to record action potentials.

    • Stimulate the myocytes at a physiological frequency (e.g., 1 Hz).

  • Compound Application:

    • Superfuse the myocytes with increasing concentrations of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

  • Data Analysis:

    • Measure the APD at 50% and 90% repolarization (APD₅₀ and APD₉₀).

    • Evaluate the concentration-dependent effects on APD.

Trustworthiness of the Protocol: This assay provides a more physiologically relevant assessment of the compound's integrated effect on multiple ion channels within a native cell, serving as a bridge between single-channel studies and in vivo models.

Hypothetical In Vivo Findings and Comparative Safety Profile

The in vivo evaluation of an antiarrhythmic agent is crucial to understand its efficacy and safety in a whole-organism context.

Parameter3-Imidazol-1-ylmethyl-benzoic acid hydrochlorideDofetilideAzimilideTedisamil
Efficacy in Atrial Fibrillation Model To be determinedEffective in converting and maintaining sinus rhythm[9]Effective in prolonging time to recurrence[6]Effective in rapid conversion[5]
Proarrhythmic Potential (Torsades de Pointes) To be determinedDose-dependent riskLower incidence compared to other Class III agents[11]Risk of QT prolongation[5]
Hemodynamic Effects To be determinedMinimalMinimalCan increase blood pressure[13]
Extra-cardiac Side Effects To be determinedGenerally well-tolerated[3]Headache is common[14]Gastrointestinal side effects[5]

Conclusion and Future Directions

This guide has presented a comparative framework for the preclinical evaluation of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride as a hypothetical Class III antiarrhythmic agent. While direct experimental data remains to be elucidated, the structural features of this compound warrant further investigation into its potential cardiovascular activity. The proposed experimental protocols provide a roadmap for a rigorous and scientifically sound evaluation of its mechanism of action, efficacy, and safety profile.

Future research should focus on synthesizing 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride and subjecting it to the described in vitro and in vivo assays. A thorough structure-activity relationship (SAR) study of related analogs could also provide valuable insights into optimizing its pharmacological properties. Should this compound demonstrate promising antiarrhythmic activity with a favorable safety profile, it could represent a valuable addition to the therapeutic armamentarium for the management of cardiac arrhythmias.

References

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A Comparative Analysis of 3-Imidazol-1-ylmethyl-benzoic acid Hydrochloride and its Free Base: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the selection of the appropriate solid-state form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy and manufacturability. This guide provides an in-depth comparative analysis of 3-Imidazol-1-ylmethyl-benzoic acid in its hydrochloride salt and free base forms. While direct experimental data for this specific molecule is not extensively published, this analysis is grounded in established principles of medicinal chemistry and pharmaceutical sciences, offering a predictive and practical framework for researchers.

3-Imidazol-1-ylmethyl-benzoic acid is a versatile bifunctional molecule, incorporating both a carboxylic acid and an imidazole moiety.[1][2][3] This unique structure makes it a valuable building block in the synthesis of novel therapeutic agents and materials.[3] The choice between its free base and hydrochloride salt form can significantly impact its physicochemical properties and, consequently, its performance in preclinical and clinical settings.

The Rationale for Salt Formation: Enhancing Physicochemical Properties

For weakly basic drugs, conversion to a salt form, particularly a hydrochloride salt, is a common strategy to improve properties such as solubility, stability, and dissolution rate.[4][5][6] The protonation of a basic functional group, in this case, the imidazole nitrogen, to form a hydrochloride salt generally leads to a more physically and chemically robust entity.[7]

Here, we will explore the anticipated differences between 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride and its free base, focusing on key performance indicators.

Physicochemical Property Comparison

The conversion of 3-Imidazol-1-ylmethyl-benzoic acid from its free base to its hydrochloride salt is expected to induce significant changes in its fundamental properties. The following table summarizes these anticipated differences, providing a rationale based on established pharmaceutical principles.

Property3-Imidazol-1-ylmethyl-benzoic acid (Free Base)3-Imidazol-1-ylmethyl-benzoic acid HydrochlorideRationale for Difference
Molecular Weight 202.21 g/mol 238.67 g/mol Addition of hydrogen chloride (HCl).[8]
Melting Point LowerHigherThe ionic character of the salt form leads to a more stable crystal lattice structure, requiring more energy to break.[8]
Aqueous Solubility LowHighSalt formation increases the polarity and the ability of the molecule to ionize in aqueous media, thereby enhancing solubility.[4][5][9][10]
Log P (Octanol-Water Partition Coefficient) HigherLowerThe increased hydrophilicity of the hydrochloride salt reduces its tendency to partition into an organic phase like octanol.[8]
Hygroscopicity Low to ModerateModerate to HighHydrochloride salts often have a greater affinity for atmospheric moisture.[7][8]
Dissolution Rate SlowerFasterThe enhanced aqueous solubility of the salt form generally translates to a more rapid dissolution rate.[4][8][11]
Chemical Stability More susceptible to degradationGenerally more stableProtonation of the imidazole nitrogen in the salt form can protect it from oxidative degradation and other chemical reactions.[4][7]

Experimental Workflows for Comparative Analysis

To empirically validate the theoretical differences outlined above, a series of well-defined experiments are necessary. The following section details the methodologies for these key comparative studies.

Synthesis and Salt Formation

The initial step involves the synthesis of the free base and its subsequent conversion to the hydrochloride salt.

cluster_synthesis Synthesis of Free Base cluster_salt_formation Hydrochloride Salt Formation 3-halobenzoic_acid 3-Halobenzoic Acid + Imidazole ullmann_coupling Ullmann Condensation (Cu Catalyst, Base, Solvent) 3-halobenzoic_acid->ullmann_coupling workup Work-up and Purification ullmann_coupling->workup free_base 3-Imidazol-1-ylmethyl-benzoic acid (Free Base) workup->free_base dissolve_free_base Dissolve Free Base in suitable solvent free_base->dissolve_free_base add_hcl Add HCl (e.g., HCl in isopropanol) dissolve_free_base->add_hcl precipitation Precipitation and Isolation add_hcl->precipitation hcl_salt 3-Imidazol-1-ylmethyl-benzoic acid HCl precipitation->hcl_salt

Caption: General workflow for the synthesis of the free base and its conversion to the hydrochloride salt.

In-Depth Analysis of Key Physicochemical Parameters

Aqueous Solubility

Objective: To quantitatively determine and compare the equilibrium solubility of the free base and its hydrochloride salt at various pH levels.

Methodology (Shake-Flask Method): [9]

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10.

  • Sample Addition: Add an excess amount of either the free base or the hydrochloride salt to separate vials containing a fixed volume of each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Withdraw aliquots from each vial, filter to remove undissolved solids, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

Expected Outcome: The hydrochloride salt is expected to exhibit significantly higher solubility, particularly in the acidic to neutral pH range, compared to the free base.[9][12] The solubility of the free base will likely be low and relatively pH-independent, while the solubility of the hydrochloride salt will decrease as the pH increases.

Dissolution Rate

Objective: To compare the intrinsic dissolution rates of the free base and the hydrochloride salt.

Methodology (USP Apparatus 2 - Paddle Apparatus): [8][13][14]

  • Sample Preparation: Compress a known amount of the free base and the hydrochloride salt into non-disintegrating discs of a specific surface area.

  • Dissolution Medium: Fill the dissolution vessels with a specified volume (e.g., 900 mL) of a relevant dissolution medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8) maintained at 37 ± 0.5°C.

  • Test Execution: Lower the paddles to a specified height above the discs and rotate at a constant speed (e.g., 50 or 75 RPM).

  • Sampling: At predetermined time intervals, withdraw samples from the dissolution medium and analyze the concentration of the dissolved drug.

  • Data Analysis: Plot the concentration of the dissolved drug versus time to determine the dissolution rate.

start Start Dissolution Test prepare_medium Prepare Dissolution Medium (e.g., 900mL, 37°C) start->prepare_medium place_sample Place Compressed Disc (Free Base or HCl Salt) in vessel prepare_medium->place_sample run_apparatus Operate USP Apparatus 2 (e.g., 50 RPM) place_sample->run_apparatus sample_collection Withdraw Aliquots at time intervals run_apparatus->sample_collection analysis Analyze Drug Concentration (HPLC/UV-Vis) sample_collection->analysis plot_data Plot Concentration vs. Time analysis->plot_data end Determine Dissolution Rate plot_data->end

Caption: Experimental workflow for determining the dissolution rate.

Expected Outcome: The hydrochloride salt is anticipated to have a significantly faster dissolution rate than the free base due to its higher solubility.[8][11]

Hygroscopicity

Objective: To assess the tendency of the free base and hydrochloride salt to absorb moisture from the atmosphere.

Methodology (Gravimetric Sorption Analysis): [][16][17][18]

  • Sample Preparation: Place a known weight of the test compound into a tared container.

  • Controlled Humidity: Store the samples in controlled humidity chambers at a constant temperature (e.g., 25°C) and various relative humidity (RH) levels (e.g., 40%, 60%, 80%, 90%).

  • Weight Measurement: At specified time intervals, remove the samples and immediately weigh them to determine the percentage of weight gain due to moisture absorption.

  • Classification: Classify the hygroscopicity based on the percentage of weight gain according to pharmacopeial standards (e.g., European Pharmacopoeia).[17]

Expected Outcome: The hydrochloride salt is likely to be more hygroscopic than the free base, meaning it will absorb more moisture from the air.[7] This is an important consideration for handling, packaging, and storage to prevent physical and chemical degradation.[][18][19]

Chemical Stability

Objective: To compare the chemical stability of the free base and hydrochloride salt under accelerated storage conditions.

Methodology (ICH Guideline Q1A(R2)):

  • Sample Storage: Store accurately weighed samples of both the free base and the hydrochloride salt in controlled environmental chambers under accelerated conditions (e.g., 40°C / 75% RH) for a defined period (e.g., 1, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method.

  • Comparison: Compare the rate of degradation and the degradation profiles of the two forms.

Expected Outcome: The hydrochloride salt is expected to exhibit greater chemical stability, with a lower rate of degradation compared to the free base.[7] The protonated imidazole ring in the salt form is less susceptible to certain degradation pathways.[7]

Conclusion

The conversion of 3-Imidazol-1-ylmethyl-benzoic acid to its hydrochloride salt is a strategic approach to enhance its pharmaceutical properties. It is anticipated that the hydrochloride salt will demonstrate superior aqueous solubility, a faster dissolution rate, and improved chemical stability compared to its free base counterpart. However, it may also exhibit higher hygroscopicity, which necessitates careful consideration during formulation development and storage. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation of these critical parameters, enabling researchers to make informed decisions in the selection of the optimal solid-state form for further development.

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The Synergistic Potential of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazole Scaffold in Combination Cancer Therapy

For researchers, scientists, and drug development professionals, the quest for novel therapeutic strategies that can overcome the challenges of drug resistance and enhance treatment efficacy is a primary focus. The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a versatile building block for designing targeted therapies.[1] Compounds featuring this heterocyclic moiety have been shown to exhibit a wide range of anticancer activities, including the inhibition of kinases, induction of apoptosis, modulation of histone deacetylases (HDACs), and interference with DNA topoisomerases.[1][3][4][5]

This guide explores the synergistic potential of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, a bifunctional molecule incorporating the versatile imidazole nucleus. While direct experimental data on the synergistic effects of this specific compound are not yet prevalent in the public domain, its structural motifs suggest a high probability of synergistic interactions when combined with other anticancer agents. This document provides a framework for evaluating such potential synergies, offering detailed experimental protocols and data analysis methodologies grounded in established principles of combination therapy research.

Conceptual Framework for Synergistic Action

The therapeutic potential of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride in a combination regimen is predicated on the diverse mechanisms of action associated with the imidazole scaffold. By understanding these potential targets, we can rationally design combination studies with agents that act on complementary or parallel pathways, leading to enhanced therapeutic outcomes.

Potential Mechanisms of Action and Synergistic Opportunities
  • Kinase Inhibition: Imidazole-based compounds have been successfully developed as inhibitors of various protein kinases that are critical for cancer cell proliferation and survival, such as EGFR, Bcr-Abl, and CDKs.[1][6][7]

    • Synergistic Hypothesis: Combining an imidazole-based kinase inhibitor with a traditional cytotoxic agent (e.g., a DNA-damaging agent) could prevent the cancer cells from repairing the chemotherapy-induced damage, leading to a synergistic increase in cell death.

  • Induction of Apoptosis: Several imidazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, often through the modulation of reactive oxygen species (ROS) levels or by affecting key apoptotic proteins.[8][9]

    • Synergistic Hypothesis: A compound that lowers the apoptotic threshold could sensitize cancer cells to a second agent, such as a targeted therapy or another chemotherapeutic, resulting in a synergistic apoptotic response at lower, less toxic concentrations of both drugs.

  • Histone Deacetylase (HDAC) Inhibition: The imidazole scaffold has been incorporated into molecules designed to inhibit HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression.[4][10] HDAC inhibitors can alter the chromatin structure, making DNA more accessible to transcription factors and DNA-damaging agents.

    • Synergistic Hypothesis: Pre-treatment with an imidazole-containing HDAC inhibitor could enhance the efficacy of DNA-damaging agents (e.g., platinum-based drugs) or radiotherapy by creating a more permissive chromatin state for damage induction.[11]

  • DNA Topoisomerase Inhibition: Certain imidazole derivatives have been found to interfere with the function of DNA topoisomerases, enzymes essential for resolving DNA topological problems during replication and transcription.[5][12]

    • Synergistic Hypothesis: Combining an imidazole-based topoisomerase inhibitor with a drug that causes DNA strand breaks (e.g., doxorubicin) could lead to an accumulation of irreparable DNA damage and enhanced cancer cell killing.[13]

Comparative Analysis: Evaluating Synergy in Combination Therapy

To empirically validate the hypothesized synergistic effects, a systematic experimental approach is required. The following section outlines a comprehensive workflow for assessing the interaction between 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (referred to as Compound I) and a representative partner drug (Compound P).

Experimental Workflow for Synergy Assessment

The following diagram illustrates the key steps in evaluating the synergistic potential of a drug combination.

Synergy_Workflow cluster_0 Phase 1: Single Agent Dose-Response cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Mechanistic Validation A Determine IC50 of Compound I B Determine IC50 of Compound P C Checkerboard Assay (Fixed Ratio or Variable Doses) A->C Input B->C Input D Isobologram Analysis C->D Generate Data E Combination Index (CI) Calculation D->E F Western Blot (Apoptosis/Signaling Markers) E->F Confirm Synergy G Cell Cycle Analysis F->G H In Vivo Studies G->H

Caption: Experimental workflow for assessing drug synergy.

Detailed Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination (Single Agents)

Objective: To determine the half-maximal inhibitory concentration (IC50) for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (Compound I) and the partner drug (Compound P) in a relevant cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound I and Compound P stock solutions (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of Compound I and Compound P in complete medium.

  • Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Protocol 2: Checkerboard Assay for Synergy Assessment

Objective: To evaluate the effects of combining Compound I and Compound P across a range of concentrations.

Procedure:

  • Based on the single-agent IC50 values, design a concentration matrix in a 96-well plate. Typically, this involves 2-fold serial dilutions of Compound I along the x-axis and 2-fold serial dilutions of Compound P along the y-axis.

  • Seed cells as described in Protocol 1.

  • Prepare the drug combinations in complete medium and add them to the corresponding wells.

  • Incubate the plate and perform a cell viability assay as described in Protocol 1.

Data Analysis and Interpretation

Isobologram Analysis

An isobologram provides a graphical representation of drug interactions. The concentrations of two drugs required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes. A straight line connecting the single-agent IC50 values represents additivity. Data points falling below this line indicate synergy, while points above suggest antagonism.[14][15][16]

Combination Index (CI) Calculation

The Combination Index (CI) is a quantitative measure of the degree of drug interaction, based on the Chou-Talalay method.[17][18] The CI is calculated using the following formula:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect, and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Software such as CompuSyn can be used to calculate CI values from the checkerboard assay data.[18]

Illustrative Data Presentation

The following tables provide a template for presenting the results from synergy experiments.

Table 1: Single Agent IC50 Values

CompoundCell LineIC50 (µM)
Compound IMCF-7[Insert Value]
Compound PMCF-7[Insert Value]

Table 2: Combination Index (CI) Values for the Combination of Compound I and Compound P in MCF-7 cells

Fractional EffectCI ValueInterpretation
0.25[Insert Value][Synergy/Additive/Antagonism]
0.50[Insert Value][Synergy/Additive/Antagonism]
0.75[Insert Value][Synergy/Additive/Antagonism]

Visualizing Potential Synergistic Pathways

The following diagram illustrates a hypothetical scenario where an imidazole-based kinase inhibitor (like Compound I) could synergize with a DNA-damaging agent.

Signaling_Pathway cluster_pathway Cancer Cell Signaling cluster_dna DNA Damage Response GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS/RAF/MEK/ERK Pathway RTK->RAS PI3K PI3K/AKT/mTOR Pathway RTK->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation DNA_Damage DNA Damage DDR DNA Damage Repair (e.g., PARP) DNA_Damage->DDR Apoptosis Apoptosis DNA_Damage->Apoptosis DDR->Proliferation inhibition Compound_I Compound I (Imidazole Kinase Inhibitor) Compound_I->RTK Inhibits Compound_P Compound P (DNA Damaging Agent) Compound_P->DNA_Damage Induces

Caption: Potential synergistic interaction of a kinase inhibitor and a DNA-damaging agent.

Conclusion: A Path Forward for Rational Combination Therapy

While further investigation is required to elucidate the specific biological activities of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, its chemical structure, based on the versatile imidazole scaffold, strongly suggests its potential as a valuable component in combination cancer therapy. The experimental and analytical frameworks presented in this guide offer a robust starting point for researchers to systematically evaluate its synergistic potential with a wide range of anticancer agents. By leveraging a deep understanding of the underlying mechanisms of action and employing rigorous methodologies for synergy assessment, the drug development community can unlock the full therapeutic promise of novel chemical entities like 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

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A Comparative Guide to the Specificity of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (Ozagrel)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing therapeutic interventions in thrombosis, inflammation, and cerebrovascular diseases, the precise characterization of a molecule's specificity is paramount. This guide provides an in-depth evaluation of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, commercially known as Ozagrel. We will objectively compare its performance against other relevant inhibitors and provide the experimental frameworks necessary for its validation.

Introduction: The Critical Role of Thromboxane A2 Synthase Inhibition

Thromboxane A2 (TXA2) is a potent lipid mediator that plays a pivotal role in hemostasis through its promotion of platelet aggregation and vasoconstriction. However, the dysregulation of TXA2 production is a key contributor to the pathophysiology of various cardiovascular and inflammatory diseases, including myocardial infarction, stroke, and bronchial asthma. This makes the enzyme responsible for its synthesis, Thromboxane A2 synthase (TXAS), a critical therapeutic target.

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (Ozagrel) is a highly selective inhibitor of TXA2 synthase. Its primary mechanism of action involves the targeted disruption of the arachidonic acid cascade, leading to a significant reduction in the pro-aggregatory and vasoconstrictive TXA2. A key feature of its therapeutic efficacy is the simultaneous increase in the vasodilatory and anti-aggregatory prostacyclin (PGI2), as the substrate for TXAS, prostaglandin H2 (PGH2), is redirected towards prostacyclin synthase. This dual action underscores the importance of its selectivity.

This guide will dissect the specificity of Ozagrel through a comparative lens, offering detailed protocols for its evaluation against other agents that modulate the arachidonic acid pathway.

The Arachidonic Acid Cascade and Points of Inhibition

To understand the specificity of Ozagrel, it is essential to visualize its place within the broader arachidonic acid metabolic pathway. Different inhibitors target distinct enzymes within this cascade, leading to varied physiological outcomes.

Arachidonic_Acid_Cascade AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane A2 Synthase (TXAS) PGH2->TXAS PGIS Prostacyclin Synthase (PGIS) PGH2->PGIS TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 PGI2 Prostacyclin (PGI2) PGIS->PGI2 Platelet_Aggregation Platelet Aggregation Vasoconstriction TXA2->Platelet_Aggregation Platelet_Inhibition Inhibition of Platelet Aggregation Vasodilation PGI2->Platelet_Inhibition Aspirin Aspirin (Non-selective COX Inhibitor) Aspirin->COX Ozagrel Ozagrel (Selective TXAS Inhibitor) Ozagrel->TXAS

Caption: The arachidonic acid cascade and points of therapeutic intervention.

Comparative Specificity of Ozagrel

The hallmark of an effective TXAS inhibitor is its high degree of selectivity for its target enzyme over other enzymes in the prostaglandin synthesis pathway, particularly cyclooxygenase (COX) and prostacyclin synthase (PGIS). Ozagrel has demonstrated remarkable selectivity in this regard.

CompoundPrimary TargetIC50 (TXAS)IC50 (Other Enzymes)Key Effects
Ozagrel Thromboxane A2 Synthase4-11 nM> 1 mM (PGIS, COX, PGE2 isomerase)Potent and selective inhibition of TXA2 production; increases PGI2 production.
Aspirin Cyclooxygenase (COX-1 and COX-2)N/AVaries by isoformIrreversibly inhibits COX, blocking both TXA2 and PGI2 synthesis.
Dazoxiben Thromboxane A2 Synthase~765 µM (in whole blood)Selective for TXASA reference TXAS inhibitor.

Note: IC50 values can vary based on experimental conditions.

The data clearly indicates that Ozagrel's potency against TXAS is in the low nanomolar range, while its effect on other key enzymes is negligible at concentrations several orders of magnitude higher. This high selectivity is crucial for its therapeutic profile, as it avoids the undesirable inhibition of PGI2 synthesis associated with non-selective COX inhibitors like aspirin.

Experimental Protocols for Evaluating Specificity

To empirically validate the specificity of Ozagrel and compare it to other inhibitors, a series of well-defined in vitro and ex vivo assays are required.

In Vitro Thromboxane Synthase Inhibition Assay

This assay directly measures the inhibitory activity of a compound on TXA2 synthase.

in_vitro_workflow start Start: Prepare Human Platelet Microsomes preincubation Pre-incubation: Microsomes + Test Inhibitor (e.g., Ozagrel) at various concentrations start->preincubation reaction Initiate Reaction: Add PGH2 (Substrate) preincubation->reaction stop Stop Reaction reaction->stop elisa Quantify TXB2 (stable metabolite of TXA2) via ELISA stop->elisa analysis Data Analysis: Calculate IC50 value elisa->analysis

Caption: Workflow for determining in vitro TXAS inhibitory activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for TXA2 synthase.

Materials:

  • Test compound (e.g., Ozagrel hydrochloride)

  • Human platelet microsomes (as a source of TXAS)

  • Prostaglandin H2 (PGH2) as the substrate

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Vehicle control (e.g., DMSO)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for Thromboxane B2 (TXB2)

Procedure:

  • Preparation of Platelet Microsomes: Isolate human platelets from whole blood and prepare microsomes through differential centrifugation.

  • Pre-incubation: In a reaction tube, add the platelet microsomes to the reaction buffer. Add the test inhibitor at various concentrations to different tubes. Include a vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding PGH2 to each tube.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 minute).

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a solution containing a chelating agent and a reducing agent).

  • Quantification of TXB2: Measure the concentration of TXB2, the stable hydrolysis product of TXA2, in each sample using a competitive ELISA kit.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Platelet Aggregation Assay

This assay assesses the functional consequence of TXAS inhibition on platelet function.

Objective: To evaluate the effect of the test compound on platelet aggregation induced by various agonists.

Materials:

  • Test compound

  • Platelet-rich plasma (PRP) or washed platelets

  • Aggregating agents (e.g., arachidonic acid, collagen, U-46619 - a TXA2 mimetic)

  • Platelet aggregometer

Procedure:

  • PRP Preparation: Obtain PRP from fresh human or animal blood by centrifugation.

  • Incubation: Incubate PRP with the test compound or vehicle at 37°C for a defined period.

  • Aggregation Measurement: Place the PRP in the aggregometer cuvette. Add an aggregating agent to induce platelet aggregation.

  • Data Recording: Record the change in light transmittance over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Analysis: Compare the extent and rate of aggregation in the presence and absence of the inhibitor.

Ex Vivo Measurement of Prostanoid Metabolites

This method provides an integrated assessment of the inhibitor's effect in a physiological context.

Objective: To measure the levels of TXA2 and PGI2 metabolites in biological samples following inhibitor administration.

Materials:

  • Test compound

  • Laboratory animals (e.g., rats, rabbits)

  • Blood and/or urine collection supplies

  • ELISA or LC-MS/MS for quantification of 11-dehydro-TXB2 (a TXA2 metabolite) and 2,3-dinor-6-keto-PGF1α (a PGI2 metabolite).

Procedure:

  • Animal Dosing: Administer the test compound to the animals via the desired route (e.g., oral, intravenous).

  • Sample Collection: Collect blood or urine samples at specified time points post-administration.

  • Sample Processing: Process the samples to isolate plasma, serum, or urine for analysis.

  • Metabolite Quantification: Measure the concentrations of the respective prostanoid metabolites using a validated analytical method.

  • Data Analysis: Compare the metabolite levels in the treated group to a vehicle-treated control group. A selective TXAS inhibitor should significantly decrease TXA2 metabolites while ideally increasing or not affecting PGI2 metabolites.

Conclusion

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (Ozagrel) is a potent and highly selective inhibitor of Thromboxane A2 synthase. Its specificity, as demonstrated by a low nanomolar IC50 for TXAS and minimal activity against other key enzymes in the arachidonic acid cascade, is a cornerstone of its therapeutic potential. This high degree of selectivity allows for the targeted reduction of pro-thrombotic and vasoconstrictive TXA2 while promoting the production of anti-thrombotic and vasodilatory PGI2.

The experimental protocols outlined in this guide provide a robust framework for researchers to independently verify the specificity of Ozagrel and to compare its performance against other modulators of the arachidonic acid pathway. Such rigorous evaluation is essential for the continued development of targeted and effective therapies for a range of cardiovascular and inflammatory diseases.

References

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A Comparative Benchmarking Guide: 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride as a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride as a potential novel antibacterial agent. We will benchmark its in vitro performance against established, broad-spectrum antibiotics, Ciprofloxacin and Amoxicillin. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial therapies.

Introduction: The Rationale for a New Imidazole-Based Antibacterial

The relentless rise of antimicrobial resistance (AMR) necessitates a continuous search for new chemical entities with novel mechanisms of action or improved efficacy against resistant pathogens.[1] Imidazole-containing compounds have long been a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities, including antifungal, antiprotozoal, and antibacterial properties.[1][2][3] The imidazole scaffold is a key component in numerous approved drugs, valued for its metabolic stability and ability to engage in diverse biological interactions.[1]

While 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is recognized as a versatile synthetic intermediate, its intrinsic biological activities remain largely unexplored.[4] This guide puts forth a hypothetical yet scientifically grounded investigation into its potential as a novel antibacterial agent. By systematically benchmarking its performance against a fluoroquinolone (Ciprofloxacin) and a β-lactam (Amoxicillin), we can generate a robust, preliminary dataset to inform its potential for further development.

Our experimental design is rooted in established, standardized methodologies to ensure data integrity and reproducibility. We will first determine the compound's antibacterial efficacy through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. Subsequently, we will assess its preliminary safety profile via a cytotoxicity assay on a human cell line. This dual approach is critical for early-stage drug discovery, as an ideal candidate must exhibit high potency against bacterial pathogens while demonstrating minimal toxicity to host cells.[5]

Comparative In Vitro Efficacy Assessment: A Head-to-Head Analysis

To ascertain the antibacterial potential of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, a direct comparison of its efficacy against standard-of-care antibiotics is paramount. We have selected Ciprofloxacin, a fluoroquinolone that inhibits bacterial DNA replication, and Amoxicillin, a β-lactam antibiotic that disrupts cell wall synthesis, as our benchmarks. These agents represent two distinct and widely successful mechanistic classes of antibiotics.[6][7]

Experimental Workflow for Antibacterial Efficacy

The following diagram outlines the workflow for determining the MIC and MBC of our test compound and the standard antibiotics.

Antibacterial_Efficacy_Workflow cluster_prep Preparation cluster_mic Minimum Inhibitory Concentration (MIC) Assay cluster_mbc Minimum Bactericidal Concentration (MBC) Assay prep_compound Prepare stock solutions of 3-Imidazol-1-ylmethyl-benzoic acid HCl, Ciprofloxacin, and Amoxicillin serial_dilution Perform serial two-fold dilutions of each compound in a 96-well plate prep_compound->serial_dilution prep_bacteria Culture and standardize bacterial inocula (e.g., E. coli, S. aureus) inoculate_plate Inoculate wells with standardized bacterial suspension prep_bacteria->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate at 37°C for 18-24 hours inoculate_plate->incubate_mic read_mic Determine MIC: lowest concentration with no visible bacterial growth incubate_mic->read_mic plate_mbc Plate aliquots from clear wells (at and above MIC) onto agar plates read_mic->plate_mbc incubate_mbc Incubate agar plates at 37°C for 24 hours plate_mbc->incubate_mbc read_mbc Determine MBC: lowest concentration that results in ≥99.9% reduction in CFU incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[8][9]

Materials:

  • 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

  • Ciprofloxacin and Amoxicillin (as controls)

  • Gram-positive bacterium: Staphylococcus aureus (e.g., ATCC 29213)

  • Gram-negative bacterium: Escherichia coli (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%)

Procedure:

  • Preparation of Compounds: Prepare 1 mg/mL stock solutions of the test compound and controls in an appropriate solvent (e.g., sterile deionized water or DMSO).

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a gradient of compound concentrations. Repeat for each compound.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[9]

Procedure:

  • Following MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Mix the contents of each well thoroughly.

  • Aseptically transfer a 10 µL aliquot from each of these clear wells and spot-plate onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 5 colonies for an initial inoculum of 5 x 10⁵ CFU/mL).

Anticipated Data Presentation

The results of these experiments should be summarized in a clear, comparative table.

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
3-Imidazol-1-ylmethyl-benzoic acid HCl S. aureus (ATCC 29213)
E. coli (ATCC 25922)
Ciprofloxacin (Control) S. aureus (ATCC 29213)
E. coli (ATCC 25922)
Amoxicillin (Control) S. aureus (ATCC 29213)
E. coli (ATCC 25922)

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.

Preliminary Safety Profile: In Vitro Cytotoxicity Assessment

A promising antimicrobial agent must be selectively toxic to pathogens with minimal harm to host cells.[10] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity.[11][12] We will use a human embryonic kidney cell line (HEK-293) as a representative model for mammalian cells.

Experimental Workflow for Cytotoxicity

The following diagram illustrates the workflow for assessing the cytotoxicity of the compounds.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Culture and seed HEK-293 cells in a 96-well plate treat_cells Treat cells with compound dilutions and incubate for 24 hours prep_cells->treat_cells prep_compounds Prepare serial dilutions of test compounds and controls prep_compounds->treat_cells add_mtt Add MTT reagent to each well and incubate for 4 hours treat_cells->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate percent cell viability relative to untreated controls read_absorbance->calc_viability calc_ic50 Determine CC50 (50% cytotoxic concentration) from dose-response curve calc_viability->calc_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • HEK-293 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK-293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a range of concentrations of the test compound and controls. After 24 hours, remove the medium from the cells and replace it with 100 µL of medium containing the various concentrations of the compounds. Include untreated cells as a control.

  • Incubation: Incubate the plate for another 24 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

Comparative Cytotoxicity Data

The cytotoxicity data allows for the calculation of a Selectivity Index (SI), a critical parameter in early-stage drug assessment.

CompoundCC₅₀ on HEK-293 cells (µg/mL)
3-Imidazol-1-ylmethyl-benzoic acid HCl
Ciprofloxacin (Control)
Amoxicillin (Control)

Selectivity Index (SI) Calculation:

SI = CC₅₀ / MIC

A higher SI value is desirable, as it indicates greater selectivity of the compound for the bacterial target over mammalian cells.

Conclusion and Future Directions

This guide outlines a foundational, comparative framework for the initial assessment of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride as a potential antibacterial agent. By benchmarking its in vitro efficacy and cytotoxicity against established antibiotics like Ciprofloxacin and Amoxicillin, researchers can generate the critical data needed to justify further investigation.

Positive outcomes from these initial screens—namely, potent MIC/MBC values against a range of bacteria and a high selectivity index—would warrant progression to more advanced studies. These could include mechanism of action studies, evaluation against a broader panel of clinical isolates (including resistant strains), and in vivo efficacy and safety studies in appropriate animal models. The methodologies described herein represent the first essential step in the long and rigorous journey of antimicrobial drug development.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Clinical and Laboratory Standards Institute. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

  • Kamal, Z., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. [Link]

  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(15), 293-301. [Link]

  • Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna journal of phytomedicine, 5(2), 136–144. [Link]

  • Cleveland Clinic. (2023). Antibiotics. [Link]

  • Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC chemistry, 15(1), 12. [Link]

  • Sharma, D., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Research Journal of Pharmacy and Technology, 16(7), 3361-3369. [Link]

  • Pathak, A., et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Molecular Structure, 1301, 137357. [Link]

  • Dr. Oracle. (2025). What is the typical treatment for common bacterial infections with antibiotics?. [Link]

  • NHS. (2023). Antibiotics. [Link]

  • TaxTMI. (2025). Best Antibiotics to Cure Infections. [Link]

  • MSD Manual Professional Edition. (2023). Susceptibility Testing. [Link]

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Independent Verification of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of the mechanism of action of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride. Initial literature screening reveals a lack of specific mechanistic data for this compound, however, its structural similarity to known imidazole-based inhibitors of thromboxane synthase suggests a plausible hypothesis for its biological activity.[1] This document outlines a systematic approach to investigate this hypothesis, comparing the compound's performance against established inhibitors within the arachidonic acid cascade.

Our approach is grounded in the principles of rigorous scientific validation, emphasizing self-validating experimental systems and clear, interpretable data. We will progress from broad, target-agnostic screening to specific, mechanism-focused assays, culminating in a comparative analysis that will elucidate the compound's potential as a therapeutic agent.

Part 1: Foundational Analysis and Hypothesis Generation

The imidazole moiety is a common feature in a variety of biologically active compounds, including those targeting the arachidonic acid pathway.[2][3][4][5][6][7][8] Notably, several imidazole derivatives have been identified as potent inhibitors of thromboxane A2 synthase (TXAS), a key enzyme in the biosynthesis of the pro-thrombotic and vasoconstrictive agent, thromboxane A2 (TXA2).[1][9] Therefore, a primary hypothesis is that 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride exerts its biological effects through the inhibition of TXAS.

To rigorously test this hypothesis, a multi-tiered experimental approach is proposed, beginning with in vitro enzymatic assays and progressing to cell-based and potentially in vivo models. This guide will focus on a direct comparison with two well-characterized compounds:

  • Ozagrel (OKY-046): A potent and selective thromboxane synthase inhibitor.[10][11]

  • Aspirin: A non-selective cyclooxygenase (COX) inhibitor that blocks the formation of prostaglandin H2 (PGH2), the substrate for TXAS.[12]

This comparative structure will allow for a clear differentiation of the test compound's activity against key nodes in the thromboxane synthesis pathway.

Signaling Pathway Overview: The Arachidonic Acid Cascade

To understand the experimental design, it is crucial to visualize the relevant signaling pathway. The following diagram illustrates the conversion of arachidonic acid to various prostanoids, highlighting the key enzymes that will be the focus of our investigation.

Arachidonic_Acid_Cascade cluster_inhibition Inhibitory Action AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane Synthase (TXAS) PGH2->TXAS PGIS Prostacyclin Synthase (PGIS) PGH2->PGIS TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 PGI2 Prostacyclin (PGI2) PGIS->PGI2 Platelet_Aggregation Platelet Aggregation Vasoconstriction TXA2->Platelet_Aggregation Platelet_Inhibition Platelet Inhibition Vasodilation PGI2->Platelet_Inhibition Aspirin Aspirin Aspirin->COX Compound_X 3-Imidazol-1-ylmethyl- benzoic acid hydrochloride (Hypothesized) Compound_X->TXAS Ozagrel Ozagrel Ozagrel->TXAS

Figure 1: The Arachidonic Acid Cascade and Points of Inhibition.

Part 2: In Vitro Verification: Biochemical Assays

The initial phase of verification focuses on direct interaction with the putative enzyme target in a purified system. This removes the complexity of cellular systems and provides a clear measure of inhibitory activity.

Thromboxane A2 Synthase (TXAS) Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of TXAS. A fluorescence polarization (FP)-based assay is a robust and high-throughput method for this purpose.[10][11]

  • Reagents and Materials:

    • Recombinant human TXAS protein[11]

    • TAMRA-conjugated TXAS-specific fluorescent probe[11]

    • TXAS FP Assay Buffer[11]

    • 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (Test Compound)

    • Ozagrel (Positive Control)[10]

    • DMSO (Vehicle Control)

    • 384-well black, flat-bottom plates

  • Procedure:

    • Prepare a serial dilution of the test compound and Ozagrel in DMSO.

    • In a 384-well plate, add the assay buffer.

    • Add the diluted compounds or vehicle to the respective wells.

    • Add the TAMRA-conjugated probe to all wells.

    • Initiate the reaction by adding the recombinant TXAS protein.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization using a plate reader with excitation at 530 nm and emission at 590 nm.[10][11]

  • Data Analysis:

    • The decrease in fluorescence polarization is proportional to the displacement of the probe by the inhibitor.

    • Calculate the percentage of inhibition for each concentration of the test compound and Ozagrel.

    • Determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition) by fitting the data to a dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

To assess selectivity, it is crucial to determine if the test compound inhibits other key enzymes in the arachidonic acid pathway, such as COX-1 and COX-2. A commercially available colorimetric assay kit can be used for this purpose.

  • Reagents and Materials:

    • COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Colorimetric substrate

    • Assay buffer

    • 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (Test Compound)

    • Aspirin (Positive Control)

    • DMSO (Vehicle Control)

    • 96-well plates

  • Procedure:

    • Follow the manufacturer's protocol for the COX inhibitor screening assay kit.

    • Typically, this involves pre-incubating the enzyme with the test compound or controls.

    • The reaction is initiated by adding arachidonic acid.

    • The production of prostaglandin G2 is measured indirectly through a colorimetric reaction.

    • Read the absorbance at the specified wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and Aspirin against both COX-1 and COX-2.

    • Determine the IC50 values for each enzyme.

Comparative Data Summary: In Vitro Assays

The following table should be populated with the experimental data to provide a clear comparison of the inhibitory activities.

CompoundTXAS IC50 (nM)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX/TXAS)
3-Imidazol-1-ylmethyl-benzoic acid hydrochlorideExperimental ValueExperimental ValueExperimental ValueCalculated Value
OzagrelReported/Experimental Value>100>100>1000
AspirinNo direct inhibitionReported/Experimental ValueReported/Experimental ValueN/A

Part 3: Cellular Level Verification: Platelet Aggregation Assays

Moving to a more biologically relevant system, platelet aggregation assays are essential to confirm that the observed enzymatic inhibition translates to a functional effect on platelet activity.

Arachidonic Acid-Induced Platelet Aggregation

This assay assesses the overall impact of the test compound on the thromboxane pathway in its native cellular environment.

  • Reagents and Materials:

    • Platelet-rich plasma (PRP) from healthy human donors

    • Arachidonic acid (agonist)

    • 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (Test Compound)

    • Ozagrel (Positive Control)

    • Aspirin (Positive Control)

    • Saline (Vehicle Control)

    • Aggregometer

  • Procedure:

    • Prepare PRP from freshly drawn blood.

    • Pre-incubate the PRP with the test compound, controls, or vehicle at 37°C for a specified time.

    • Induce platelet aggregation by adding arachidonic acid.[13]

    • Monitor the change in light transmittance over time using an aggregometer.[13]

  • Data Analysis:

    • Measure the maximum percentage of platelet aggregation.

    • Determine the concentration of the test compound required to inhibit aggregation by 50% (IC50).

Comparative Data Summary: Platelet Aggregation
CompoundIC50 for Arachidonic Acid-Induced Platelet Aggregation (µM)
3-Imidazol-1-ylmethyl-benzoic acid hydrochlorideExperimental Value
OzagrelReported/Experimental Value
AspirinReported/Experimental Value

Part 4: In Vivo Confirmation (Proposed)

While this guide focuses on in vitro and cellular verification, a logical next step would be to confirm the compound's efficacy in a whole-organism setting. Animal models of thrombosis are crucial for this purpose.[1][13]

Measurement of Thromboxane Metabolites

A key in vivo experiment involves measuring the levels of TXA2 metabolites in urine or plasma after administration of the test compound.[12][14]

In_Vivo_Workflow Animal_Dosing Administer Test Compound, Ozagrel, or Vehicle to Animal Model (e.g., Rabbit) Urine_Collection Collect Urine Samples over a Defined Period Animal_Dosing->Urine_Collection Metabolite_Extraction Extract Urinary Metabolites (e.g., 11-dehydro-TXB2) Urine_Collection->Metabolite_Extraction LC_MS_Analysis Quantify Metabolites using LC-MS/MS Metabolite_Extraction->LC_MS_Analysis Data_Comparison Compare Metabolite Levels between Treatment Groups LC_MS_Analysis->Data_Comparison

Figure 2: Workflow for In Vivo Analysis of Thromboxane Metabolites.

A significant reduction in the levels of TXA2 metabolites in the group treated with 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, comparable to the Ozagrel-treated group, would provide strong evidence for its in vivo efficacy as a TXAS inhibitor.

Conclusion

This guide provides a systematic and comparative framework for the independent verification of the mechanism of action of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride. By following the outlined biochemical and cellular assays, researchers can generate robust and defensible data to support or refute the hypothesis that this compound acts as a thromboxane synthase inhibitor. The comparative approach against well-characterized inhibitors will provide crucial context for its potency and selectivity, which are key determinants of its therapeutic potential.

References

  • (2023).
  • Al-Ostoot, F. H., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(19), 4583.
  • (Year not available). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Trend in Scientific Research and Development, Volume-3, Issue-3.
  • Al-Ostoot, F. H., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • (Year not available). A review: Imidazole synthesis and its biological activities. Journal of Drug Delivery and Therapeutics, 10(3-s).
  • Gresele, P., et al. (1993). The in vivo antiplatelet effects of thromboxane A2 synthase inhibitors are potentiated by simultaneous thromboxane A2/prostaglandin H2 receptor blockade. The Journal of Pharmacology and Experimental Therapeutics, 266(2), 511–517. [Link]

  • Reilly, I. A., & FitzGerald, G. A. (1986). Inhibition of thromboxane formation in vivo and ex vivo: implications for therapy with platelet inhibitory drugs. Blood, 69(1), 180–186. [Link]

  • Patrono, C. (2016). Measurement of Thromboxane Biosynthesis in Health and Disease. Frontiers in Pharmacology, 7, 65. [Link]

  • FitzGerald, G. A., et al. (1985). The biochemical pharmacology of thromboxane synthase inhibition in man. Circulation, 72(6), 1194–1201. [Link]

  • Sharma, D., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. European Journal of Medicinal Chemistry, 212, 113119. [Link]

  • Tripathi, A., & Malviya, N. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Biomedical and Pharmacology Journal, 16(2), 1159-1168. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture. This guide provides a detailed, practical framework for the disposal of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, moving beyond simple instructions to explain the critical reasoning behind each procedural step.

Section 1: Hazard Assessment & Characterization

Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is paramount. This assessment dictates the necessary precautions, from personal protective equipment to waste segregation. 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is classified under the Globally Harmonized System (GHS) with several key hazards that must be respected throughout its lifecycle in the lab.[1]

Table 1: Hazard Identification for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

GHS Classification Hazard Code Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2 H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure Category 3 H335: May cause respiratory irritation

Source: Adapted from Fisher Scientific Safety Data Sheet.[1]

These classifications identify the compound as a hazardous substance, meaning its disposal is federally regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] Therefore, it must never be disposed of in standard trash or poured down the sanitary sewer.[3][4]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A comprehensive PPE strategy is the most direct and effective method to prevent personal exposure during handling and disposal operations. The choice of PPE is directly informed by the hazards identified above.

Table 2: Required Personal Protective Equipment (PPE)

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing (Solid) Safety glasses with side shields or chemical safety goggles.[5][6] Nitrile rubber gloves.[6] Fully buttoned laboratory coat. Operations should be conducted in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.[6][7]
Handling Solutions Chemical safety goggles. A face shield is required if splashing is a significant risk.[6] Nitrile rubber gloves.[6] Chemical-resistant apron over a laboratory coat. All operations must be performed within a certified chemical fume hood.[6][7]

| Waste Consolidation & Disposal | Chemical safety goggles.[6] | Nitrile rubber gloves.[6] | Laboratory coat. | Conduct in a well-ventilated area, preferably a chemical fume hood.[6] |

Section 3: Waste Segregation & Container Management

The principle of waste segregation is fundamental to preventing dangerous chemical reactions and ensuring that waste streams can be managed safely by disposal facilities.

Waste Characterization:

  • Physical Form: Solid

  • Chemical Class: Organic, Hydrochloride Salt. This means it is acidic and should not be mixed with bases.

  • Compatibility: Keep this waste stream separate from incompatible materials, particularly strong bases, strong oxidizing agents, and reactive metals.[7][8]

Container Protocol:

  • Select a Compatible Container: Use a clearly marked, dedicated hazardous waste container. High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred to minimize the risk of breakage.[3][9] The container must have a secure, leak-proof screw-top cap.[2][9]

  • Proper Labeling is Non-Negotiable: All chemical waste containers must be labeled with a hazardous waste tag from the moment the first drop of waste is added.[3][7] The label must, at a minimum, include:

    • The words "Hazardous Waste".[3][10]

    • The full, unabbreviated chemical name: "3-Imidazol-1-ylmethyl-benzoic acid hydrochloride". For mixtures, list all components.[3]

    • The approximate quantity or concentration.

    • The date of generation (accumulation start date).[3]

    • The name of the Principal Investigator and the specific laboratory location.[3]

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).[3]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[9][11] This prevents the release of vapors and protects against spills.

Section 4: Step-by-Step Disposal Protocol

This protocol covers the three primary waste streams you will generate for this compound. All waste must be accumulated in a designated "Satellite Accumulation Area" (SAA) within the laboratory, which is at or near the point of generation and under the control of laboratory personnel.[2][10][11]

Protocol 4.1: Unused or Expired Pure Compound

  • Do Not Discard: The original container with the unused compound is now a waste item.

  • Labeling: If the original manufacturer's label is intact and legible, it can serve as the primary identifier. However, you must affix your institution's hazardous waste tag to the container.

  • Storage: Place the container in your designated SAA, ensuring it is segregated with other solid organic wastes and away from incompatibles.

  • Pickup: When ready, submit a chemical collection request to your institution's Environmental Health and Safety (EHS) department.[9]

Protocol 4.2: Contaminated Labware This includes items like weigh boats, gloves, pipette tips, and paper towels with gross contamination (visible solid).

  • Collection: Place all contaminated solid waste into a designated plastic bag or a solid waste container (e.g., a lined cardboard box).

  • Segregation: This waste must be kept separate from non-hazardous lab trash.

  • Labeling: Clearly label the bag or container as "Hazardous Waste" with the name of the contaminating chemical.

  • Disposal: Once the container is full, securely seal it, attach a completed hazardous waste tag, and request a pickup through EHS.

Protocol 4.3: Aqueous or Organic Solutions

  • Collection: Pour waste solutions into a dedicated, properly labeled, and compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department's guidelines.

  • pH Consideration: As a hydrochloride salt, aqueous solutions will be acidic. Do not mix with basic waste streams, as this could cause a neutralization reaction, generating heat or gas.

  • Container Management: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[12]

  • Storage & Pickup: Keep the container securely capped in the SAA. When full, request a pickup from EHS.

Section 5: Spill Management Protocol

Accidents happen, and a prepared response is critical to mitigating risk.

For a Small Spill (Contained within a fume hood or a small area on a benchtop):

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear the appropriate PPE as outlined in Table 2, including gloves, lab coat, and eye protection.

  • Containment: Use a dry, inert absorbent material (such as vermiculite or sand) to cover the spill. Avoid generating dust.[5]

  • Collection: Carefully sweep or scoop the absorbed material and spilled solid into a sealable container.[5][7]

  • Disposal: Label the container as "Hazardous Waste: Spill Debris containing 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride," affix a waste tag, and dispose of it through EHS.

  • Decontamination: Wipe the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.[5]

For a Large Spill (Outside of a fume hood, or any spill you are not comfortable managing):

  • Evacuate: Immediately alert all personnel and evacuate the laboratory.

  • Secure the Area: Close the doors to the lab and prevent re-entry.

  • Call for Help: Contact your institution's EHS or emergency response team immediately.[7] Provide them with the name of the chemical and the location of the spill. Do not attempt to clean up a large spill yourself.

Section 6: The Disposal Workflow - A Logical Overview

The following diagram illustrates the decision-making process for managing waste generated from 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

G cluster_waste_type 1. Identify Waste Stream cluster_handling 2. Segregate & Contain cluster_accumulation 3. Accumulate & Dispose start Waste Generated pure_solid Pure Solid / Expired Reagent start->pure_solid contaminated_labware Contaminated Labware (Gloves, Tips, etc.) start->contaminated_labware solution Aqueous or Organic Solution start->solution segregate Segregate from Incompatibles (e.g., Bases, Oxidizers) pure_solid->segregate contaminated_labware->segregate solution->segregate container Select Compatible Container (e.g., Labeled HDPE Bottle) segregate->container labeling Affix Hazardous Waste Label (Complete all fields) container->labeling saa Store in Satellite Accumulation Area (SAA) labeling->saa pickup Request Pickup from EHS saa->pickup end Properly Disposed pickup->end

Caption: Disposal Decision Workflow for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride Waste Streams.

By adhering to these detailed procedures, you actively contribute to a safer laboratory environment and ensure that your research remains in full compliance with environmental regulations.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]

  • CP Lab Safety. (2026, January 13). Waste Handling Best Practices for New Chemists. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole. Retrieved from [Link]

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Safeguarding Your Research: A Comprehensive Guide to Handling 3-Imidazol-1-ylmethyl-benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the handling and disposal of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride. As researchers and drug development professionals, our primary responsibility extends beyond achieving scientific breakthroughs to ensuring a safe and secure laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to conduct your work with confidence and uncompromising safety.

Hazard Identification and Risk Assessment: Understanding the Compound

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a compound that, based on available data for itself and structurally similar molecules, requires careful handling. The primary hazards are categorized as follows:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1][2].

  • Skin Irritation (Category 2): Causes skin irritation[1][2][3].

  • Serious Eye Irritation (Category 2): Causes serious eye irritation[1][2][3].

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation[1][2].

The hydrochloride salt form suggests the material is acidic and corrosive. Strong acids can cause severe burns and are destructive to the mucous membranes and upper respiratory tract[4][5]. The imidazole moiety is also present in compounds known to cause skin and eye burns[6][7]. Therefore, a comprehensive risk assessment must account for both the properties of the parent molecule and the corrosive nature of the hydrochloride salt.

The Hierarchy of Controls: Engineering and Administrative Measures First

Before resorting to Personal Protective Equipment (PPE), we must prioritize engineering and administrative controls to minimize exposure. This is the cornerstone of a robust safety culture.

  • Engineering Controls: The most critical engineering control is a certified chemical fume hood. All work involving the weighing of the solid compound, preparation of solutions, and running reactions must be conducted within a fume hood to control the inhalation of dust or vapors[4][8][9]. The facility must also be equipped with easily accessible eyewash stations and safety showers[10].

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Always wash hands thoroughly with soap and water after handling the material and before leaving the laboratory[11][12]. Develop a written Standard Operating Procedure (SOP) for any experiment involving this compound and ensure all personnel are trained on it.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential but should never be the sole means of protection. The following table outlines the minimum required PPE for various operations involving 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles with side shields[10].Nitrile rubber (NBR) gloves[6][7]. Inspect for holes before use.Fully buttoned laboratory coat[7].Required: All handling of solids must be in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust[9].
Dissolving in Solvents Chemical safety goggles. A face shield is required if there is a significant risk of splashing[5][9].Nitrile rubber (NBR) gloves. Double-gloving is recommended for handling concentrated solutions.A chemical-resistant apron over a fully buttoned lab coat[9].Required: All operations must be conducted in a certified chemical fume hood[4][5].
Running Reactions & Transfers Chemical safety goggles and a face shield[13].Nitrile rubber (NBR) gloves. Change immediately if contaminated[5].Chemical-resistant apron over a lab coat.Required: All operations must be performed within a chemical fume hood[5][13].
Waste Disposal Chemical safety goggles.Nitrile rubber (NBR) gloves.Lab coat.Conduct in a well-ventilated area, preferably within a fume hood.
Donning and Doffing PPE: A Critical Procedure
  • Donning (Putting On):

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on your safety goggles and/or face shield.

    • Wash and dry your hands thoroughly.

    • Put on the first pair of nitrile gloves.

    • If double-gloving, put on the second pair, ensuring the cuff of the outer glove goes over the cuff of your lab coat sleeve.

  • Doffing (Taking Off): The goal is to avoid contact with any contaminated surfaces.

    • Remove the outer pair of gloves (if used) by peeling them off without touching the outside surface with your bare hands.

    • Remove your lab coat and apron, folding the contaminated side inward.

    • Remove the inner pair of gloves using the proper technique.

    • Remove your face shield and goggles.

    • Wash your hands and forearms thoroughly with soap and water[12].

Operational Plan: Step-by-Step Handling Protocol

Objective: To safely prepare a solution of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

  • Preparation:

    • Ensure the chemical fume hood is on and functioning correctly.

    • Assemble all necessary equipment (glassware, stir bars, spatula, solvent) and place it inside the fume hood.

    • Don the appropriate PPE as specified in the table for "Dissolving in Solvents."

  • Weighing the Compound:

    • If possible, use a ventilated balance enclosure. If not, carefully weigh the solid inside the fume hood.

    • Minimize the creation of dust by handling the container gently and avoiding rapid movements[10].

  • Dissolution:

    • Place the beaker or flask containing the solvent on a stir plate inside the fume hood.

    • Slowly and carefully add the weighed solid to the solvent. When diluting acids, always add the acid to the water or solvent, never the other way around, to prevent a violent exothermic reaction[4][5].

    • Use a funnel when transferring the solid to a narrow-mouthed container[14].

  • Post-Procedure:

    • Tightly seal the primary container of the solid compound and store it in a cool, dry, well-ventilated area away from incompatible materials like strong bases or oxidizing agents[7][8].

    • Decontaminate the spatula and any other reusable equipment.

    • Properly dispose of any contaminated disposable items (e.g., weighing paper, gloves) as outlined in the disposal plan.

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately go to the nearest safety shower and rinse the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the shower[7][14]. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids[11][15]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[8][16].

  • Spill:

    • Small Spill (<100 mL/g): Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an absorbent, acid-neutralizing material. Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal[10][11].

    • Large Spill: Evacuate the laboratory immediately and alert your institution's environmental health and safety (EHS) department. Do not attempt to clean it up yourself[12][14].

Disposal Plan: Responsible Waste Management

All waste generated from handling this compound is considered hazardous waste.

  • Solid Waste: Unused or expired solid compound must be placed in a clearly labeled, sealed container for hazardous waste pickup.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, paper towels) must be collected in a sealed, labeled hazardous waste bag or container for disposal[7][16].

  • Empty Containers: Empty containers must be rinsed three times with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The cleaned container can then be disposed of according to institutional guidelines[14].

This diagram outlines the decision-making process for establishing proper safety controls when working with 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

PPE_Workflow cluster_start Initiation cluster_assessment Hazard & Scale Assessment cluster_controls Engineering & PPE Controls start Task: Handling 3-Imidazol-1-ylmethyl- benzoic acid hydrochloride q_solid Is the material a solid powder? start->q_solid q_splash Is there a significant risk of splashing? q_solid->q_splash No (In Solution) fume_hood MANDATORY: Work in a Chemical Fume Hood or Ventilated Enclosure q_solid->fume_hood Yes (Weighing, Transferring Solid) ppe_base Base PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat q_splash->ppe_base No ppe_splash Enhanced PPE: - Add Face Shield - Add Chemical-Resistant Apron q_splash->ppe_splash fume_hood->q_splash bench_work WARNING: Open bench work is NOT recommended. Consult EHS for risk assessment. ppe_final Final PPE Configuration ppe_base->ppe_final ppe_splash->ppe_final

Caption: Decision workflow for selecting appropriate controls and PPE.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Imidazole. Retrieved from [Link]

  • University of Washington. (2025). Standard Operating Procedure for Imidazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole PUFFERAN®. Retrieved from [Link]

  • University of California. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

  • UC Center for Laboratory Safety. (2012). Hydrochloric acid - Standard Operating Procedure. Retrieved from [Link]

  • Kamulin Biotech Co., Ltd. (n.d.). Materials Safety Data Sheet: 4-(1H-imidazol-2-yl)benzoic Acid. Retrieved from [Link]

  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Hydrochloric Acid. Retrieved from [Link]

  • University of Utah. (n.d.). SOP - ACID HANDLING. Retrieved from [Link]

  • Harvard University. (2020). Lab Safety Guideline Hydrochloric Acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.